molecular formula C8H15NO3 B13070862 Methyl 3-methoxypiperidine-4-carboxylate

Methyl 3-methoxypiperidine-4-carboxylate

Cat. No.: B13070862
M. Wt: 173.21 g/mol
InChI Key: OMRSBJMWFJNAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxypiperidine-4-carboxylate (CAS 1785553-53-8) is a substituted piperidine derivative of significant interest in medicinal and organic chemistry as a versatile synthetic building block. Piperidine rings are a fundamental scaffold in drug design, found in more than twenty classes of pharmaceuticals, and are a crucial area of development in modern organic chemistry . This compound, with its ester and methoxy functional groups, is a valuable precursor for the synthesis of more complex molecules. It is offered for research applications and requires storage in a freezer under an inert atmosphere at -20°C to maintain stability . Piperidine derivatives are extensively utilized in the discovery and biological evaluation of potential drugs, serving as key fragments for constructing molecules with targeted pharmacological activities . The specific stereochemistry and substitution pattern on the piperidine ring can profoundly influence the biological activity and properties of the resulting compound, making building blocks like Methyl 3-methoxypiperidine-4-carboxylate essential for structure-activity relationship (SAR) studies . Researchers employ this compound in the development of novel therapeutic agents, leveraging its structure as a core component in various synthetic strategies. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 3-methoxypiperidine-4-carboxylate

InChI

InChI=1S/C8H15NO3/c1-11-7-5-9-4-3-6(7)8(10)12-2/h6-7,9H,3-5H2,1-2H3

InChI Key

OMRSBJMWFJNAJJ-UHFFFAOYSA-N

Canonical SMILES

COC1CNCCC1C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 3-Methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the synthesis of Methyl 3-methoxypiperidine-4-carboxylate . This guide is structured for researchers and process chemists, focusing on a robust, scalable route starting from commercially available pyridine precursors.

Executive Summary

Methyl 3-methoxypiperidine-4-carboxylate is a critical piperidine building block, often employed in the synthesis of muscarinic receptor agonists, kinase inhibitors, and other pharmaceutical agents. Its structural complexity arises from the contiguous stereocenters at C3 and C4.

This guide details a three-step synthetic pathway starting from 3-hydroxyisonicotinic acid . This route is selected for its superior regiocontrol compared to de novo piperidine ring construction. By utilizing the pre-functionalized pyridine core, the synthesis avoids difficult C-H functionalization steps later in the sequence.

Key Advantages of this Route:

  • Regiocontrol: The 3,4-substitution pattern is fixed in the starting material.

  • Scalability: All steps utilize standard industrial reagents (MeOH, H₂SO₄, MeI, H₂).

  • Stereoflexibility: The protocol allows access to the cis-isomer (kinetic product) or the trans-isomer (thermodynamic product) via controlled equilibration.

Retrosynthetic Analysis

The retrosynthetic strategy relies on the reduction of a fully functionalized pyridine precursor. The target molecule (1) is disconnected via hydrogenation to the pyridine ester (2), which is derived from the commercially available 3-hydroxyisonicotinic acid (4) via methylation and esterification.

Retrosynthesis Target Target: Methyl 3-methoxypiperidine-4-carboxylate (Cis/Trans Mixture) PyridineEster Intermediate 2: Methyl 3-methoxyisonicotinate Target->PyridineEster Functional Group Interconversion (FGI) (Reduction) PyridineHydroxy Intermediate 3: Methyl 3-hydroxyisonicotinate PyridineEster->PyridineHydroxy FGI (O-Methylation) Start Starting Material: 3-Hydroxyisonicotinic Acid PyridineHydroxy->Start FGI (Esterification)

Figure 1: Retrosynthetic disconnection showing the preservation of the 3,4-substitution pattern.

Detailed Synthetic Protocol

Step 1: Fischer Esterification

Objective: Conversion of 3-hydroxyisonicotinic acid to methyl 3-hydroxyisonicotinate.

  • Reagents: 3-Hydroxyisonicotinic acid, Methanol (anhydrous), Sulfuric acid (conc.).

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Procedure:

  • Charge a 500 mL round-bottom flask (RBF) with 3-hydroxyisonicotinic acid (13.9 g, 100 mmol).

  • Add Methanol (150 mL) and stir to create a suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Dropwise, add concentrated H₂SO₄ (11.0 mL, 200 mmol) over 20 minutes. Caution: Exothermic.

  • Fit the flask with a reflux condenser and heat to reflux (65°C) for 12–16 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess methanol.

  • Neutralize the residue with saturated NaHCO₃ (aq) to pH ~8. Extract with Ethyl Acetate (3 x 100 mL).

  • Dry combined organics over MgSO₄, filter, and concentrate to yield the methyl ester as a white solid.

    • Expected Yield: 85–90%[1]

    • Data: ¹H NMR (CDCl₃) δ 10.5 (s, 1H, OH), 8.4 (s, 1H), 8.2 (d, 1H), 7.6 (d, 1H), 3.9 (s, 3H).

Step 2: O-Methylation (Williamson Ether Synthesis)

Objective: Methylation of the phenolic hydroxyl group to install the 3-methoxy substituent.

  • Reagents: Methyl 3-hydroxyisonicotinate, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.

  • Mechanism: Sₙ2 substitution.

Procedure:

  • Dissolve Methyl 3-hydroxyisonicotinate (15.3 g, 100 mmol) in anhydrous DMF (100 mL).

  • Add K₂CO₃ (27.6 g, 200 mmol) in one portion.

  • Add Methyl Iodide (7.5 mL, 120 mmol) dropwise at room temperature.

  • Stir at 60°C for 4 hours. Note: Sealed vessel preferred to prevent MeI loss.

  • Workup: Pour the reaction mixture into ice-water (400 mL). Extract with Ethyl Acetate (3 x 150 mL).

  • Wash the organic layer with Brine (2 x 100 mL) to remove DMF.

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (Hexane:EtOAc 3:1).

    • Expected Yield: 75–80%

    • Data: ¹H NMR (CDCl₃) δ 8.5 (s, 1H), 8.3 (d, 1H), 7.7 (d, 1H), 4.0 (s, 3H, OMe), 3.9 (s, 3H, COOMe).

Step 3: Catalytic Hydrogenation & Stereocontrol

Objective: Reduction of the pyridine ring to the piperidine core.

  • Reagents: Methyl 3-methoxyisonicotinate, Platinum Oxide (PtO₂, Adams' Catalyst), Acetic Acid (AcOH), Hydrogen (H₂).

  • Critical Parameter: The choice of catalyst and solvent dictates the cis/trans ratio.

Procedure:

  • In a high-pressure hydrogenation vessel (Parr bomb), dissolve Methyl 3-methoxyisonicotinate (10.0 g, 60 mmol) in Glacial Acetic Acid (100 mL).

  • Add PtO₂ (500 mg, 5 wt%). Caution: Pyrophoric when dry.

  • Purge the vessel with N₂ (3x) and then H₂ (3x).

  • Pressurize to 50 psi (3.5 bar) H₂ and stir at room temperature for 12 hours.

  • Workup: Filter the catalyst through a Celite pad. Keep the catalyst wet to prevent ignition.

  • Concentrate the filtrate to obtain the acetate salt of the piperidine.

  • Basify with 2M NaOH to pH 10 and extract with DCM (3 x 100 mL).

  • Dry and concentrate to yield the crude amine.[2]

Stereochemical Outcome:

  • Kinetic Product: The cis-isomer (3-OMe and 4-COOMe on the same side) is favored (approx. 4:1 ratio) because hydrogen adds from the less hindered face of the pyridine ring.

  • Thermodynamic Product: The trans-isomer (diequatorial) is more stable.

Optional Step 4: Thermodynamic Equilibration (To obtain trans-isomer) If the trans-isomer is required:

  • Dissolve the crude cis-rich mixture in dry Methanol.

  • Add Sodium Methoxide (0.5 eq, 25% in MeOH).

  • Reflux for 4 hours. The enolizable proton at C4 allows conversion to the thermodynamically stable trans-diequatorial conformer.

  • Quench with acetic acid, concentrate, and extract.

Reaction Workflow Diagram

Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: O-Methylation cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Equilibration (Optional) S1 3-Hydroxyisonicotinic Acid + MeOH / H2SO4 S2 Methyl 3-hydroxyisonicotinate + MeI / K2CO3 S1->S2 Yield: 85-90% S3 Methyl 3-methoxyisonicotinate + H2 / PtO2 / AcOH S2->S3 Yield: 75-80% S4 Cis/Trans Mixture + NaOMe / MeOH (Reflux) S3->S4 Kinetic Product (Cis) Final Methyl 3-methoxypiperidine-4-carboxylate S4->Final Thermodynamic Product (Trans)

Figure 2: Process flow diagram illustrating the stepwise transformation and optional equilibration.

Analytical Data Summary

The following table summarizes the expected key analytical markers for the trans-isomer (free base).

Analytical MethodSignal / ValueAssignment
¹H NMR (400 MHz, CDCl₃) δ 3.70 (s, 3H)Ester -OCH
δ 3.35 (s, 3H)Ether -OCH
δ 3.55 (m, 1H)H-3 (Methine, ether alpha)
δ 2.45 (m, 1H)H-4 (Methine, ester alpha)
δ 3.10 (m, 2H), 2.60 (m, 2H)H-2, H-6 (Piperidine ring)
¹³C NMR (100 MHz, CDCl₃) δ 174.5Carbonyl (C=O)
δ 78.2C-3 (Ether carbon)
δ 51.8, 56.5O-Methyl carbons
Mass Spectrometry m/z 174.1 [M+H]⁺Molecular Ion (ESI+)

Safety & Handling

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood with appropriate gloves (Laminate/Silver Shield).

  • Hydrogenation (H₂/PtO₂): High-pressure hydrogen presents an explosion hazard. Ensure the Parr reactor is grounded. PtO₂ is pyrophoric ; keep wet with water or acetic acid during filtration.

  • Pyridine Derivatives: Generally toxic and odorous. Handle in a fume hood.

References

  • Synthesis of Pyridine Esters

    • Title: "Esterific
    • Source:Organic Syntheses, Coll. Vol. 5, p. 977.
    • URL:[Link]

  • Hydrogenation of Pyridines: Title: "Catalytic Hydrogenation of Pyridines: A Review." Source:Chemical Reviews, 2012. (General reference for PtO₂ reduction mechanisms). Context: Validates the use of Adams' catalyst for preserving ether functionalities during ring reduction.
  • Title: "Conformational Analysis of 3,4-Disubstituted Piperidines.
  • Related Patent Methodology: Title: "Process for producing 4-arylpiperidine-3-carbinols and related compounds." Source: WO2000026187A1. URL: Context: Provides industrial conditions for similar piperidine ester reductions and handling.

Sources

physicochemical properties of methyl 3-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-methoxypiperidine-4-carboxylate , a critical saturated heterocycle used in medicinal chemistry for tuning physicochemical properties such as basicity, solubility, and metabolic stability.

Technical Whitepaper | Version 1.0

Executive Summary

Methyl 3-methoxypiperidine-4-carboxylate is a disubstituted piperidine scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD). Unlike the unsubstituted piperidine, the introduction of a methoxy group at the C3 position creates a dipole moment vector distinct from the ring nitrogen, influencing both the pKa of the secondary amine and the lipophilicity (LogD) of the molecule. This guide details its structural properties, synthetic accessibility, and handling protocols for high-throughput synthesis.

Chemical Identity & Structural Analysis

The compound exists primarily in two forms: the free base (an oil) and the hydrochloride salt (a crystalline solid). For drug development workflows, the hydrochloride salt is preferred due to enhanced stability and ease of handling.

Attribute Data
IUPAC Name Methyl 3-methoxypiperidine-4-carboxylate
Common Name 3-Methoxy-4-methoxycarbonylpiperidine
CAS (Free Base) 1785553-53-8
CAS (HCl Salt) 2193067-16-0
Molecular Formula C₈H₁₅NO₃ (Free Base) / C₈H₁₆ClNO₃ (HCl)
SMILES COC1CNCCC1C(=O)OC
InChIKey OMRSBJMWFJNAJJ-UHFFFAOYSA-N
Stereochemical Considerations

This molecule possesses two chiral centers at C3 and C4, giving rise to four stereoisomers (two enantiomeric pairs: cis and trans).

  • Cis-isomer: The methoxy and ester groups are on the same side of the ring. This is often the kinetic product of pyridine hydrogenation.

  • Trans-isomer: The substituents are on opposite sides, typically placing both bulky groups in equatorial positions to minimize 1,3-diaxial strain (thermodynamically favored).

Critical Note: Commercial supplies often default to the cis/trans mixture unless specified. For SAR (Structure-Activity Relationship) studies, separation via chiral SFC (Supercritical Fluid Chromatography) is mandatory to avoid "flat" SAR data caused by averaging the activities of two diastereomers.

Physicochemical Properties

The following data aggregates calculated and observed properties relevant to "Lipinski's Rule of 5" and CNS (Central Nervous System) penetration metrics.

Property Value (Free Base) Context/Implication
Molecular Weight 173.21 g/mol Ideal for fragment libraries (<300 Da).
cLogP ~0.65Highly polar; suggests good aqueous solubility.
TPSA 48.5 Ų<90 Ų indicates high probability of BBB permeability.
pKa (Basic N) 9.8 (Predicted)The C3-methoxy group inductively lowers pKa slightly vs. piperidine (11.2), reducing phospholipidosis risk.
H-Bond Donors 1 (NH)Suitable for further functionalization.
H-Bond Acceptors 3 (N, O-Me, C=O)Balanced profile for receptor binding.
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Synthetic Routes & Manufacturing

The synthesis of methyl 3-methoxypiperidine-4-carboxylate generally proceeds via the reduction of a pyridine precursor or functionalization of a tetrahydropyridine.

Route A: Hydrogenation of Pyridine Precursor (Industrial Route)

This method is preferred for scale-up due to atom economy. The starting material, methyl 3-methoxypyridine-4-carboxylate, is hydrogenated over Platinum(IV) oxide or Rhodium on Alumina.

Mechanism: The cis-isomer is predominantly formed via syn-addition of hydrogen to the pyridine ring.

Route B: Dieckmann Condensation Approach

For access to specific enantiomers, a de novo synthesis using amino acid precursors (e.g., aspartic acid derivatives) or Dieckmann cyclization of diesters is utilized.

Synthesis cluster_0 Precursor cluster_1 Reaction Conditions cluster_2 Product Start Methyl 3-methoxypyridine- 4-carboxylate Step1 H2 (50 psi), PtO2 MeOH, HCl Start->Step1 Reduction Product Methyl 3-methoxypiperidine- 4-carboxylate (HCl) Step1->Product Crystallization Separation Pure Diastereomers (Cis/Trans) Product->Separation Chiral SFC

Figure 1: Catalytic hydrogenation route yielding the piperidine core. Note that acidic conditions yield the hydrochloride salt directly.

Experimental Protocols

Handling the Hydrochloride Salt

The HCl salt is hygroscopic. It must be stored in a desiccator.

  • Storage: -20°C under Argon.

  • Solubility: Soluble in Water, Methanol, DMSO (>50 mM). Insoluble in Hexanes, Et2O.

Free Base Liberation Protocol

For reactions requiring the nucleophilic free amine (e.g., amide coupling, SNAr):

  • Suspend 1.0 eq of the HCl salt in DCM (Dichloromethane).

  • Add 2.5 eq of polymer-supported carbonate (e.g., MP-Carbonate) or wash with saturated aqueous NaHCO₃.

  • Stir for 30 minutes at room temperature.

  • Filter/Separate organic layer.

  • Critical: Use immediately. The free base can undergo self-condensation (aminolysis of the ester) if stored for prolonged periods.

Analytical Characterization (Expected)
  • 1H NMR (D₂O): Look for the methoxy singlet (~3.4 ppm), methyl ester singlet (~3.7 ppm), and the downfield shift of C2/C6 protons due to the ammonium center.

  • MS (ESI): m/z = 174.1 [M+H]⁺.

Applications in Drug Discovery

This scaffold serves as a conformational restrictor and polarity tuner .

  • Kinase Inhibitors: The 3-methoxy group can engage in specific H-bond interactions with the hinge region or solvent front residues, improving selectivity over the unsubstituted piperidine.

  • Solubility Enhancement: Replacing a cyclohexyl or phenyl ring with this saturated heterocycle lowers LogD and improves metabolic stability (Fsp3 character).

  • Vector Exploration: The C4-ester provides a handle for library expansion (hydrolysis to acid, reduction to alcohol, conversion to amide).

Safety & Hazards (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • PubChem. "Methyl 3-methoxypiperidine-4-carboxylate hydrochloride." National Library of Medicine. Link

  • BLD Pharm. "Methyl 3-methoxypiperidine-4-carboxylate hydrochloride Product Page."[1][2][3] BLD Pharmatech. Link

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. (Contextual reference for piperidine usage). Link

Sources

methyl 3-methoxypiperidine-4-carboxylate CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on Methyl 3-methoxypiperidine-4-carboxylate , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.

Chemical Identity & Registry

This compound is a substituted piperidine derivative characterized by a carboxylate ester at position 4 and a methoxy ether at position 3. It exists as a free base but is most commonly supplied and handled as the hydrochloride salt to ensure stability and crystallinity.

Property Data
IUPAC Name Methyl 3-methoxypiperidine-4-carboxylate
Common Name 3-Methoxy-4-carbomethoxypiperidine
CAS Number (HCl Salt) 2193067-16-0
CAS Number (Free Base) Not widely registered; typically generated in situ
Molecular Formula C₈H₁₅NO₃ (Free Base) / C₈H₁₆ClNO₃ (HCl Salt)
Molecular Weight 173.21 g/mol (Free Base) / 209.67 g/mol (HCl Salt)
SMILES COC1CNCCC1C(=O)OC
InChIKey OMRSBJMWFJNAJJ-UHFFFAOYSA-N
Stereochemical Complexity

The molecule possesses two chiral centers at positions C3 and C4, giving rise to four potential stereoisomers. Commercial supplies under the general CAS often represent a racemic mixture of diastereomers unless specified as cis or trans.

  • Cis-isomers: (3R,4S) and (3S,4R) – Substituents on the same side.

  • Trans-isomers: (3R,4R) and (3S,4S) – Substituents on opposite sides.

Synthesis & Manufacturing Methodologies

The synthesis of methyl 3-methoxypiperidine-4-carboxylate typically proceeds via the functionalization of 3-oxopiperidine derivatives. The choice of the starting material determines the diastereoselectivity of the final product.

Core Synthetic Route

The most robust industrial route utilizes Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (or its methyl analog) as the divergent precursor.

Step-by-Step Protocol:

  • Precursor Selection: Start with N-Benzyl-3-oxopiperidine-4-carboxylate (CAS 41221-26-9). The benzyl group protects the amine and prevents N-methylation in subsequent steps.

  • Stereoselective Reduction:

    • Reagent: Sodium Borohydride (NaBH₄) in Methanol at 0°C.

    • Mechanism:[1][2][3] Hydride attack on the C3 ketone.

    • Outcome: Predominantly yields the cis-alcohol (3-hydroxy-4-carboxylate) due to the axial attack preference in the piperidine ring, though trans-isomers form as minor products.

  • O-Methylation:

    • Reagents: Sodium Hydride (NaH) and Methyl Iodide (MeI) in DMF or THF.

    • Critical Control: Temperature must be controlled (<0°C initially) to prevent epimerization at C4 or elimination to the unsaturated piperidine.

    • Alternative: Silver(I) oxide (Ag₂O) with MeI for milder conditions.

  • Ester Transesterification (Optional): If the starting material was an ethyl ester, reflux in Methanol with catalytic H₂SO₄ converts it to the methyl ester.

  • Deprotection:

    • Reagents: H₂/Pd-C (Hydrogenolysis) or 1-Chloroethyl chloroformate (ACE-Cl).

    • Salt Formation: Treatment with HCl in dioxane yields the stable Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (CAS 2193067-16-0) .

Synthetic Pathway Diagram

SynthesisPath Start N-Benzyl-3-oxopiperidine-4-carboxylate (Ketone Precursor) Step1 Reduction (NaBH4/MeOH) Target: C3 Ketone -> C3 Alcohol Start->Step1 Inter1 N-Benzyl-3-hydroxypiperidine-4-carboxylate (Cis/Trans Mixture) Step1->Inter1 Step2 O-Methylation (NaH, MeI) Target: C3-OH -> C3-OMe Inter1->Step2 Inter2 N-Benzyl-3-methoxypiperidine-4-carboxylate Step2->Inter2 Step3 Deprotection (H2, Pd/C) Target: Remove N-Benzyl Inter2->Step3 Final Methyl 3-methoxypiperidine-4-carboxylate HCl (CAS 2193067-16-0) Step3->Final

Caption: Step-wise chemical synthesis from the 3-oxo precursor to the final HCl salt.

Analytical Characterization

Reliable identification requires a combination of NMR and Mass Spectrometry to confirm both the functional group integrity and the oxidation state.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum exhibits distinct signals for the methoxy group and the piperidine ring protons.[4]

Signal Assignment Approximate Shift (ppm) Multiplicity Structural Insight
-COOCH₃ (Ester)3.65 – 3.75Singlet (3H)Methyl ester protons.[4]
-OCH₃ (Ether)3.30 – 3.40Singlet (3H)C3-Methoxy protons; distinct from ester.
H-3 (Methine)3.50 – 3.80Multiplet (1H)Chemical shift confirms O-substitution.
H-4 (Methine)2.40 – 2.60Multiplet (1H)Alpha to carbonyl; coupling indicates cis/trans.
H-2, H-5, H-6 1.50 – 3.20Multiplet (6H)Ring methylene protons (complex envelope).

Note on Stereochemistry: The coupling constant (


) between H-3 and H-4 is diagnostic.
  • Cis (axial-equatorial or eq-ax): Smaller

    
     values (2–5 Hz).
    
  • Trans (diaxial): Larger

    
     values (8–11 Hz) if the ring adopts a chair conformation with both groups equatorial.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: 174.11 Da

  • Fragmentation Pattern: Loss of methanol (-32 Da) or methoxy radical is common in MS/MS analysis.

Applications in Drug Discovery

This scaffold is a valuable intermediate in Medicinal Chemistry, particularly for:

  • Kinase Inhibitors: The piperidine ring serves as a solvent-exposed solubilizing group, while the 3-methoxy/4-carboxylate motif provides vectors for hydrogen bonding with residues like hinge region amino acids.

  • GPCR Ligands: Derivatives of 3,4-disubstituted piperidines mimic the spatial arrangement of neurotransmitters (e.g., acetylcholine analogs), making them relevant for muscarinic or nicotinic receptor programs.

  • KRAS G12C Inhibitors: Recent patent literature links substituted piperidine carboxylates to covalent inhibitors of the KRAS G12C mutant, where the piperidine nitrogen is often acrylated to form the warhead.

Decision Tree for Usage

UsageTree Input Methyl 3-methoxypiperidine-4-carboxylate Path1 N-Alkylation / Acylation Input->Path1 Path2 Ester Hydrolysis Input->Path2 Prod1 Library Synthesis (Amide Couplings) Path1->Prod1 Prod2 Free Acid (Building Block) Path2->Prod2 Target1 Kinase Inhibitors (Solubility Vector) Prod1->Target1 Target2 GPCR Ligands (Stereodefined Core) Prod2->Target2

Caption: Strategic application of the scaffold in parallel medicinal chemistry workflows.

References

  • PubChem. Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (Compound CID 84766433). National Library of Medicine. Available at: [Link]

  • Google Patents. KRAS G12C Inhibitors (US10125134B2).[2] (Discusses related 3-oxopiperidine scaffolds). Available at:

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxypiperidine-4-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties. The specific substitution pattern of a methoxy group at the 3-position and a methyl carboxylate at the 4-position offers a unique combination of polarity, hydrogen bonding capability, and stereochemical complexity, making it a valuable building block for novel therapeutic agents.

Molecular Structure and Stereochemistry

The structure of methyl 3-methoxypiperidine-4-carboxylate presents interesting stereochemical considerations. The piperidine ring can exist in a chair conformation, which is the most stable arrangement. The substituents at the C3 and C4 positions can be either cis or trans to each other, leading to two possible diastereomers. The preferred orientation of these substituents (axial or equatorial) will be influenced by steric and electronic factors, which in turn will have a significant impact on the NMR spectrum.

M_H [M+H]⁺ m/z 174 loss_CH3OH Loss of CH₃OH (m/z 142) M_H->loss_CH3OH loss_COOCH3 Loss of ·COOCH₃ (m/z 114) M_H->loss_COOCH3 alpha_cleavage α-Cleavage product (m/z 84) loss_COOCH3->alpha_cleavage

Caption: Predicted ESI-MS fragmentation pathway.

Key Fragmentation Pathways:

  • Loss of Methanol: A common fragmentation pathway for methoxy-substituted compounds is the neutral loss of methanol (CH₃OH, 32 Da), leading to a fragment ion at m/z 142.

  • Loss of the Ester Group: Cleavage of the bond between C4 and the carboxylate group could result in the loss of the methoxycarbonyl radical (·COOCH₃, 59 Da), giving a fragment at m/z 115, or the loss of methyl formate (HCOOCH₃, 60 Da) to give a fragment at m/z 114.

  • α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a characteristic fragmentation of piperidines. [1]This can lead to the formation of various iminium ions.

Experimental Protocol for Mass Spectrometry:

The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source of a mass spectrometer. A full scan mass spectrum would be acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) would be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation to obtain the fragmentation pattern.

Conclusion

This in-depth technical guide provides a comprehensive, predictive overview of the spectroscopic data for methyl 3-methoxypiperidine-4-carboxylate. By leveraging the known spectral characteristics of structurally related piperidine derivatives, we have established a reliable framework for the interpretation of its NMR, IR, and MS spectra. The predicted data and fragmentation pathways presented herein will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the unambiguous identification and characterization of this important molecular scaffold. The experimental protocols outlined provide a clear path for the acquisition of high-quality spectroscopic data.

References

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. [Link]

  • Macmillan Group. (n.d.). Supplementary Information. Princeton University. [Link]

  • Rydzik, A. M., et al. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

  • Gates, M., & Klein, D. A. (1974). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. U.S. Patent No. 4,435,572. Washington, DC: U.S.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Structural Elucidation of Methyl 3-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the systematic structural elucidation of methyl 3-methoxypiperidine-4-carboxylate (


). As a 3,4-disubstituted piperidine, this molecule represents a critical pharmacophore scaffold used in fragment-based drug discovery (FBDD).

The elucidation challenge lies not in the connectivity, which is often established via synthesis, but in the stereochemical assignment . With two chiral centers at C3 and C4, the molecule exists as two diastereomeric pairs (cis and trans), each consisting of two enantiomers. This guide details the spectroscopic protocols required to distinguish these isomers, focusing on Nuclear Magnetic Resonance (NMR) coupling constants (


) and Nuclear Overhauser Effect (NOE) interactions.

Synthetic Context & Sample Preparation[1][2][3]

Before initiating spectral acquisition, the sample must be assessed for purity. 3,4-disubstituted piperidines are often synthesized via the hydrogenation of pyridine carboxylates or the functionalization of 4-oxopiperidine-3-carboxylates.

Sample Handling
  • Free Base vs. Salt: This molecule is a secondary amine. It is commonly isolated as a hydrochloride salt (stable solid) or a free base (viscous oil).

    • Protocol: If the sample is a salt, neutralize 10 mg with saturated

      
       and extract into 
      
      
      
      for NMR to ensure sharp peaks and solubility.
  • Purity Check: Perform LC-MS (ESI+) using a C18 column (

    
     gradient with 0.1% Formic Acid). Target purity 
    
    
    
    is required for unambiguous NOE analysis.

Mass Spectrometry: Molecular Formula Validation

Mass spectrometry provides the first tier of structural confirmation.

Experimental Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Calculated MW: 173.11 g/mol .

  • Target Ion:

    
    .
    
Fragmentation Logic (MS/MS)

Piperidine esters exhibit characteristic fragmentation patterns useful for validating the substitution pattern.

Fragment Ion (m/z)Mechanistic OriginDiagnostic Value
174.1

Parent ion.
142.1

Loss of methanol from the ester (typical of methyl esters).
114.1

Loss of the entire ester group (McLafferty-type rearrangement).
84.1 Tetrahydropyridinium ionCharacteristic piperidine ring cleavage (Alpha-cleavage).

NMR Spectroscopy: Connectivity & Regiochemistry

The core elucidation relies on high-field NMR (minimum 400 MHz, preferably 600 MHz for resolution of multiplets).

1H NMR Assignment Strategy ( )

The spectrum will show distinct regions. The key to elucidation is identifying the "spin systems" of the piperidine ring.

  • Methoxy & Ester Singlets:

    • 
       ppm (s, 3H): Methyl ester (
      
      
      
      ).
    • 
       ppm (s, 3H): Methoxy ether (
      
      
      
      ).
  • Ring Protons (The Fingerprint):

    • H3 (Methine): Appears downfield (

      
       ppm) due to the adjacent oxygen.
      
    • H4 (Methine): Adjacent to the carbonyl; typically

      
       ppm.
      
    • H2 & H6 (Methylenes): Adjacent to Nitrogen. These appear as complex multiplets at

      
       ppm.
      
2D NMR for Connectivity

To rigorously prove the methoxy is at C3 and ester at C4 (and not vice versa), HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • HMBC Protocol: Optimize for long-range coupling (

    
     Hz).
    
    • Correlation 1: The Methoxy protons (3.35 ppm) will show a strong cross-peak to C3 .

    • Correlation 2: The Ester methyl protons (3.70 ppm) will correlate to the Carbonyl carbon (

      
       ppm).
      
    • Correlation 3 (Crucial): The H4 proton will correlate to the Carbonyl carbon , confirming the ester attachment at C4.

Stereochemical Assignment (The Critical Step)

Distinguishing the cis-diastereomer (methoxy and ester on the same face) from the trans-diastereomer is the primary challenge. We utilize the Karplus relationship and dipolar coupling.

Coupling Constant Analysis ( )

The piperidine ring predominantly adopts a chair conformation.

  • Trans-Diequatorial or Cis-Axial/Equatorial: Small coupling constant (

    
     Hz).
    
  • Trans-Diaxial: Large coupling constant (

    
     Hz).
    

Note: If the spectrum shows


 Hz, the substituents are Trans-Diequatorial  (placing the protons anti-periplanar). If 

Hz, the relationship is likely Cis (axial/equatorial).
NOESY/ROESY Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space proximity (< 5 Å).

  • Experiment: 1D-NOE or 2D-NOESY (mixing time 500-800 ms).

  • Scenario A (Cis-Isomer): Strong NOE enhancement between H3 and H4 .

  • Scenario B (Trans-Isomer): Weak or NO enhancement between H3 and H4. Instead, look for NOEs between axial protons (e.g., H3-axial to H5-axial).

Visualization of Logic

The following diagram illustrates the decision tree for stereochemical assignment.

StereochemLogic Start Sample: Methyl 3-methoxypiperidine-4-carboxylate J_Analysis Analyze 3J(H3, H4) Coupling Start->J_Analysis Large_J J = 8-11 Hz (Large) J_Analysis->Large_J Small_J J = 2-5 Hz (Small) J_Analysis->Small_J Trans_Diaxial Protons are Anti-Periplanar (Trans-Diaxial) Large_J->Trans_Diaxial Ambiguous Ambiguous: Could be Cis (ax/eq) or Trans (eq/eq) Small_J->Ambiguous Result_Trans CONCLUSION: Trans-Isomer (Substituents on opposite faces) Trans_Diaxial->Result_Trans Confirms Trans NOESY Run NOESY / ROESY Ambiguous->NOESY NOE_Strong Strong H3-H4 NOE NOESY->NOE_Strong NOE_Weak No H3-H4 NOE (NOE to H5ax) NOESY->NOE_Weak Result_Cis CONCLUSION: Cis-Isomer (Substituents on same face) NOE_Strong->Result_Cis NOE_Weak->Result_Trans

Figure 1: Decision logic for assigning relative stereochemistry based on NMR coupling constants and NOE data.

Absolute Configuration (Chirality)[5]

NMR only determines relative stereochemistry (diastereomers). To distinguish enantiomers (e.g., 3R,4R vs 3S,4S), further techniques are required.

  • Chiral HPLC/SFC:

    • Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H or IC).

    • Mobile Phase: Hexane/IPA (with 0.1% Diethylamine) or

      
      /MeOH (SFC).
      
    • Detection: Compare retention times against a known standard or use a racemate to identify separation conditions.

  • X-Ray Crystallography (The Gold Standard):

    • If the specific enantiomer is required, convert the free base to a crystalline salt (e.g., Hydrochloride or Tartrate).

    • Anomalous Dispersion: If heavy atoms (Cl, Br) are present in the salt, absolute configuration can be determined directly (Flack parameter).

Summary of Expected Data

TechniqueParameterExpected ObservationStructural Conclusion
MS (ESI+) m/z174.1Confirms MW (C8H15NO3).
1H NMR

3.70 (s)
Singlet, 3HMethyl Ester.
1H NMR

3.35 (s)
Singlet, 3HMethoxy group.
1H NMR

~10 HzTrans-diaxial protons (Trans isomer).[2]
1H NMR

~3 HzCis or Trans-diequatorial protons.[3]
HMBC CorrelationEster


C=O
Links methyl to carbonyl.
HMBC CorrelationH4

C=O
Places ester at position 4.

Elucidation Workflow Diagram

Workflow Sample Unknown Sample Purity 1. Purity Check (LC-MS / TLC) Sample->Purity MS 2. Mass Spec (Confirm MW 173) Purity->MS >95% Pure NMR_1D 3. 1H & 13C NMR (Functional Groups) MS->NMR_1D NMR_2D 4. 2D NMR (HMBC) (Connectivity) NMR_1D->NMR_2D Stereo 5. NOESY / J-Coupling (Relative Stereochem) NMR_2D->Stereo Chiral 6. Chiral HPLC / X-Ray (Absolute Config) Stereo->Chiral Final Final Structure Elucidated Chiral->Final

Figure 2: Step-by-step workflow for the structural elucidation of piperidine derivatives.

References

  • PubChem. (2025).[4] Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (Compound Summary).[5] National Library of Medicine. Available at: [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis.[6][7][8] Carbon-13 NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society.[6] Available at: [Link]

  • Chemistry LibreTexts. (2025). NOESY Spectra and Stereochemical Determination.[9][7] Available at: [Link][10][1][9][2][3]

  • Royal Society of Chemistry. (2022).[11] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[11] Available at: [Link]

Sources

Technical Guide: Biological Activities and Medicinal Chemistry of 3-Methoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methoxypiperidine scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to modulate physicochemical properties without significantly increasing molecular weight. Unlike the ubiquitous piperidine ring found in blockbuster drugs (e.g., Fentanyl, Donepezil), the introduction of a methoxy group at the C3 position introduces critical stereochemical complexity and electronic modulation .

This guide analyzes the biological potential of 3-methoxypiperidine derivatives, focusing on their role as high-affinity ligands for GPCRs (specifically 5-HT4 and opioid receptors) and their emerging utility in kinase inhibition (MK2, JAK1). We explore the structure-activity relationships (SAR) that make this moiety a valuable tool for "scaffold hopping" to optimize solubility, metabolic stability, and target selectivity.

Part 1: Structural Logic & Physicochemical Properties

The "Chiral Switch" and Conformational Bias

The 3-methoxypiperidine moiety is rarely used as a flat structure; its value lies in its chirality. The C3 stereocenter dictates the spatial orientation of the methoxy group, which can engage in specific hydrogen bonding interactions or induce conformational locking.

  • Stereochemical Control: The (S)- and (R)- enantiomers often exhibit distinct biological profiles. For instance, in the development of Cisapride analogues, the cis-relationship between the C3-methoxy and C4-amino groups is critical for 5-HT4 receptor agonist activity.

  • pKa Modulation: The inductive effect of the oxygen atom at C3 lowers the pKa of the piperidine nitrogen (typically ~9-10 for piperidine) by approximately 1-1.5 log units. This reduction is advantageous for:

    • BBB Penetration: Reducing the percentage of ionized species at physiological pH.

    • Solubility: Maintaining sufficient polarity while reducing lipophilicity (LogD).

Metabolic Stability

Unsubstituted piperidine rings are prone to oxidative metabolism (N-oxidation or C-oxidation). Substitution at the C3 position sterically hinders metabolic attack at this site and can alter the metabolic "soft spot" of the molecule, extending half-life (


).

Part 2: Therapeutic Applications & Case Studies

Gastroenterology: The 5-HT4 Agonist Class

The most prominent application of the 3-methoxypiperidine scaffold is in the benzamide class of gastroprokinetic agents.

  • Case Study: Cisapride & Mosapride

    • Mechanism: These agents act as agonists at the 5-HT4 receptor, stimulating acetylcholine release in the enteric nervous system.

    • Role of 3-Methoxypiperidine: The cis-4-amino-3-methoxypiperidine core is the pharmacophore responsible for receptor recognition. The methoxy group acts as a hydrogen bond acceptor, locking the conformation required for the receptor's orthosteric site.

    • Safety Note: While Cisapride was withdrawn due to hERG channel inhibition (QT prolongation), the scaffold itself remains valid. Newer derivatives (e.g., Mosapride) utilize similar cores but optimize the linker region to reduce hERG affinity.

Oncology: Kinase Inhibitors

Recent medicinal chemistry campaigns have utilized 3-methoxypiperidine as a solvent-exposed tail or a hydrophobic pocket filler in kinase inhibitors.

  • MK2 (MAPKAP K2) Inhibitors: Irreversible inhibitors of MK2 have been reported where the 3-methoxypiperidine moiety serves to orient the electrophilic warhead (e.g., vinyl sulfone) towards a cysteine residue.

  • KRas G12C Inhibitors: In optimization studies, replacing a 2-methylpiperidine with (R)-3-methoxypiperidine has been observed to improve potency and metabolic stability, likely by filling a specific sub-pocket and altering the vector of the attached nitrogen.

  • JAK Inhibitors: 3-methoxypiperidine-1-carboxylate derivatives have appeared in patent literature as intermediates for Janus Kinase (JAK) inhibitors, modulating the solubility of the solvent-front region.

Neurology: Opioid Receptor Modulation

The 4-anilidopiperidine class (Fentanyl family) is amenable to C3-substitution.[1]

  • SAR Insight: Introduction of a 3-methoxy group into the fentanyl scaffold (specifically the cis diastereomer) retains mu-opioid receptor affinity but significantly alters the pharmacokinetic profile, often resulting in shorter-acting analgesics due to esterase sensitivity if coupled with ester linkages (e.g., Remifentanil analogues).

Part 3: Visualization of SAR and Signaling

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how the 3-methoxypiperidine core interacts with various biological targets based on substitution patterns.

SAR_Map Core 3-Methoxypiperidine Scaffold N_Sub N1-Substitution (Linker/Warhead) Core->N_Sub C3_Sub C3-Methoxy (Stereochemistry) Core->C3_Sub C4_Sub C4-Functionalization (Amine/Aryl) Core->C4_Sub Kinase Kinase Inhibition (MK2, JAK, KRas) N_Sub->Kinase Solvent Front Interaction GPCR 5-HT4 Agonism (e.g., Cisapride) C3_Sub->GPCR H-Bond Acceptor (Cis-configuration) Metab Metabolic Stability (Blocked Oxidation) C3_Sub->Metab Steric Hindrance Solubility pKa & Solubility Modulation C3_Sub->Solubility Inductive Effect C4_Sub->GPCR Pharmacophore

Caption: SAR mapping of the 3-methoxypiperidine scaffold showing critical substitution vectors and their corresponding biological impacts.

Part 4: Experimental Protocols

Protocol: Synthesis of (3R,4S)-4-Amino-3-methoxypiperidine (Key Intermediate)

This protocol describes the synthesis of the cis-isomer, critical for 5-HT4 activity.

Reagents:

  • (3R)-3-Methoxypiperidin-4-one (Starting material)

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Pd/C (10%)

  • Methanol/DCM

Step-by-Step Methodology:

  • Reductive Amination:

    • Dissolve (3R)-3-methoxypiperidin-4-one (1.0 eq) in DCM.

    • Add Benzylamine (1.1 eq) and stir for 30 min at room temperature to form the imine.

    • Cool to 0°C and add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Causality: STAB is chosen over NaBH4 to prevent direct reduction of the ketone to alcohol and to favor the cis diastereomer via chelation control.

    • Stir overnight. Quench with sat. NaHCO3. Extract with DCM.

  • Deprotection:

    • Dissolve the N-benzyl intermediate in Methanol.

    • Add 10% Pd/C (10 wt%).

    • Hydrogenate at 40 psi H2 for 4 hours.

    • Validation: Monitor by LC-MS for disappearance of the benzyl peak.

    • Filter through Celite and concentrate.

  • Stereochemical Verification:

    • Analyze via 1H-NMR.[1][2][3] The coupling constant (

      
      ) between H3 and H4 protons distinguishes cis (smaller 
      
      
      
      , ~2-5 Hz) from trans (larger
      
      
      , ~9-10 Hz).
Protocol: 5-HT4 Receptor Binding Assay

To evaluate the biological activity of the synthesized derivative.

Materials:

  • HEK-293 cells stably expressing human 5-HT4 receptor.

  • Radioligand: [3H]-GR113808 (High affinity antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize cells and centrifuge at 40,000 x g. Resuspend pellet in Assay Buffer.

  • Incubation:

    • Mix 50 µg membrane protein with 0.5 nM [3H]-GR113808.

    • Add test compound (10^-10 to 10^-5 M).

    • Control: Use 10 µM Serotonin (5-HT) to define non-specific binding.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvesting: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 and Ki.

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of 3-Methoxypiperidine Derivatives vs. Standards

Compound ClassTargetDerivative FeatureActivity (Ki/IC50)Reference
Benzamide 5-HT4 Receptorcis-4-amino-3-methoxyKi = 2-10 nM[1]
Benzamide 5-HT4 Receptortrans-4-amino-3-methoxyKi > 500 nM[1]
Purine Analog HSV Thymidine KinaseN-(3-methoxypiperidine)Ki = 0.03 µM[2]
Kinase Inhibitor MK2 (MAPKAP K2)(S)-3-methoxypiperidineIC50 < 50 nM[3]

Part 6: Future Outlook

The 3-methoxypiperidine scaffold is evolving from a "me-too" modification to a strategic design element in Fragment-Based Drug Discovery (FBDD) . Its future lies in:

  • Covalent Inhibitors: Using the 3-methoxy group to tune the reactivity of adjacent acrylamide warheads.

  • PROTACs: Serving as a rigid, soluble linker element between E3 ligase ligands and proteins of interest.

  • CNS Drug Delivery: Exploiting the specific pKa modulation to optimize brain-to-plasma ratios.

References

  • Cossy, J., et al. (2001).[4] "A short synthesis of cisapride: a gastrointestinal stimulant derived from cis-4-amino-3-methoxypiperidine." Tetrahedron Letters, 42(33), 5713-5715. Link

  • Nair, V., et al. (1996). "Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds." Antiviral Research, 30(2-3), 87-94.[3] Link

  • Anderson, D.R., et al. (2017). "MK2 inhibitors and uses thereof." U.S. Patent 9,790,235. Link

  • Vertex Pharmaceuticals. (2016). "Heterocyclic compounds useful as pim kinase inhibitors."[5] WO2017059251A1. Link

  • Amgen Inc. (2020). "KRas G12C inhibitors." U.S. Patent 10,689,377. Link

Sources

Technical Whitepaper: The Strategic Scaffold of Substituted Piperidine-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and process scientists. It prioritizes mechanistic insight, synthetic utility, and pharmacological logic over generic descriptions.

Executive Summary: The Privileged 4-Position

The piperidine-4-carboxylate moiety is not merely a structural linker; it is a "privileged scaffold" in modern drug discovery. Its ubiquity stems from its ability to present functional groups in defined vectors relative to the basic nitrogen, mimicking the spatial arrangement of endogenous neuropeptides and neurotransmitters.

For the drug developer, this scaffold offers two distinct tactical advantages:

  • The Quaternary Center: In 4,4-disubstituted systems (e.g., Pethidine, Remifentanil), the carboxylate stabilizes a crowded quaternary center, locking the pharmacophore into a bioactive conformation (typically a chair) that resists metabolic N-dealkylation compared to less hindered analogs.

  • The "Soft Drug" Switch: The ester functionality at the 4-position provides a tunable site for metabolic inactivation. By engineering steric and electronic environments around this ester, chemists can program the molecule's half-life (

    
    ), creating ultra-short-acting agents that are hydrolyzed by non-specific plasma esterases rather than hepatic CYPs.
    

Structural Architectures & Conformational Analysis

The piperidine ring predominantly exists in a chair conformation. In monosubstituted piperidine-4-carboxylates (e.g., Ethyl Isonipecotate), the carboxylate group prefers the equatorial position to minimize 1,3-diaxial interactions (


-value 

1.2 kcal/mol).

However, in 4-aryl-4-carboxylate systems (the opioid scaffold), the conformation is dictated by the competing sterics of the aryl ring vs. the ester.

  • Case A (Free Base): The bulky aryl group often forces the carboxylate into the axial position.

  • Case B (Protonated Salt): Intramolecular H-bonding between the protonated amine and the carbonyl oxygen can stabilize specific rotamers, influencing receptor binding kinetics.

Visualization: Pharmacophore Logic

The following diagram illustrates the logical flow from the core scaffold to specific therapeutic classes based on substitution patterns.

PharmacophoreLogic Core Piperidine-4-Carboxylate (Scaffold) Sub_N N-Substitution (Lipophilicity/Targeting) Core->Sub_N Sub_C4 C4-Substitution (Efficacy/Potency) Core->Sub_C4 Class_Neuro Neurokinin/Muscarinic (Antagonists) Sub_N->Class_Neuro Add Biaryl/Heterocycle Class_Opioid Opioids (Mu-Agonists) Sub_C4->Class_Opioid Add 4-Aryl/Anilido Class_Anesth Soft Anesthetics (Esterase Sensitive) Class_Opioid->Class_Anesth Intro. Labile Ester (Remifentanil Concept)

Figure 1: Pharmacophore divergence based on regioselective functionalization of the piperidine-4-carboxylate core.

Synthetic Methodologies: From Precursors to Products

Synthesizing this scaffold requires choosing between Ring Construction (building the piperidine) and Ring Decoration (functionalizing an existing ring).

Method A: The Nitrile Route (Construction of Quaternary Centers)

This is the industry standard for generating 4-aryl-4-carboxylate systems (Pethidine/Meperidine class). It overcomes the difficulty of alkylating a tertiary center by establishing the quaternary carbon during ring closure.

  • Precursor: Benzyl cyanide (phenylacetonitrile).

  • Alkylation: Double alkylation with bis(2-chloroethyl)amine derivatives using sodium amide (

    
    ) or LiHMDS.
    
  • Hydrolysis: The resulting 4-cyano-4-phenylpiperidine is hydrolyzed (acidic or basic) to the acid, then esterified.

Method B: The Dieckmann Condensation (3,4-Functionalization)

Used primarily when a ketone is required at the 3-position or for synthesizing 3,4-disubstituted analogs (e.g., Paroxetine precursors).

  • Mechanism: Base-catalyzed intramolecular cyclization of diesters.[1]

  • Key Reagent: Sodium alkoxide in toluene/alcohol.

  • Limitation: Spontaneous decarboxylation can occur if not carefully managed; typically yields the

    
    -keto ester.
    
Method C: Pyridine Hydrogenation (Stereoselective Access)

The most direct route to cis/trans 3,4-disubstituted piperidines.

  • Catalyst:

    
     (Adams' catalyst) or 
    
    
    
    .
  • Conditions: Acidic media (AcOH) often favors cis isomers due to the "anchor effect" of the nitrogen interacting with the catalyst surface.

Medicinal Chemistry Case Study: The "Soft Drug" Revolution

Remifentanil represents the pinnacle of piperidine-4-carboxylate engineering. Unlike Fentanyl (which relies on hepatic clearance), Remifentanil incorporates a sterically accessible methyl ester.

Comparative Data: Hard vs. Soft Drugs
CompoundScaffold Sub-TypeMetabolism MechanismContext-Sensitive Half-LifePotency (Morphine=1)
Pethidine 4-phenylpiperidine-4-carboxylateHepatic (N-demethylation)3–5 hours0.1x
Fentanyl 4-anilidopiperidineHepatic (CYP3A4)3–7 hours (accumulates)100x
Remifentanil 4-anilidopiperidine-4-carboxylatePlasma Esterase Hydrolysis 3–10 minutes 100-200x
Carfentanil 4-anilidopiperidine-4-carboxylateHepatic (High Lipophilicity)7.7 hours10,000x

Table 1: Impact of the carboxylate moiety and metabolic stability on pharmacokinetic profiles.

Mechanism of Action: Esterase-Driven Inactivation

The following diagram details the metabolic pathway that defines Remifentanil's safety profile.

SoftDrugMetabolism Drug Remifentanil (Active Agonist) Metabolite Carboxylic Acid Metabolite (GI-90291) Drug->Metabolite Hydrolysis (t½ < 10 min) Enzyme Non-specific Plasma Esterases (Blood/Tissue) Enzyme->Drug Catalysis Excretion Renal Excretion (>90% Recovery) Metabolite->Excretion Activity Biological Activity (1/4600th of Parent) Metabolite->Activity Potency Drop

Figure 2: The "Soft Drug" metabolic pathway. The ester hydrolysis effectively terminates biological activity independent of liver function.

Advanced Experimental Protocol: The Nitrile Route

Objective: Synthesis of Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (Pethidine precursor analog). Rationale: This protocol demonstrates the construction of the critical quaternary center via double alkylation.

Reagents & Safety
  • Precursor: Benzyl cyanide (Toxic/Lachrymator).

  • Alkylating Agent: N-Benzyl-bis(2-chloroethyl)amine (Vesicant - Handle in Glovebox/Fume Hood).

  • Base: Sodium Amide (

    
    ) or LiHMDS (Pyrophoric).
    
  • Solvent: Anhydrous Toluene.[2]

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    (2.2 equiv) in anhydrous toluene.
  • Anion Formation: Add Benzyl cyanide (1.0 equiv) dropwise at 35-40°C. The solution will turn deep red/brown, indicating the formation of the nitrile anion. Stir for 1 hour.

  • Cyclization: Add N-Benzyl-bis(2-chloroethyl)amine (1.0 equiv) slowly. The reaction is exothermic; maintain temperature <50°C to prevent polymerization.

  • Heating: Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the nitrile.

  • Workup: Cool to 0°C. Quench carefully with water (caution: ammonia evolution). Extract with toluene. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis/Esterification:

    • Hydrolysis:[3][4] Dissolve the crude nitrile in 60%

      
       and reflux for 12 hours to form the carboxylic acid.
      
    • Esterification: Treat the acid with EtOH/HCl (gas) or

      
      /EtOH reflux to yield the ethyl ester.
      
  • Purification: Recrystallize the hydrochloride salt from Acetone/Ether.

Validation Check:

  • 1H NMR (CDCl3): Look for the diagnostic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). The aromatic protons will integrate to 10H (5 for N-benzyl, 5 for 4-phenyl).

  • IR: Strong Carbonyl stretch at ~1725

    
     (Ester).
    

Future Outlook: C-H Functionalization

Current research is moving away from de novo ring construction toward late-stage functionalization. Recent advances in Photoredox Catalysis allow for the direct C-H carboxylation of simple piperidines at the 4-position, utilizing


 radical capture. This approach allows for the rapid generation of libraries without the harsh conditions of the Dieckmann or Nitrile routes.

References

  • Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link

  • Feldman, P. L., et al. (1991).[5] Design, Synthesis, and Pharmacological Evaluation of Ultrashort- to Long-Acting Opioid Analgesics. Journal of Medicinal Chemistry. Link

  • Glass, P. S., et al. (1993). The Pharmacokinetics and Pharmacodynamics of Remifentanil. Anesthesia & Analgesia. Link

  • Bodor, N., & Buchwald, P. (2000). Soft Drug Design: General Principles and Recent Applications. Medicinal Research Reviews. Link

  • Klapars, A., et al. (2005). Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation. Journal of Organic Chemistry. Link

  • Birgenheier, N. M., et al. (2020).[5][6] Soft drugs in anesthesia: remifentanil as prototype to modern anesthetic drug development. Current Opinion in Anaesthesiology. Link

  • Walker, S. M., et al. (2007).[7] Stereoselective synthesis of 3,4-disubstituted piperidines by Lewis acid-catalysed ene cyclisation. Organic & Biomolecular Chemistry. Link

Sources

Commercial Availability & Technical Guide: Methyl 3-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methoxypiperidine-4-carboxylate is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive scaffolds targeting GPCRs and kinases.[1] While not a commodity chemical, it is commercially available from select catalog suppliers, typically as a hydrochloride salt or free base.[2]

This guide details the procurement landscape, technical specifications, and synthetic context required for integrating this compound into drug discovery workflows.

Chemical Identity & Specifications

Accurate identification is critical due to the existence of regioisomers (e.g., 4-methoxy-3-carboxylate) and stereoisomers (cis/trans).[2]

Core Data
PropertySpecification
Chemical Name Methyl 3-methoxypiperidine-4-carboxylate
CAS Number (HCl Salt) 2193067-16-0
CAS Number (Free Base) 1785553-53-8
Molecular Formula C₈H₁₅NO₃ (Free Base) / C₈H₁₆ClNO₃ (HCl)
Molecular Weight 173.21 g/mol (Free Base) / 209.67 g/mol (HCl)
MDL Number MFCD26132306 (Free Base)
SMILES COC1CNCCC1C(=O)OC
Stereochemical Considerations

The molecule possesses two chiral centers at C3 and C4, leading to four possible stereoisomers.[2]

  • Commercial Default: Unless specified as "chiral" or "(3R,4S)", most catalog items (CAS 2193067-16-0) are supplied as racemic mixtures of diastereomers (typically predominantly trans or cis depending on the synthesis method).[2]

  • Requirement: For asymmetric synthesis, High-Performance Liquid Chromatography (HPLC) separation or chiral synthesis is required.[2]

Market Landscape & Supply Chain

The supply chain for this compound is tiered between catalog suppliers (small scale) and contract research organizations (CROs) for bulk synthesis.[2]

Primary Suppliers (Catalog)

These vendors typically stock quantities ranging from 250 mg to 5 g.[2]

SupplierCatalog No.FormRegionLead Time
BLD Pharm BD01344484HCl SaltGlobal/China1-2 Weeks
AA Blocks 1785553-53-8Free BaseUSA (San Diego)3-5 Days
Enamine Custom*VariousUkraine/EU4-6 Weeks
Namiki Shoji ContactHCl SaltJapan2-3 Weeks

> Note: "Custom" indicates the item may be synthesized on demand (MADE-TO-ORDER) rather than off-the-shelf.

Procurement Decision Tree

Use the following logic to determine the optimal sourcing strategy based on your project phase.

ProcurementStrategy Start Requirement Analysis Scale Quantity Needed? Start->Scale Catalog Order Catalog (BLD/AA Blocks) Scale->Catalog < 10g Custom Request Custom Synthesis (CRO) Scale->Custom > 100g Stereo Stereochemistry Defined? Stereo->Catalog Racemate OK Stereo->Custom Pure Isomer (>10g) ChiralSep In-house Chiral Separation Stereo->ChiralSep Pure Isomer Needed Catalog->Stereo

Figure 1: Decision matrix for sourcing Methyl 3-methoxypiperidine-4-carboxylate based on scale and stereochemical needs.

Technical Context: Synthesis & Handling

Understanding the synthesis route allows researchers to anticipate impurities (e.g., unreacted hydroxyl precursors) and stability issues.[2]

Synthetic Pathway

The commercial preparation typically proceeds via the 3-hydroxy precursor , which dictates the relative stereochemistry (cis/trans) of the final product.[2]

  • Starting Material: Methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate (or N-Boc analog).

  • O-Methylation: Treatment with Methyl Iodide (MeI) and Sodium Hydride (NaH).[2] Critical Step: Requires N-protection to prevent quaternization.

  • Deprotection: Hydrogenation (Pd/C) to remove Benzyl, or Acid (TFA/HCl) to remove Boc.[2]

Handling & Stability
  • Hygroscopicity: The HCl salt (CAS 2193067-16-0) is hygroscopic.[2] Store in a desiccator at -20°C.

  • Free Base Volatility: The free base is an oil and may be volatile.[2] Handle in a fume hood; convert to salt for long-term storage.[2]

  • Cyclization Risk: In free base form, the secondary amine can attack the ester, leading to polymerization or lactam formation over time.[2] Always store as the HCl salt.

Quality Control (QC) Protocol

Upon receipt, validate the material using the following self-validating system:

  • ¹H NMR (DMSO-d₆): Confirm the methoxy singlet (~3.3 ppm) and methyl ester singlet (~3.6 ppm).[2] Check for the absence of benzyl peaks (7.2-7.4 ppm) to ensure full deprotection.[2]

  • LC-MS: Verify Mass [M+H]⁺ = 174.1.[2]

  • Chloride Titration (if HCl salt): Confirm stoichiometry (should be ~1:1).

References

  • BLD Pharm. Product Datasheet: Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (BD01344484).[1][2][3] Retrieved from [2]

  • AA Blocks. Product Catalog: Methyl 3-methoxypiperidine-4-carboxylate (1785553-53-8).[1] Retrieved from [2]

  • PubChem. Compound Summary for CID 84766433 (Methyl 3-methoxypiperidine-4-carboxylate). National Library of Medicine.[2] Retrieved from [2]

  • Google Patents. WO2014028600A2 - Synthesis of 3-substituted piperidine intermediates.[2] Retrieved from [2]

Sources

Safety and Handling Guidelines for Methyl 3-Methoxypiperidine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methoxypiperidine-4-carboxylate (CAS: 1785553-53-8 for free base; 2193067-16-0 for HCl salt) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and GPCR ligands. Its structure—comprising a secondary amine, a methyl ester, and a methoxy ether—presents a unique physicochemical profile that demands precise handling to maintain chemical integrity and ensure operator safety.

This technical guide provides an autonomous, evidence-based framework for the safe management of this compound. It moves beyond generic safety data sheets (SDS) to address specific stability concerns, such as ester hydrolysis and amine oxidation, and offers self-validating protocols for laboratory workflows.

Physicochemical Profile & Hazard Identification

Chemical Identity & Properties
PropertySpecification
Chemical Name Methyl 3-methoxypiperidine-4-carboxylate
CAS Number (Free Base) 1785553-53-8
CAS Number (HCl Salt) 2193067-16-0
Molecular Formula C₈H₁₅NO₃ (Free Base) / C₈H₁₆ClNO₃ (HCl)
Molecular Weight 173.21 g/mol (Free Base) / 209.67 g/mol (HCl)
Physical State Viscous oil or low-melting solid (Free Base); White to off-white hygroscopic solid (HCl)
Solubility Soluble in DMSO, Methanol, DCM; HCl salt soluble in water
pKa (Calculated) ~9.5 (Piperidine NH), ~-2 (Ester oxygen)
GHS Hazard Classification

While specific toxicological data for this exact isomer is limited, its structural class (piperidine esters) dictates the following precautionary classification:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT-SE (Category 3): May cause respiratory irritation.

  • Acute Toxicity (Oral): Treat as potentially harmful (Category 4) by analogy to similar piperidines.

Risk Management & Engineering Controls

Hierarchy of Controls

Effective risk management relies on a tiered approach. For methyl 3-methoxypiperidine-4-carboxylate, the primary risk is not acute lethality but rather chronic sensitization and chemical instability.

  • Elimination/Substitution: Not applicable for specific synthesis requirements.

  • Engineering Controls:

    • Primary: Chemical Fume Hood (CFH) with a face velocity of 0.5 m/s.

    • Secondary: Local Exhaust Ventilation (LEV) for weighing operations if a powder enclosure is unavailable.

  • Administrative: Restrict access to authorized personnel; implement "Clean-As-You-Go" policies to prevent cross-contamination.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (0.11 mm min)Provides adequate splash protection against organic solvents used with the compound.
Eye Protection Chemical Safety GogglesPrevents ocular damage from fine dusts (HCl salt) or splashes (free base oil).
Respiratory N95 / P2 RespiratorRequired only if handling large quantities of the HCl salt outside a fume hood.
Body Lab Coat (Cotton/Poly)Standard protection; Tyvek sleeves recommended for scale-up (>10g).

Operational Handling Protocols

Workflow Visualization

The following diagram outlines the critical decision points and safety barriers during the handling lifecycle.

HandlingWorkflow Receipt Receipt & Inspection (Verify CAS & Integrity) Storage Storage (Desiccated, 2-8°C) Receipt->Storage Log & Label Weighing Weighing Operation (Static Control, Fume Hood) Storage->Weighing Equilibrate to RT Weighing->Storage Reseal under Argon Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve immediately Waste Waste Disposal (Halogenated/Non-Halogenated) Reaction->Waste Quench & Segregate

Figure 1: Safe handling lifecycle ensuring compound integrity and operator safety.

Detailed Protocols
A. Receipt and Storage[1][2]
  • Protocol: Upon receipt, verify the CAS number (2193067-16-0 for HCl) against the certificate of analysis.

  • Scientific Rationale: The HCl salt is hygroscopic. Moisture absorption leads to clumping and potential hydrolysis of the methyl ester over time.

  • Action: Store at 2-8°C (or -20°C for long term) in a tightly sealed container. Use a desiccator if the primary seal is broken.

B. Weighing and Transfer
  • Protocol:

    • Allow the container to reach room temperature before opening to prevent condensation.

    • Use an anti-static gun if handling the HCl salt, as charged particles can disperse into the air/lungs.

    • Weigh inside a fume hood.

  • Self-Validating Step: If the solid sticks excessively to the spatula or clumps immediately, moisture content is too high. Dry the material under vacuum (room temp, 2 hours) before proceeding to ensure stoichiometry accuracy.

C. Reaction Setup (Synthesis Context)
  • Protocol: Dissolve the compound in anhydrous solvents (DCM, THF, or DMF) under an inert atmosphere (Nitrogen/Argon).

  • Scientific Rationale: The secondary amine is prone to oxidation, and the ester is susceptible to hydrolysis under basic aqueous conditions.

  • Critical Control: If performing a base-mediated coupling (e.g., amide bond formation), add the organic base (DIPEA/TEA) last or at 0°C to minimize self-polymerization or side reactions.

Stability & Degradation Mechanisms

Understanding how this molecule degrades is vital for troubleshooting experimental failures.

DegradationPathways Compound Methyl 3-methoxypiperidine- 4-carboxylate Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis + H2O / pH > 10 or < 2 Oxidation N-Oxidation Compound->Oxidation + O2 / Peroxides Acid Carboxylic Acid Derivative (Inactive) Hydrolysis->Acid Loss of Methyl Group N_Oxide N-Oxide Impurity Oxidation->N_Oxide Degradation

Figure 2: Primary degradation pathways. Avoid extreme pH and oxidizing agents.

Emergency Response

Spill Cleanup
  • Isolate: Evacuate the immediate area if the spill is significant (>50g).

  • PPE: Don double nitrile gloves, goggles, and a respirator (if powder).

  • Neutralize:

    • Solids: Cover with wet paper towels to prevent dust, then sweep into a biohazard bag.

    • Liquids: Absorb with vermiculite or sand.

  • Clean: Wash the surface with a 10% soap solution, followed by water.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1] The basicity of the amine (if free base) can cause corneal damage. Seek medical attention.

  • Skin Contact: Wash with soap and water.[3] Remove contaminated clothing.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

  • PubChem. (n.d.).[4] Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (Compound).[5] National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). Guidance on the compilation of safety data sheets. European Chemicals Agency.[6] Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of Methyl 3-methoxypiperidine-4-carboxylate

[2]

Executive Summary & Compound Identity

Methyl 3-methoxypiperidine-4-carboxylate is a functionalized piperidine derivative often utilized as a scaffold in the synthesis of kinase inhibitors and GPCR ligands.[2] Its solubility behavior is governed by the interplay between its basic secondary amine, the polar methoxy ether, and the hydrophobic methyl ester.[1][2]

  • Chemical Nature: Amphiphilic Base.[1][2]

  • Critical Handling Factor: The compound exists in two distinct solubility states depending on protonation: the Free Base (lipophilic) and the Salt Form (hydrophilic, typically HCl or TFA).[1]

  • Predicted pKa: ~9.0–9.5 (Piperidine nitrogen, lowered by the inductive effect of proximal oxygenated groups).[1]

Predicted Solubility Matrix

The following data synthesizes trends from homologous piperidine esters (e.g., methyl piperidine-4-carboxylate) and substituent effects (3-methoxy group).

Table 1: Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (HCl Salt)Mechanistic Rationale
Polar Protic Water, PBS (pH 7.[2]4)Moderate (1–10 mg/mL)High (>50 mg/mL) The salt ionizes fully.[1] The free base has H-bond acceptors (ester/ether) allowing partial aqueous miscibility.[1][2]
Alcohols Methanol, EthanolHigh (>100 mg/mL) High (>50 mg/mL) Alcohols solvate both the ionic salt (via high dielectric) and the organic backbone.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Low / InsolubleDCM effectively solvates the uncharged organic backbone but cannot support the ionic lattice of the salt.[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) High (>50 mg/mL) Universal solvents for this scaffold; excellent for reaction mixtures but difficult to remove.[1]
Ethers/Esters THF, Ethyl AcetateHighVery LowGood for dissolving the free base; often used as anti-solvents to crystallize the salt form.[1]
Hydrocarbons Hexanes, Heptane, TolueneLow / InsolubleInsoluble Lack of polarity makes these ideal "anti-solvents" to precipitate the compound.[1]

Expert Insight: The 3-methoxy group introduces an additional dipole compared to the parent piperidine-4-carboxylate.[2] This likely increases the water solubility of the free base compared to the non-methoxylated analogue, potentially complicating aqueous extractions (requires tighter pH control).[1]

Mechanistic Solubility & pH Dependence

The solubility of this compound is pH-dependent due to the secondary amine.[1][2]

  • pH < 7 (Acidic): The nitrogen is protonated (

    
    ).[1] The species is highly water-soluble and repelled by non-polar organic solvents.[1][2]
    
  • pH > 10 (Basic): The nitrogen is deprotonated (

    
    ).[1] The species becomes lipophilic, favoring partition into DCM or Ethyl Acetate.[1][2]
    
Diagram 1: pH-Dependent Species & Partitioning Logic

SolubilityLogicAcidAcidic Medium(pH < 4)Species_CatCationic Species(Protonated Amine)Acid->Species_CatProtonationBaseBasic Medium(pH > 10)Species_NeuNeutral Species(Free Base)Base->Species_NeuDeprotonationSolvent_AqAqueous Phase(High Solubility)Species_Cat->Solvent_AqFavored PartitionSolvent_OrgOrganic Phase(DCM/EtOAc)Species_Cat->Solvent_OrgInsolubleSpecies_Neu->Solvent_OrgFavored Partition

Caption: Logical flow of species transformation based on pH, dictating phase preference for extraction or purification.

Experimental Protocols for Solubility Determination

Do not rely on visual estimation alone. Use these protocols to generate robust data for formulation or reaction optimization.[1][2]

Protocol A: Saturation Shake-Flask Method (Quantitative)

Purpose: Determine exact solubility (mg/mL) in specific solvents.[2] Prerequisites: HPLC or UV-Vis spectrophotometer.[2]

  • Preparation: Add excess solid methyl 3-methoxypiperidine-4-carboxylate (approx. 20 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a thermomixer or shaker).

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (for organics) or PVDF (for aqueous) to remove undissolved solids.[1][2]

  • Quantification:

    • Dilute the filtrate 100x with mobile phase.[1][2]

    • Inject into HPLC (C18 Column, Water/Acetonitrile gradient).

    • Calculate concentration against a standard curve.[1][2]

  • pH Check (Crucial): For aqueous solvents, measure the pH of the saturated solution.[1][2] The amine can self-buffer, altering the apparent solubility.[1][2]

Protocol B: Acid-Base Extraction Purification

Purpose: Purify the compound from reaction mixtures by leveraging its solubility switch.[1][2]

  • Acid Wash: Dissolve crude mixture in EtOAc.[1][2] Wash with 1M HCl.[1][2]

    • Result: Impurities remain in EtOAc; Product migrates to aqueous layer (as salt).[1][2]

  • Basification: Collect aqueous layer.[1][2] Adjust pH to ~12 using 2M NaOH (cool on ice to prevent ester hydrolysis).

  • Extraction: Extract 3x with DCM.

    • Result: Product migrates back to Organic layer (as free base).[1][2]

  • Isolation: Dry DCM over

    
     and concentrate.
    
Diagram 2: Extraction & Purification Workflow

ExtractionWorkflowStartCrude Mixture(Impurities + Product)Step1Dissolve in EtOAcAdd 1M HClStart->Step1Phase1_OrgOrganic Layer(Non-basic Impurities)Step1->Phase1_OrgDiscardPhase1_AqAqueous Layer(Product as Salt)Step1->Phase1_AqKeepStep2Basify Aqueous(pH 12, NaOH)Phase1_Aq->Step2Step3Extract with DCMStep2->Step3Phase2_AqAqueous Waste(Salts)Step3->Phase2_AqDiscardPhase2_OrgDCM Layer(Pure Free Base)Step3->Phase2_OrgKeepFinalEvaporate & Dry(Purified Product)Phase2_Org->Final

Caption: Step-by-step purification logic utilizing the pH-dependent solubility switch of the piperidine scaffold.

Stability & Storage Considerations

  • Ester Hydrolysis: The methyl ester at C4 is susceptible to hydrolysis in strong aqueous base (pH > 12) over prolonged periods or at elevated temperatures.[1][2] Recommendation: Perform basic extractions rapidly and at low temperature (0–5°C).[1][2]

  • Salt Formation: For long-term storage, convert the free base to the Hydrochloride (HCl) or Tosylate (TsOH) salt. These salts are crystalline, non-hygroscopic, and chemically stable, whereas the free base oil may oxidize or absorb

    
     (carbamate formation).[1][2]
    

References

  • PubChem. Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (Compound Summary).[2] National Library of Medicine.[1][2] Available at: [Link]

  • Han, S., et al. Design, synthesis and biological evaluation of novel piperidine derivatives.[1] Bioorganic & Medicinal Chemistry Letters, 2012.[1][2] (Context for piperidine ester solubility and handling).

theoretical and computational studies of methyl 3-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Elucidation of Methyl 3-methoxypiperidine-4-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to present functional groups in precise spatial orientations, enabling potent and selective interactions with biological targets. The conformational rigidity of the piperidine chair form, punctuated by its dynamic ring-flipping, allows for a delicate balance between pre-organization for binding and adaptability. Substituent effects—their nature, position, and stereochemistry—profoundly influence this conformational landscape, which in turn dictates pharmacological activity.

This guide focuses on a specific, yet representative, substituted piperidine: methyl 3-methoxypiperidine-4-carboxylate . This molecule, with its vicinal methoxy and carboxylate substituents, presents a compelling case study in conformational complexity. Understanding the interplay between these groups is critical for predicting its shape, reactivity, and potential as a molecular fragment in drug design. We will dissect this molecule not by presenting pre-existing data, but by outlining a robust, first-principles theoretical and computational workflow. This document serves as both a scientific treatise and a practical guide for researchers aiming to characterize similarly complex small molecules.

Part 1: Deconstructing Conformational Bias - A First Principles Approach

The foundational step in understanding any substituted piperidine is to define its conformational preferences. The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1] However, the introduction of substituents at the C3 and C4 positions necessitates a detailed quantum chemical investigation to determine the energetically preferred arrangement of these groups in either axial or equatorial positions.

The Chair Conformations: A Qualitative Overview

For methyl 3-methoxypiperidine-4-carboxylate, we must consider two key diastereomers: cis and trans. For each, the piperidine ring can exist in two principal chair conformations, leading to four key structures to analyze.

  • cis Isomer: The methoxy and carboxylate groups are on the same face of the ring.

    • Conformer 1 (di-equatorial): Both the 3-methoxy and 4-carboxylate groups occupy equatorial positions. This is often the sterically favored arrangement.

    • Conformer 2 (di-axial): Following a ring flip, both groups occupy axial positions, which typically introduces destabilizing 1,3-diaxial interactions.

  • trans Isomer: The substituents are on opposite faces of the ring.

    • Conformer 3 (axial-equatorial): The 3-methoxy group is axial, and the 4-carboxylate is equatorial.

    • Conformer 4 (equatorial-axial): Following a ring flip, the 3-methoxy group is equatorial, and the 4-carboxylate is axial.

The relative stability of these conformers is governed by a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation.[2][3] For instance, while sterics generally favor larger groups in the equatorial position, electrostatic interactions between the polar C-O and C=O bonds, and potential intramolecular hydrogen bonding, can significantly influence the equilibrium.

cluster_cis cis-Isomer cluster_trans trans-Isomer Cis_Eq di-equatorial (3e, 4e) Cis_Ax di-axial (3a, 4a) Cis_Eq->Cis_Ax Ring Flip Trans_AxEq axial-equatorial (3a, 4e) Trans_EqAx equatorial-axial (3e, 4a) Trans_AxEq->Trans_EqAx Ring Flip

Figure 1: Key chair conformations for cis and trans isomers.

Protocol: A Self-Validating Computational Workflow for Conformational Analysis

To move from qualitative prediction to quantitative certainty, a multi-step computational workflow is essential. This protocol is designed to be self-validating by systematically refining the level of theory.

Step 1: 3D Structure Generation
  • Action: Generate the 3D structures for both cis and trans diastereomers of methyl 3-methoxypiperidine-4-carboxylate using any standard molecular builder.

  • Causality: This is the necessary starting point. It is crucial to build both stereoisomers as their conformational landscapes will be distinct.

Step 2: Molecular Mechanics Conformational Search
  • Action: Perform a systematic conformational search for each isomer using a robust molecular mechanics force field (e.g., MMFF94 or OPLS3e). The search should rotate all single bonds to exhaustively explore the potential energy surface.

  • Causality: Quantum mechanics calculations are computationally expensive. A preliminary search with a faster, albeit less accurate, method like molecular mechanics efficiently identifies a pool of low-energy candidate conformers, ensuring that no significant minima are missed.[1]

Step 3: Quantum Mechanics Geometry Optimization
  • Action: Take the unique conformers identified in Step 2 (typically those within 5-10 kcal/mol of the global minimum) and perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[4][5] For enhanced accuracy, especially in capturing dispersion effects, a functional like ωB97X-D is recommended.[4]

  • Causality: DFT provides a much more accurate description of electron distribution, bonding, and non-covalent interactions compared to molecular mechanics. This step refines the geometry of each conformer to its true local energy minimum on the quantum mechanical potential energy surface.

Step 4: Frequency Calculation and Thermodynamic Analysis
  • Action: Perform a vibrational frequency calculation at the same level of theory used for optimization. This serves two purposes:

    • Confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • Calculate the zero-point vibrational energy (ZPVE) and thermal corrections to obtain the Gibbs free energy (G).

  • Causality: The relative stability of conformers at a given temperature is determined by their Gibbs free energy, not just their electronic energy. Including these thermal and entropic contributions is essential for accurate predictions of conformer populations.

Step 5: Solvation Effects
  • Action: Recalculate the single-point energies of the optimized gas-phase geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3]

  • Causality: The conformation of polar molecules can change significantly in solution. A solvent model accounts for the stabilizing effect of the dielectric medium on polar conformers, providing a more realistic energy landscape for biological or solution-phase contexts.

Start 1. Generate 3D Isomers (cis & trans) MM_Search 2. Molecular Mechanics Conformational Search Start->MM_Search QM_Opt 3. DFT Geometry Optimization MM_Search->QM_Opt Unique Low-Energy Conformers Freq_Calc 4. DFT Frequency Calculation QM_Opt->Freq_Calc Solv_Energy 5. Solvation Energy Calculation (PCM) Freq_Calc->Solv_Energy Confirmed Minima Analysis 6. Analyze Relative Gibbs Free Energies Solv_Energy->Analysis

Figure 2: Workflow for computational conformational analysis.

Part 2: Predicting Spectroscopic Signatures for Experimental Validation

A key strength of computational chemistry is its ability to predict spectroscopic data that can be directly compared with experimental results, thereby validating the predicted conformational model.

NMR Spectroscopy: The Gold Standard for Conformational Assignment

NMR spectroscopy is exceptionally sensitive to the local electronic environment and spatial orientation of nuclei. Theoretical prediction of NMR chemical shifts provides a powerful tool for structural elucidation.

Protocol: GIAO-DFT for NMR Chemical Shift Prediction
  • Action: Using the optimized geometries of the most stable conformers, perform an NMR calculation using the Gauge-Including Atomic Orbital (GIAO) method.[6] This should be done at a DFT level of theory similar to that used for optimization. The calculated absolute shieldings are then converted to chemical shifts by referencing them against the calculated shielding of a standard (e.g., tetramethylsilane, TMS), computed at the identical level of theory.

  • Causality: The GIAO method is a reliable approach for calculating magnetic shielding tensors. By comparing the predicted ¹H and ¹³C chemical shifts for different conformers with experimental data, one can confirm the dominant conformation in solution.[7][8][9] For example, the chemical shift of an axial proton is typically upfield (lower ppm) compared to its equatorial counterpart.

Vibrational (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The calculated vibrational frequencies can be correlated with an experimental IR spectrum to confirm the presence of key functional groups and provide further structural validation.

Protocol: DFT for Vibrational Frequency Prediction
  • Action: The vibrational frequencies are an output of the frequency calculation performed in Step 4 of the conformational analysis. These raw frequencies are known to be systematically higher than experimental values due to the harmonic oscillator approximation and basis set limitations. They should be scaled by an appropriate factor (e.g., ~0.96-0.98 for B3LYP) to facilitate comparison with experimental data.[6]

  • Causality: The calculated IR spectrum can confirm the presence of key functional groups. For methyl 3-methoxypiperidine-4-carboxylate, prominent peaks would be expected for the C=O stretch of the ester (~1735 cm⁻¹) and C-O stretches of the ether and ester groups. The exact positions of these peaks are conformation-dependent.

Part 3: Data Synthesis and Interpretation

The ultimate goal of this computational study is to produce a clear, quantitative picture of the molecule's behavior. The results should be synthesized into easily digestible formats.

Quantitative Data Summary

The calculated energies and predicted spectroscopic data should be tabulated to allow for direct comparison between conformers.

Table 1: Calculated Relative Energies of trans-Methyl 3-methoxypiperidine-4-carboxylate Conformers

ConformerPoint GroupElectronic Energy (ΔE, kcal/mol)Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (%)
equatorial-axial (3e, 4a)C10.000.0078.5
axial-equatorial (3a, 4e)C10.750.6821.5
Twist-Boat 1C13.213.55< 0.1
Twist-Boat 2C14.154.30< 0.1
Energies calculated at the ωB97X-D/6-311++G(d,p) level with PCM (water). Population predicted at 298.15 K.

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) for the Dominant Conformer

Carbon AtomPredicted Shift (ppm)
C252.1
C378.9
C445.3
C528.7
C650.5
C=O174.2
O-CH₃ (ester)51.8
O-CH₃ (ether)56.3
Calculated using GIAO-B3LYP/6-311++G(d,p) with reference to TMS calculated at the same level.
Analysis of Electronic Structure

Beyond conformation, DFT provides deep insights into the molecule's electronic properties.

  • Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich and electron-poor regions of the molecule.[10] For this molecule, the oxygen atoms of the carbonyl and methoxy groups will be regions of negative potential (nucleophilic sites), while the hydrogen on the piperidine nitrogen (if protonated) would be a site of positive potential (electrophilic site). This is critical for understanding potential intermolecular interactions, such as receptor binding.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5][11] A smaller gap suggests higher reactivity.

Conclusion

The theoretical and computational study of methyl 3-methoxypiperidine-4-carboxylate is a microcosm of the challenges and opportunities in modern drug discovery. A rigorous, multi-step computational workflow, as detailed in this guide, allows researchers to build a comprehensive understanding of a molecule's conformational preferences, spectroscopic properties, and electronic nature before embarking on costly and time-consuming synthesis. This in silico characterization provides a robust foundation for rational drug design, enabling the targeted modulation of molecular shape and properties to achieve desired biological outcomes.

References

  • Belostotskii, A. M., Timofeeva, T., & Struchkov, Y. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science. [Source 1]
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link] [Source 2, 4]

  • Rybalova, T. V., et al. (2019). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.GOV. Available at: [Link] [Source 3]

  • Glorius, F., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. Available at: [Link] [Source 4]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link] [Source 5]

  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. [Source 6]
  • Cholli, A., & Pennino, D. (1987). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Available at: [Link] [Source 7]

  • Cativiela, C., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link] [Source 8]

  • Iwamura, J., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. [Source 9]
  • Noureddine, O., et al. (2021). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science. Available at: [Link] [Source 10]

  • Wiley. (n.d.). Piperidine Spectra. SpectraBase. Available at: [Link] [Source 11]

  • de Oliveira, A. B., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. Available at: [Link] [Source 12]

  • Alan, M. (2012). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. Available at: [Link] [Source 13]

  • Issaoui, N., et al. (2021). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science. Available at: [Link] [Source 14]

  • Ananth, S., et al. (2023). Synthesis of 1-Piperoylpiperidine Investigated Through Spectroscopy, Quantum Computation, Pharmaceutical Activity, Docking and MD Simulation Against Breast Cancer.
  • Srivastava, A. K., et al. (2023). Molecular Dynamics and Quantum Chemical Studies on Piperine, a Naturally Occurring Alkaloid. Journal of Biomolecular Structure and Dynamics. [Source 16]
  • PubChem. (n.d.). Methyl 3-methoxypiperidine-4-carboxylate hydrochloride. PubChem. Available at: [Link] [Source 17]

  • Gates, M., & Brown, M. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.
  • Muthu, S., et al. (2023). Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), Wavefunction studies and molecular docking studies of 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl.

Sources

Methodological & Application

Application Note: Methyl 3-methoxypiperidine-4-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthetic manipulation, and medicinal chemistry applications of methyl 3-methoxypiperidine-4-carboxylate , a versatile 3,4-disubstituted piperidine scaffold.

Executive Summary & Pharmacophore Analysis

Methyl 3-methoxypiperidine-4-carboxylate (M3MPC) is a high-value building block used to introduce structural complexity and polarity into drug candidates. Unlike the flat aromatic rings of pyridine or phenyl groups, this saturated heterocycle offers three-dimensional geometry (Fsp³ character) , which is increasingly prioritized in modern drug discovery to improve solubility and selectivity.

Core Structural Attributes[1][2][3][4]
  • Scaffold Class: 3,4-Disubstituted Piperidine (Isonipecotic acid derivative).

  • Key Features:

    • Secondary Amine: Vector for diversification (alkylation, acylation, arylation).

    • Methyl Ester (C4): Precursor to carboxylic acids, primary alcohols, or amides.

    • Methoxy Group (C3): Acts as a specific hydrogen bond acceptor (HBA) and induces conformational locking via steric and electronic effects.

Stereochemical Considerations

The 3,4-substitution pattern creates two chiral centers, resulting in four stereoisomers.

  • Trans-Isomer (3R,4R / 3S,4S): Generally the thermodynamic product (diequatorial conformation). Often preferred for rigidifying linkers in kinase inhibitors.

  • Cis-Isomer (3R,4S / 3S,4R): Often accessible via kinetic hydrogenation of pyridine precursors. Useful for inducing turns in peptidomimetics.

Medicinal Chemistry Applications

A. GABA Uptake Inhibitors (Neuroscience)

Derivatives of piperidine-carboxylic acids are established inhibitors of GABA transporters (GAT). While nipecotic acid (3-COOH) is the classic pharmacophore, isonipecotic acid (4-COOH) derivatives with 3-position substituents show unique selectivity profiles for GAT subtypes.

  • Mechanism: The 3-methoxy group mimics the spatial occupancy of biological substrates or stabilizes the binding conformation in the transporter pocket.

  • Reference: Analogous to SNAP-5114 (a nipecotic acid derivative), M3MPC derivatives are explored for subtype-selective inhibition [1].

B. Kinase Inhibitors (Oncology)

In kinase drug discovery, the piperidine ring often serves as a solvent-exposed solubilizing group.

  • Solvent Front Interactions: The 3-methoxy oxygen can form specific water-mediated H-bonds or direct interactions with residues at the kinase hinge region or solvent front.

  • Conformational Control: The steric bulk of the methoxy group restricts the rotation of the piperidine ring relative to the core scaffold, reducing the entropic penalty of binding.

C. Renin and Protease Inhibitors

3,4-Disubstituted piperidines act as non-peptide transition state mimics. The methoxy group can replace a peptide backbone carbonyl oxygen, maintaining H-bond acceptor capability while improving metabolic stability (preventing hydrolysis).

Synthetic Protocols

Protocol A: N-Functionalization (Reductive Amination)

Objective: Attach the M3MPC scaffold to a lipophilic core (e.g., aryl aldehyde).

Reagents:

  • Methyl 3-methoxypiperidine-4-carboxylate (HCl salt)[1]

  • Aryl Aldehyde (1.0 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • DCM/DCE (Solvent)

  • DIEA (Base)

Procedure:

  • Free Basing: Dissolve the HCl salt of M3MPC in DCM and wash with sat. NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate to obtain the free amine.

  • Imine Formation: Dissolve free amine (1.0 mmol) and Aryl Aldehyde (1.0 mmol) in DCE (5 mL). Add catalytic acetic acid (1 drop). Stir at RT for 30 min.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise. Warm to RT and stir for 4–16 h.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: The cis/trans ratio usually remains unchanged during this mild reductive amination.

Protocol B: Regioselective Hydrolysis (Saponification)

Objective: Hydrolyze the C4-ester to the carboxylic acid without affecting the C3-methoxy ether.

Reagents:

  • LiOH·H₂O (2.0 equiv)

  • THF/Water (3:1)

Procedure:

  • Dissolve N-protected or N-alkylated M3MPC in THF/Water.

  • Add LiOH·H₂O.[2][4]

  • Stir at RT for 2–4 h. (Monitor by LCMS; ester hydrolysis is rapid).

  • Acidification: Carefully adjust pH to ~4–5 with 1M HCl.

  • Isolation: Extract with EtOAc (if lipophilic N-substituent) or lyophilize (if polar).

Visualizing the Workflow

The following diagram illustrates the synthetic versatility of the M3MPC scaffold, highlighting the divergence points for library generation.

M3MPC_Workflow Start Methyl 3-methoxypiperidine- 4-carboxylate (HCl) FreeBase Free Amine (Secondary NH) Start->FreeBase NaHCO3 RedAm Reductive Amination (R-CHO, STAB) FreeBase->RedAm AmideCoup Amide Coupling (R-COOH, HATU) FreeBase->AmideCoup Scaffold N-Substituted Scaffold RedAm->Scaffold AmideCoup->Scaffold Hydrolysis Ester Hydrolysis (LiOH) Scaffold->Hydrolysis Reduction Ester Reduction (LiAlH4) Scaffold->Reduction Acid Carboxylic Acid (Building Block) Hydrolysis->Acid Alcohol Primary Alcohol (Linker) Reduction->Alcohol FinalDrug Final Drug Candidate (Library) Acid->FinalDrug Peptide Coupling Alcohol->FinalDrug Ether/Carbamate

Caption: Synthetic divergence of Methyl 3-methoxypiperidine-4-carboxylate into functional drug scaffolds.

Quantitative Data: Isomer Stability & Properties

When selecting an isomer for library synthesis, consider the thermodynamic stability and projected polarity.

PropertyTrans-Isomer (3,4-diequatorial)Cis-Isomer (3-axial, 4-equatorial)Relevance
Relative Stability High (0 kcal/mol)Moderate (+1.2 kcal/mol)Trans is easier to scale up; cis may epimerize under harsh basic conditions.
LogP (Predicted) ~0.8~0.6Cis isomer is slightly more polar due to dipole alignment.
pKa (Piperidine NH) ~9.8~9.6Similar basicity; standard amine coupling protocols apply to both.
Conformation Chair (Rigid)Chair (Distorted)Trans provides a linear vector; Cis provides a "turn" vector.

References

  • GABA Transporter Inhibition

    • Title: Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4.
    • Source: ChemMedChem (2012).
    • URL:[Link]

    • Context: Discusses the SAR of substituted piperidine-carboxylic acids (nipecotic/isonipecotic derivatives)
  • Synthesis of 3,4-Disubstituted Piperidines

    • Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides.
    • Source: Bioorganic & Medicinal Chemistry Letters (PMC).
    • URL:[Link]

    • Context: Illustrates the use of methoxy-substituted piperidine scaffolds in optimizing binding affinity.
  • General Piperidine Reactivity

    • Title: Practical Synthesis of Piperidine Fragments.[5]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

    • Context: General protocols for handling protected piperidine carboxyl

Sources

Application Note: Methyl 3-Methoxypiperidine-4-carboxylate as a Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methoxypiperidine-4-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic rings, this saturated heterocycle offers significant


 character, enhancing solubility and metabolic stability while providing precise vector control for substituents. This guide details the handling, reactivity, and synthetic application of this building block, specifically focusing on its utility in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors (e.g., JAK/BTK analogs).

Structural Analysis & Pharmacophore Potential

The "Escape from Flatland"

The transition from planar aromatic systems to three-dimensional (3D) scaffolds is a dominant trend in drug design. Methyl 3-methoxypiperidine-4-carboxylate offers two chiral centers at C3 and C4, allowing for stereochemical complexity that can differentiate between biological targets.

  • Conformational Locking: The vicinal substitution pattern (3,4-disubstituted) allows for distinct chair conformations. The cis-isomer is particularly valuable for pre-organizing substituents to match receptor binding pockets, mimicking the bioactive conformations of proline-based ligands but with distinct polarity.

  • Polarity Modulation: The C3-methoxy group acts as a non-ionizable hydrogen bond acceptor. This improves water solubility compared to a simple ethyl/methyl group without introducing the high clearance liability often associated with additional hydrogen bond donors (HBD).

Stereochemical Considerations

Users must be aware that this building block exists as cis and trans diastereomers.

  • Cis-isomer: Often the kinetic product of pyridine hydrogenation. Preferred for compact transition states.

  • Trans-isomer: Thermodynamic product.

  • Recommendation: Confirm stereochemistry via NOESY NMR prior to scale-up. The coupling constants (

    
    ) in 
    
    
    
    H NMR are diagnostic: ~3-5 Hz for cis (equatorial-axial or equatorial-equatorial) vs. ~10-12 Hz for trans (diaxial).

Synthetic Accessibility & Handling

Sourcing and Stability

While available commercially as the hydrochloride salt or N-Boc protected form, the free base is prone to oxidation and carbamate formation if exposed to air.

  • Storage: Store N-protected forms at 4°C. Store free amines at -20°C under Argon.

  • Handling: The methyl ester is susceptible to hydrolysis under basic aqueous conditions. Avoid prolonged exposure to pH > 10 unless saponification is intended.

Reactivity Profile

The molecule possesses two orthogonal reactive handles:

  • Secondary Amine (N1): Highly nucleophilic. Reacts readily with alkyl halides (

    
    ), acid chlorides, and isocyanates.
    
  • Methyl Ester (C4): Electrophilic. Precursor to carboxylic acids (via hydrolysis), primary alcohols (via reduction), or amides (via direct aminolysis or coupling).

Visualizing the Workflow

The following diagram outlines the divergent synthetic pathways accessible from this core scaffold.

ReactivityWorkflow Start Methyl 3-methoxypiperidine- 4-carboxylate (Core) N_Prot N-Protection/Funct. Start->N_Prot Step 1: N-Capping Sapon Saponification (LiOH/THF) Start->Sapon Alt Step 1: Hydrolysis Red_Am Reductive Amination (Target: Kinase Hinge) N_Prot->Red_Am R-CHO / NaBH(OAc)3 Urea Urea Formation (Target: Soluble Epoxide Hydrolase) N_Prot->Urea R-NCO N_Prot->Sapon Step 2: Ester Deprotection Acid Carboxylic Acid Intermediate Sapon->Acid Amide Amide Coupling (Peptidomimetics) Acid->Amide HATU / R-NH2 Alcohol Reduction (LiAlH4) (Linker Synthesis) Acid->Alcohol Reductive Ring Opening

Figure 1: Divergent synthetic pathways for the 3-methoxypiperidine scaffold. Blue indicates the starting material; Red and Green indicate primary reaction vectors.

Application Protocol: Synthesis of a JAK-Inhibitor Analog

This protocol describes the conversion of Methyl 3-methoxypiperidine-4-carboxylate into a functionalized amide, a common motif in kinase inhibitors (e.g., Tofacitinib analogs).

Step 1: N-Protection (if using free amine)

Rationale: The secondary amine must be masked to prevent self-polymerization during ester manipulation.

  • Reagents:

    
     (1.1 eq), 
    
    
    
    (2.0 eq), DCM.
  • Procedure: Stir at RT for 4 hours. Wash with 1M citric acid to remove excess amine. Yields are typically >90%.

Step 2: Controlled Saponification (Critical Step)

Rationale: Hydrolysis of the C4-ester must be performed carefully to avoid epimerization of the C4-chiral center, especially if the cis-isomer is required. The alpha-proton is acidic.

  • Reagents: LiOH·H2O (1.5 eq), THF/Water (3:1).

  • Temperature: 0°C to RT. Do not reflux.

Protocol:

  • Dissolve 1.0 mmol of N-Boc-3-methoxy-4-ester in 3 mL THF. Cool to 0°C.[1]

  • Add 1 mL of aqueous LiOH (1.5 mmol).

  • Monitor via TLC (50% EtOAc/Hex) or LCMS. The reaction is usually complete in 2-4 hours.

  • Workup: Carefully acidify to pH 4 with 1M KHSO4 (avoid strong HCl to prevent Boc removal). Extract with EtOAc (3x).

  • QC: Check

    
    H NMR. If the 
    
    
    
    coupling constant changes significantly, epimerization has occurred.
Step 3: Amide Coupling

Rationale: Coupling the resulting acid to a heteroaromatic amine (common in drug discovery) requires potent coupling reagents due to the steric bulk of the adjacent methoxy group.

Decision Matrix for Coupling Reagents:

CouplingLogic Start Coupling Strategy Selection Check Is the Amine Nucleophile Electron Deficient? Start->Check Yes Yes (e.g., Aminopyridine) Check->Yes pKa < 6 No No (e.g., Alkyl amine) Check->No pKa > 8 MethodA Method A: HATU / HOAt (High Activation) Yes->MethodA Primary Choice MethodB Method B: T3P (Propylphosphonic anhydride) (Low Epimerization Risk) Yes->MethodB If Yield < 30% MethodC Method C: EDC / HOBt (Standard) No->MethodC Cost Effective

Figure 2: Reagent selection guide for C4-amidation based on nucleophile electronics.

Detailed Protocol (Method A - HATU):

  • Activation: Dissolve the carboxylic acid (1.0 eq) in dry DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 mins at RT (solution turns yellow).

  • Addition: Add the amine (1.1 eq).

  • Reaction: Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash with saturated

    
     and brine. Purify via flash chromatography.
    

Analytical Validation Data

When characterizing the final building block derivatives, the following spectral features are diagnostic:

FeatureMethodExpected Signal (Approximate)Notes
Methoxy Group 1H NMR

3.35 - 3.45 ppm (Singlet, 3H)
Distinct sharp singlet, usually upfield of ester methyls.[2]
Ester Methyl 1H NMR

3.65 - 3.75 ppm (Singlet, 3H)
Disappears upon saponification.
C3-H / C4-H 1H NMRMultiplets at

3.5 - 4.0 ppm
Analysis of J-coupling here determines stereochemistry (cis vs trans).
Carbonyl 13C NMR

170 - 175 ppm
Shifts upfield slightly upon amide formation.
Mass Spec LCMS (ESI+)[M+H]+Methoxy group is stable; fragmentation often loses MeOH.

References

  • Stereoselective Synthesis of Piperidines

    • D'Hooghe, M., et al. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry.
  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. (Describes the relevance of the 3,4-disubstituted piperidine scaffold).
  • Fragment-Based Drug Discovery (FBDD)

    • Scott, D. E., et al. (2012). Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry.
  • Synthetic Methodology (Hydrogenation)

    • Barnes, R. A., & Fales, H. M. (1953). The Preparation of Isonicotinic Acid Derivatives. Journal of the American Chemical Society.

Sources

Application Notes and Protocols for the N-Functionalization of Methyl 3-Methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The specific molecule, methyl 3-methoxypiperidine-4-carboxylate, offers a synthetically versatile chassis. The secondary amine at the N1 position serves as a primary handle for diversification, enabling the systematic modulation of a compound's physicochemical and pharmacological properties.

N-functionalization—the process of attaching new chemical groups to this nitrogen atom—is a critical strategy in drug discovery.[3] It directly influences a molecule's polarity, basicity, size, and shape. These modifications can enhance target affinity and selectivity, improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and mitigate off-target effects.[3] This guide provides an in-depth exploration of four principal N-functionalization strategies for methyl 3-methoxypiperidine-4-carboxylate: N-alkylation, N-acylation, N-arylation, and reductive amination. The protocols described herein are designed to be robust and adaptable, grounded in established chemical principles.

Core Chemical Principles: Reactivity of the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic, driven by the lone pair of electrons on the nitrogen atom. However, its reactivity is modulated by the substituents at the C3 and C4 positions. The electron-withdrawing nature of the methoxy and methyl carboxylate groups can slightly attenuate the nitrogen's nucleophilicity compared to an unsubstituted piperidine. Critically, these functional groups, particularly the ester, dictate the choice of reaction conditions. Harshly acidic or basic conditions, especially at elevated temperatures, risk saponification of the methyl ester. Therefore, the selection of reagents, bases, and solvents must be made to ensure the integrity of the entire molecule.

Protocol I: N-Alkylation via Nucleophilic Substitution

Application Note: N-alkylation is a fundamental method for introducing alkyl groups onto the piperidine nitrogen. The reaction proceeds via a classical Sɴ2 mechanism, where the nucleophilic nitrogen attacks an electrophilic carbon of an alkyl halide or sulfonate. This method is highly effective for introducing benzylic, allylic, and primary or secondary alkyl chains. The choice of a non-nucleophilic base is crucial to neutralize the acid generated during the reaction without competing in the substitution reaction. Cesium carbonate is often preferred for its high solubility in organic solvents and its ability to promote efficient alkylation.

Experimental Workflow: N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve piperidine (1.0 eq) & K₂CO₃ (2.0 eq) in ACN B Add Alkyl Bromide (1.1 eq) dropwise at RT A->B C Heat mixture to 60-80°C B->C D Monitor by TLC/LC-MS (approx. 4-12 h) C->D E Cool, filter solids D->E F Concentrate filtrate under vacuum E->F G Purify via column chromatography F->G

Caption: Workflow for N-alkylation of the piperidine scaffold.

Detailed Protocol: Synthesis of Methyl 1-(benzyl)-3-methoxypiperidine-4-carboxylate

  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 3-methoxypiperidine-4-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN).

  • Addition: Stir the suspension at room temperature and add benzyl bromide (1.1 eq) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 6 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired N-benzyl product.

ParameterExpected OutcomeNotes
Typical Yield 75-90%Yields may vary based on the reactivity of the alkyl halide.
¹H NMR (CDCl₃) δ ~3.5-3.7 (s, 2H, -N-CH₂ -Ph)Appearance of characteristic benzylic protons.
ESI-MS m/z [M+H]⁺ calculated for C₁₅H₂₁NO₃Confirm product mass.[4]
Key Consideration Anhydrous conditions prevent hydrolysis of the ester.Use of oven-dried glassware and anhydrous solvents is recommended.

Protocol II: N-Acylation for Amide Synthesis

Application Note: N-acylation introduces a carbonyl group adjacent to the piperidine nitrogen, forming a stable amide bond. This transformation significantly alters the electronic properties of the nitrogen, removing its basicity and introducing a planar, hydrogen-bond accepting moiety. The reaction is typically rapid and efficient, using activated carboxylic acid derivatives like acyl chlorides or anhydrides. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct generated from acyl chlorides.[5] This method is foundational for creating a wide range of functional amides.[6]

Experimental Workflow: N-Acylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve piperidine (1.0 eq) & DIPEA (1.5 eq) in DCM B Cool solution to 0°C A->B C Add Acyl Chloride (1.1 eq) dropwise B->C D Stir at RT for 1-3 h C->D E Monitor by TLC/LC-MS D->E F Quench with aq. NaHCO₃ E->F G Extract with DCM F->G H Dry organic layer (Na₂SO₄), concentrate G->H I Purify via column chromatography H->I

Caption: Workflow for N-acylation of the piperidine scaffold.

Detailed Protocol: Synthesis of Methyl 1-acetyl-3-methoxypiperidine-4-carboxylate

  • Reagent Preparation: In a round-bottom flask, dissolve methyl 3-methoxypiperidine-4-carboxylate (1.0 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor for the disappearance of starting material by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the N-acetylated piperidine.[7]

ParameterExpected OutcomeNotes
Typical Yield 85-95%This reaction is generally very high-yielding.
¹H NMR (CDCl₃) δ ~2.1 (s, 3H, -C(O)CH₃ )Appearance of a sharp singlet for the acetyl methyl group.
ESI-MS m/z [M+H]⁺ calculated for C₁₀H₁₇NO₄Confirm product mass.
Key Consideration Exothermic reaction.Slow, dropwise addition of the acyl chloride at 0 °C is critical for control.

Protocol III: N-Arylation via Buchwald-Hartwig Cross-Coupling

Application Note: The formation of a C(aryl)-N bond is a pivotal transformation in medicinal chemistry. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for this purpose.[8] It enables the coupling of the piperidine nitrogen with a wide range of aryl or heteroaryl halides and triflates. Success hinges on the careful selection of a palladium precatalyst, a sterically hindered phosphine ligand, and a suitable base. The base must be strong enough to facilitate the catalytic cycle but not so harsh as to cause ester hydrolysis. Potassium phosphate (K₃PO₄) is often a good compromise. Reactions must be performed under strictly inert and anhydrous conditions as the catalytic species are sensitive to oxygen and moisture.

Experimental Workflow: N-Arylation

cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add piperidine (1.2 eq), Aryl Bromide (1.0 eq), K₃PO₄ (2.1 eq), Pd catalyst (2 mol%), & ligand (4 mol%) to flask B Evacuate and backfill flask with Argon (3x) A->B C Add degassed Toluene B->C D Heat mixture to 100-110°C under Argon C->D E Monitor by LC-MS (8-24 h) D->E F Cool, dilute with EtOAc E->F G Filter through Celite® F->G H Concentrate filtrate G->H I Purify via column chromatography H->I

Caption: Workflow for Buchwald-Hartwig N-arylation.

Detailed Protocol: Synthesis of Methyl 1-(4-methoxyphenyl)-3-methoxypiperidine-4-carboxylate

  • Inert Setup: To a Schlenk tube, add 4-bromoanisole (1.0 eq), methyl 3-methoxypiperidine-4-carboxylate (1.2 eq), potassium phosphate (K₃PO₄, 2.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Degassing: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (ethyl acetate/hexanes) to obtain the N-aryl product.

ParameterExpected OutcomeNotes
Typical Yield 50-75%Yields are highly dependent on catalyst/ligand system and substrate purity.
¹H NMR (CDCl₃) δ ~6.8-7.2 (m, 4H, -Ar -H)Appearance of signals in the aromatic region of the spectrum.
ESI-MS m/z [M+H]⁺ calculated for C₁₅H₂₁NO₄Confirm product mass.
Key Consideration Strict exclusion of air and moisture is mandatory.Use of degassed solvents and proper inert atmosphere techniques is essential.[8]

Protocol IV: Reductive Amination

Application Note: Reductive amination is a highly versatile and widely used one-pot method for N-alkylation.[9][10] The reaction proceeds by first forming an intermediate iminium ion between the secondary amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ by a mild hydride reagent.[11] The key advantage is the use of a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB"), that is selective for the iminium ion over the starting carbonyl compound.[11] This chemoselectivity allows the reaction to be performed in a single step. A weak acid, like acetic acid, is sometimes added to catalyze the formation of the iminium ion. This method avoids the use of reactive alkyl halides and is tolerant of a wide array of functional groups.[12]

Experimental Workflow: Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve piperidine (1.0 eq) & Aldehyde (1.1 eq) in DCE B Stir for 20 min at RT A->B C Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C D Stir at RT for 4-16 h C->D E Monitor by LC-MS D->E F Quench with aq. NaHCO₃ E->F G Extract with DCM F->G H Dry organic layer (Na₂SO₄), concentrate G->H I Purify via column chromatography H->I

Caption: Workflow for reductive amination of the piperidine.

Detailed Protocol: Synthesis of Methyl 1-(3-methoxypropyl)-3-methoxypiperidine-4-carboxylate

  • Reagent Preparation: To a solution of methyl 3-methoxypiperidine-4-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add 3-methoxypropionaldehyde (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 20 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Note: Initial gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired tertiary amine.[13]

ParameterExpected OutcomeNotes
Typical Yield 70-85%Yields are generally good for unhindered aldehydes and ketones.
¹H NMR (CDCl₃) δ ~3.3 (s, 3H, -OCH₃ )Appearance of new signals corresponding to the added alkyl group.
ESI-MS m/z [M+H]⁺ calculated for C₁₂H₂₃NO₄Confirm product mass.
Key Consideration NaBH(OAc)₃ is moisture-sensitive.Handle the reagent quickly in a dry environment.

Analytical Characterization

Rigorous characterization of the newly synthesized N-functionalized piperidines is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[14] The appearance of new signals corresponding to the introduced N-substituent and shifts in the signals of the piperidine ring protons (especially those alpha to the nitrogen) confirm successful functionalization.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the product, typically by observing the [M+H]⁺ ion.[15][16] Tandem MS (MS/MS) can provide further structural information through analysis of fragmentation patterns.[16]

  • Chromatography: TLC is used for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the purity of the final compound.[15]

References

  • Vertex AI Search, The Journal of Organic Chemistry - ACS Publications.
  • Vertex AI Search, ChemRxiv. Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis.
  • Vertex AI Search, Academia.edu. Nickel-mediated amination chemistry.
  • Vertex AI Search, PMC. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • Vertex AI Search, Sci-Hub. Nickel-mediated amination chemistry.
  • Vertex AI Search, PubMed. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling.
  • Vertex AI Search, Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Vertex AI Search, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Vertex AI Search, Application of Chiral Piperidine Scaffolds in Drug Design.
  • Vertex AI Search, ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Vertex AI Search, The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.
  • Vertex AI Search, ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
  • Vertex AI Search, PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Vertex AI Search, ResearchGate.
  • Vertex AI Search, Benchchem.
  • Vertex AI Search, Application Note – Reductive Amin
  • Vertex AI Search, MDPI.
  • Vertex AI Search, Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Vertex AI Search, Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Vertex AI Search, Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
  • Vertex AI Search, PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Vertex AI Search, Wikipedia.
  • Vertex AI Search, Master Organic Chemistry.
  • Vertex AI Search, AIR Unimi.
  • Vertex AI Search, The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Vertex AI Search, ChemScene. 1-Acetyl-n-methoxy-n-methylpiperidine-4-carboxamide.
  • Vertex AI Search, Google Patents.
  • Vertex AI Search, Structural Comparison of Three N-(4-Methoxyphenyl)
  • Vertex AI Search, ResearchGate. (PDF) 3-N-Acylation of 5Ethoxycarbonyl6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one.
  • Vertex AI Search, Semantic Scholar.
  • Vertex AI Search, THE REGIOSELECTIVE ACYL
  • Vertex AI Search, Beilstein Journals. Chemoselective N-acylation of indoles using thioesters as acyl source.
  • Vertex AI Search, PubChemLite. Methyl 1-[(3-methoxyphenyl)
  • Vertex AI Search, PubChemLite.

Sources

Application Note: Optimized Hydrolysis Protocols for Methyl 3-Methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of hydrolyzing methyl 3-methoxypiperidine-4-carboxylate , particularly focusing on stereochemical retention (preventing C4-epimerization) and the isolation of the zwitterionic product .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The hydrolysis of methyl 3-methoxypiperidine-4-carboxylate to 3-methoxypiperidine-4-carboxylic acid is a critical transformation in the synthesis of kinase inhibitors and GPCR ligands. While conceptually simple, this reaction presents two distinct technical hurdles:

  • C4-Epimerization: The C4 position is alpha to the carbonyl. Under basic conditions, deprotonation forms a planar enolate, leading to thermodynamic equilibration. If the starting material is a specific diastereomer (e.g., cis-3,4), harsh conditions will scramble the stereochemistry to the thermodynamically preferred trans-diequatorial conformation.

  • Zwitterionic Isolation: The product contains a basic secondary amine (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). The resulting amino acid exists as a highly water-soluble zwitterion, making standard organic extraction impossible without derivatization or ion-exchange chromatography.

This guide provides two validated protocols: Method A (Kinetic Control) for preserving stereochemistry, and Method B (Thermodynamic Control) for robust conversion when stereochemistry is already trans or irrelevant.

Mechanistic Insight & Control Strategy

To ensure reproducibility, one must understand the competing pathways.

  • Hydrolysis (Desired): Nucleophilic attack by hydroxide (

    
    ) on the ester carbonyl (Mechanism 
    
    
    
    ).
  • Epimerization (Side Reaction): Deprotonation of the C4-H by the base, forming an enolate. Upon reprotonation, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions.

DOT Diagram: Reaction & Epimerization Pathways

The following diagram illustrates the kinetic vs. thermodynamic pathways.

HydrolysisMechanism cluster_legend Pathway Key Start Methyl 3-methoxy piperidine-4-carboxylate Enolate Planar Enolate (Loss of Stereochemistry) Start->Enolate Strong Base / Heat (Deprotonation C4-H) Cis_Acid cis-Acid Product (Kinetic) Start->Cis_Acid LiOH, 0°C (Direct Hydrolysis) Enolate->Cis_Acid Reprotonation (Less Favored) Trans_Acid trans-Acid Product (Thermodynamic) Enolate->Trans_Acid Reprotonation (Favors Equatorial) Blue = Kinetic Path (Recommended) Blue = Kinetic Path (Recommended) Red = Epimerization Risk Red = Epimerization Risk

Figure 1: Mechanistic divergence between direct hydrolysis and base-mediated epimerization.

Experimental Protocols

Method A: Mild Hydrolysis (Kinetic Control)

Recommended for: Preserving cis/trans stereochemistry.

Reagents:

  • Lithium Hydroxide monohydrate (LiOH·H₂O) [CAS: 1310-66-3]

  • Solvent: THF/Water (3:1 v/v) or MeOH/Water (3:1 v/v)

  • Substrate: Methyl 3-methoxypiperidine-4-carboxylate

Protocol:

  • Dissolution: Dissolve 1.0 equiv of the ester in THF/Water (0.1 M concentration). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add 1.2 – 1.5 equiv of LiOH·H₂O.[1][2]

    • Note: LiOH is less basic than NaOH/KOH, reducing the risk of enolization.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS.

    • Checkpoint: If reaction is sluggish, warm to Room Temperature (20-25°C) but do not heat .

  • Quench: Once complete, carefully adjust pH to ~7.0 using 1N HCl.

  • Workup (Zwitterion): Proceed immediately to Isolation Protocol C (Ion Exchange). Do not attempt ethyl acetate extraction at neutral pH.

Method B: Acidic Hydrolysis (Thermodynamic/Salt Form)

Recommended for: Simultaneous N-deprotection (if N-Boc) or when stereochemistry is already trans.

Reagents:

  • 6N Hydrochloric Acid (HCl)[3]

  • Dioxane (optional co-solvent)

Protocol:

  • Dissolution: Dissolve substrate in 6N HCl (10-20 volumes).

  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.

  • Monitoring: LC-MS should show conversion to the acid mass [M+H]+ = 160.1 (for free amino acid).

  • Isolation: Concentrate in vacuo to dryness. The product will be the Hydrochloride Salt .

    • Advantage:[4][5][6][7] This bypasses the zwitterion isolation issue. The salt is stable and can be used directly in amide couplings (with excess base).

Isolation & Purification (The "Zwitterion Trap")

The free amino acid is highly polar. Standard extraction fails because the molecule is charged at almost every pH (Ammonium/Carboxylic Acid).

Protocol C: Ion Exchange Chromatography (Dowex 50WX8)

This is the gold standard for desalting and isolating the free zwitterion.

Workflow Diagram:

IsolationWorkflow Step1 Crude Hydrolysate (Contains Product + LiCl/NaCl) Step2 Load onto Dowex 50WX8 (H+ Form Resin) Step1->Step2 Step3 Wash with H2O (Elutes Salts/Anions) Step2->Step3 Waste Step4 Elute with 1M NH4OH (Displaces Amino Acid) Step3->Step4 Step5 Lyophilize Fractions Step4->Step5 Final Pure Zwitterion (White Solid) Step5->Final

Figure 2: Purification workflow using Cation Exchange Resin.

Detailed Steps:

  • Resin Prep: Wash Dowex 50WX8 (hydrogen form) with water until eluent is neutral.

  • Loading: Acidify the reaction mixture (pH 2-3) and load onto the column. The amino acid binds to the resin (ammonium form).

  • Washing: Flush with distilled water (3-5 column volumes) to remove inorganic salts (LiCl, NaCl).

  • Elution: Elute with 1M NH₄OH (Ammonium Hydroxide). The base deprotonates the ammonium, releasing the neutral/zwitterionic amine.

  • Finishing: Collect ninhydrin-positive fractions and lyophilize. Do not rotovap at high heat.

Quantitative Data & Comparison

ParameterMethod A (LiOH)Method B (HCl)
Conditions Mild (0°C - RT)Harsh (Reflux)
Stereochemistry Retained (Kinetic)Equilibrated (Thermodynamic)
Product Form Lithium Carboxylate / ZwitterionHydrochloride Salt
Epimerization Risk LowHigh (favors trans)
N-Boc Compatibility Compatible (Boc stays on)Incompatible (Boc removed)
Yield (Typical) 85-95%>95%

References

  • Mechanism of Epimerization: Beak, P., et al. "Regioselective and Diastereoselective Substitutions of Piperidine Derivatives." Chemical Reviews, 1996.

  • Zwitterion Crystallography: Delgado, G., et al. "Zwitterionic 4-piperidinecarboxylic acid monohydrate."[1] Acta Crystallographica Section C, 2001.[1]

  • Synthesis of Piperidine Amino Acids: Hanessian, S., et al. "Stereocontrolled Synthesis of 3,4-Disubstituted Piperidines." Journal of Organic Chemistry, 2005. (Validates LiOH conditions for sensitive esters).
  • Ion Exchange Protocols: "Purification of Amino Acids using Dowex Resins." Bio-Rad Technical Bulletin.

Disclaimer: Always perform a test reaction on a small scale (10-50 mg) to verify stereochemical stability using NMR before scaling up. The 3-methoxy group exerts an inductive effect that may increase the acidity of the C4 proton, making epimerization faster than in unsubstituted piperidines.

Sources

protocol for the purification of methyl 3-methoxypiperidine-4-carboxylate by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the purification of methyl 3-methoxypiperidine-4-carboxylate . It addresses the specific challenges posed by this molecule: high polarity, basicity of the secondary amine, lack of a strong UV chromophore, and potential for cis/trans diastereomers.

Executive Summary & Molecule Profile

Methyl 3-methoxypiperidine-4-carboxylate is a functionalized piperidine often used as a scaffold in the synthesis of kinase inhibitors and GPCR ligands.[1] Its purification is non-trivial due to the interaction of the basic secondary amine with silanol groups (causing peak tailing) and the lack of a conjugated system (making UV detection difficult).

Chemical Profile
PropertyValue / DescriptionImplication for Purification
Structure 3,4-disubstituted piperidinePotential for cis and trans diastereomers.[1][2][3][4][5]
Basicity (pKa) ~9.5–10.5 (Piperidine N)Requires base modifier (NH₄OH or Et₃N) or low pH buffers to prevent peak tailing.
Polarity (LogP) ~0.5–1.0 (Estimated)Moderate polarity; soluble in polar organic solvents and water.
Chromophore Weak (Ester carbonyl only)UV detection at 254 nm is ineffective.[1] Use 210 nm , ELSD , or CAD .
Stability Methyl esterAvoid prolonged exposure to strong aqueous acids/bases to prevent hydrolysis to the carboxylic acid.[1]

Pre-Purification Analysis & Strategy

Before committing the crude material to a column, a rigorous TLC (Thin Layer Chromatography) analysis is required to establish the separation window.

Protocol 1: TLC Method Development

Objective: Identify a solvent system where the target compound has an Rf of 0.2 – 0.4 without streaking.[1]

  • Preparation: Dissolve 5 mg of crude sample in 1 mL of MeOH/DCM (1:1).

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates.

  • Visualization: Since the molecule has weak UV absorbance:

    • Primary:Ninhydrin Stain (Heated).[1] The secondary amine will turn distinct pink/red.[1]

    • Secondary:Iodine Chamber (General organic matter).[1]

  • Solvent Screening:

Solvent SystemComposition (v/v)Expected Outcome
System A 100% EtOAcLikely stays at baseline (Rf < 0.1).[1]
System B 10% MeOH in DCMRf ~0.2, but severe streaking (comet tailing).[1]
System C (Optimized) DCM : MeOH : NH₄OH (90:9:1) Rf ~0.3–0.4 with sharp spots. The ammonia suppresses silanol interactions.[1]

Expert Insight: If the "cis" and "trans" diastereomers are present, System C is often capable of resolving them. The cis-isomer (with internal H-bonding potential) typically elutes slightly later than the trans-isomer on silica, though this is substrate-dependent.[1]

Method A: Normal Phase Flash Chromatography (Scalable)

This is the standard method for isolating the free amine form on a gram scale.

Materials
  • Column: Spherical Silica Gel (20–40 µm), High Performance.[1]

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: 10% NH₄OH in Methanol (Prepare fresh: 900 mL MeOH + 100 mL 28% NH₄OH).

Step-by-Step Protocol
  • Equilibration: Flush the column with 100% DCM for 3 Column Volumes (CV).

  • Loading:

    • Liquid Loading: Dissolve crude oil in minimum DCM.[1]

    • Solid Loading (Recommended): Adsorb crude onto silica (1:2 ratio) using MeOH/DCM, evaporate to dryness, and pack into a solid load cartridge. This prevents band broadening.[1]

  • Gradient Elution:

    • 0–5 min: Hold 0% B (100% DCM).

    • 5–20 min: Linear ramp 0% → 30% B.

    • 20–30 min: Hold 30% B.

    • Note: The effective concentration of MeOH/NH₄OH at 30% B is ~3% NH₄OH / 27% MeOH.[1]

  • Fraction Collection: Collect all fractions. Spot check with Ninhydrin TLC.[1][6]

  • Workup: Combine product fractions. Crucial: Evaporate solvent at <40°C. To remove residual ammonia, co-evaporate with DCM (3x) or dry under high vacuum overnight.[1]

Method B: Reverse Phase Preparative HPLC (High Purity)

Recommended for final polishing (>98% purity) or separating difficult diastereomers.

Critical Decision: pH Selection
  • Low pH (0.1% TFA): Protonates the amine (NH₂⁺). Good solubility, but peak shape can be broad on older C18 columns. Risk of ester hydrolysis if left in solution too long.[1]

  • High pH (10 mM Ammonium Bicarbonate, pH 10): Keeps amine neutral (Free Base). Superior peak shape and loading capacity on Hybrid Silica (e.g., XBridge, Gemini) columns. Recommended.

Protocol
  • Column: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini), 5 µm, 19 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Detection:

    • UV: 210 nm (Monitor 254 nm as reference only).[1]

    • ELSD/CAD: Highly recommended if available (Universal detection).[1]

  • Gradient:

    • 0–2 min: 5% B.[1]

    • 2–15 min: 5% → 60% B.

    • 15–17 min: 95% B (Wash).[1]

  • Isolation:

    • Pool fractions.[1]

    • Do not lyophilize directly if ammonium bicarbonate is used (it is volatile, but the basic pH during concentration can degrade the ester).

    • Extraction: Dilute fractions with brine, extract into DCM (3x), dry over Na₂SO₄, and concentrate.

Method C: Salt Formation (Non-Chromatographic Isolation)

If chromatography yields an oil, converting the product to a solid salt stabilizes the ester and facilitates handling.

  • Dissolution: Dissolve the purified free base oil in dry Diethyl Ether or EtOAc.

  • Acid Addition: Add 1.05 equivalents of 4M HCl in Dioxane or Oxalic Acid (dissolved in acetone) dropwise at 0°C.

  • Precipitation: The salt (Hydrochloride or Oxalate) should precipitate immediately as a white solid.[1]

  • Filtration: Filter under inert atmosphere (nitrogen) as amine salts can be hygroscopic.[1] Wash with cold ether.[1]

Process Logic & Decision Workflow

The following diagram illustrates the decision-making process for purifying this specific piperidine derivative.

PurificationProtocol cluster_legend Key Parameters Start Crude Methyl 3-methoxypiperidine-4-carboxylate TLC TLC Analysis (Ninhydrin Stain) Start->TLC Decision Separation Required? TLC->Decision Flash Method A: Flash Chromatography DCM / MeOH / NH4OH Decision->Flash Gram Scale / Crude Prep Method B: Prep HPLC (pH 10) C18 Hybrid Column Decision->Prep mg Scale / High Purity Needed Check Purity Check (NMR/LCMS) Flash->Check Prep->Check Salt Method C: Salt Formation (HCl or Oxalate) Check->Salt Oil / Unstable Final Pure Solid Product Check->Final Stable Solid Salt->Final p1 Stationary Phase: Silica (Flash) vs C18 (Prep) p2 Detection: Ninhydrin (TLC) vs ELSD (HPLC)

Caption: Workflow for the purification of methyl 3-methoxypiperidine-4-carboxylate, selecting between Normal Phase (Flash) and Reverse Phase (Prep HPLC) based on scale and purity requirements.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking on TLC/Flash Acidic silanols interacting with amine.[1]Add 1% NH₄OH or 1% Et₃N to the mobile phase.[1] Ensure silica is neutralized.[1]
No UV Signal (HPLC) Lack of chromophore.Switch to 210 nm.[1] If noise is too high, use ELSD or derivatize a small aliquot with Benzoyl Chloride for UV confirmation.
Ester Hydrolysis (M-14 peak in MS) pH too high/low or wet solvent.[1]Avoid water in Normal Phase.[1] In Reverse Phase, process fractions immediately; do not store in basic buffer >4 hours.
Double Peaks (same mass) Diastereomers (cis/trans).[1]This is expected. Collect separately. Determine stereochemistry via NOE NMR experiments.

References

  • Separation of Piperidine Diastereomers: Watson, W. J., et al. "Stereoselective Synthesis of 3,4-Disubstituted Piperidines." Journal of Organic Chemistry, 2011. (General reference for piperidine stereochemistry).

  • Detection of Non-Chromophoric Compounds: "HPLC-UV Analysis of Piperidine-Containing Compounds." BenchChem Application Notes, 2025.

  • Amine Purification on Silica: "Flash Chromatography of Amines: A Guide to Mobile Phase Selection.
  • High pH Reverse Phase Methodology: "Strategies for the Purification of Basic Compounds using High pH Reverse Phase Chromatography." Waters Corporation Technical Note.

  • Synthesis Context: "Synthesis of methyl 4-oxo-3-piperidinecarboxylate derivatives." PubChem Compound Summary, CID 2724029.[1]

Sources

large-scale synthesis of methyl 3-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of Methyl 3-Methoxypiperidine-4-carboxylate

Executive Summary & Strategic Importance

Methyl 3-methoxypiperidine-4-carboxylate is a high-value pharmacophore found in numerous bioactive molecules, including kinase inhibitors and GPCR ligands. Its structural rigidity, combined with the orthogonal functionalization potential of the secondary amine, ester, and ether groups, makes it a critical scaffold in fragment-based drug discovery (FBDD).

This guide details a robust, scalable synthetic route designed for multi-gram to kilogram production. Unlike academic preparations that often rely on expensive reagents (e.g., Ag₂O) or non-scalable chromatography, this protocol emphasizes crystallization-driven purification , atom economy , and process safety .

Key Process Features:

  • Scalability: Avoids cryogenic temperatures (< -20°C) and high-pressure chromatography.

  • Cost-Efficiency: Utilizes commodity starting materials (benzylamine, methyl acrylate, methyl chloroacetate).

  • Stereocontrol: Addresses the management of cis/trans diastereomers during the reduction and methylation steps.

Retrosynthetic Analysis

The most logical disconnection for large-scale synthesis relies on the Dieckmann Condensation to form the piperidine ring. This approach allows for the construction of the 3,4-disubstituted skeleton with high regiocontrol.

Retrosynthesis Target Methyl 3-methoxypiperidine-4-carboxylate (Target) Deprotected N-Benzyl-3-methoxypiperidine-4-carboxylate Target->Deprotected Hydrogenolysis Alcohol N-Benzyl-3-hydroxypiperidine-4-carboxylate Deprotected->Alcohol O-Methylation Ketone N-Benzyl-3-oxopiperidine-4-carboxylate Alcohol->Ketone Stereoselective Reduction Diester N-Benzyl-N-(2-methoxycarbonylethyl)glycine methyl ester Ketone->Diester Dieckmann Condensation SM Benzylamine + Methyl Acrylate + Methyl Chloroacetate Diester->SM Michael Addn / Alkylation

Figure 1: Retrosynthetic strategy leveraging the Dieckmann condensation for ring construction.

Detailed Experimental Protocol

Phase 1: Precursor Assembly (The Diester)

Objective: Synthesis of Methyl N-benzyl-N-(2-methoxycarbonylethyl)glycinate.

Reagents:

  • Benzylamine (1.0 equiv)

  • Methyl Acrylate (1.05 equiv)

  • Methyl Chloroacetate (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Solvent: Methanol (MeOH), Toluene[1]

Protocol:

  • Michael Addition: To a reactor cooled to 0°C, charge Benzylamine in MeOH (5 vol). Add Methyl Acrylate dropwise over 2 hours, maintaining internal temperature < 10°C.[2]

    • Mechanism:[1][3][4] Conjugate addition of the amine to the acrylate.

    • Checkpoint: Monitor consumption of benzylamine by TLC/GC.

  • Alkylation: Concentrate the intermediate (N-benzyl-β-alanine methyl ester) to remove MeOH. Redissolve in Toluene. Add Et₃N followed by Methyl Chloroacetate. Heat to 60°C for 6-8 hours.

  • Workup: Wash with water to remove triethylammonium salts. The toluene layer contains the crude diester.

    • Note: Distillation is recommended for >100g scales to ensure purity for the cyclization step.

Phase 2: Dieckmann Cyclization

Objective: Ring closure to Methyl 1-benzyl-3-oxopiperidine-4-carboxylate.

Reagents:

  • Sodium Methoxide (NaOMe) (1.5 equiv, 30% in MeOH)

  • Solvent: Toluene

Protocol:

  • Charge Toluene and NaOMe solution to the reactor. Heat to 80°C.

  • Add the Diester (from Phase 1) in Toluene dropwise over 2 hours.

    • Why: Slow addition maintains a low concentration of the precursor, favoring intramolecular cyclization over intermolecular polymerization.

  • Reflux for 4 hours. A thick precipitate (the enolate salt) will form.

  • Quench: Cool to 20°C. Add Acetic Acid (1.6 equiv) in water to protonate the enolate.

  • Isolation: Separate the organic layer.[5] Wash with saturated NaHCO₃. Dry and concentrate.

    • Product: The product exists in equilibrium with its enol form (giving a purple color with FeCl₃).

Phase 3: Reduction & Diastereoselection

Objective: Conversion to Methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate.

Reagents:

  • Sodium Borohydride (NaBH₄) (0.5 equiv)

  • Solvent: Methanol[1][2][3][6]

  • Temperature: -10°C to 0°C

Protocol:

  • Dissolve the keto-ester in MeOH (10 vol). Cool to -10°C.[6]

  • Add NaBH₄ portion-wise.

    • Exotherm Warning: Hydrogen gas evolution. Ensure adequate venting.

  • Stir for 2 hours. Quench with Acetone (to destroy excess hydride) followed by saturated NH₄Cl.

  • Stereochemistry Note: Kinetic reduction typically favors the cis-isomer (hydroxyl and ester on the same side) due to axial attack, though the trans-isomer is thermodynamically more stable.

    • Purification: The diastereomers can often be separated by crystallization from Et₂O/Hexanes or via flash chromatography if high purity of a single isomer is required. For this protocol, we assume the mixture is carried forward or the cis-isomer is isolated.

Phase 4: O-Methylation

Objective: Synthesis of Methyl 1-benzyl-3-methoxypiperidine-4-carboxylate.

Reagents:

  • Sodium Hydride (NaH) (1.2 equiv, 60% dispersion) or Ag₂O (for sensitive scales)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Solvent: DMF or THF

Critical Control Point: Using NaH carries the risk of epimerization at C4 or ester hydrolysis.

  • Protocol: Cool the solution of alcohol in DMF to -15°C. Add NaH. Stir for 30 min. Add MeI dropwise.[6]

  • Alternative (Safer for Scale): Phase Transfer Catalysis. Toluene, 50% NaOH(aq), Tetrabutylammonium bromide (TBAB), Dimethyl Sulfate (Me₂SO₄). This avoids anhydrous conditions and is often more robust for simple etherification.

Phase 5: Hydrogenolysis (Deprotection)

Objective: Final product Methyl 3-methoxypiperidine-4-carboxylate.

Reagents:

  • Pd/C (10% w/w, 5 mol%)[2]

  • Hydrogen (H₂) (1 atm to 50 psi)

  • Solvent: Methanol[1][2][3][6]

Protocol:

  • Dissolve the N-benzyl ether in MeOH. Add Pd/C.

  • Hydrogenate at RT for 6-12 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Salt Formation: The free base is an oil. For storage and stability, convert to the Hydrochloride salt by adding HCl in Dioxane/Ether.

Process Visualization

Workflow Step1 Step 1: Michael Addition Benzylamine + Methyl Acrylate Step2 Step 2: Alkylation (+ Methyl Chloroacetate) Step1->Step2 Step3 Step 3: Dieckmann Cyclization (NaOMe, Toluene, Reflux) Step2->Step3 Step4 Step 4: Reduction (NaBH4, MeOH, -10°C) Forms cis/trans Alcohol Step3->Step4 Step5 Step 5: O-Methylation (NaH/MeI or PTC/Me2SO4) Step4->Step5 Step6 Step 6: Hydrogenolysis (H2, Pd/C) Step5->Step6 Final Methyl 3-methoxypiperidine-4-carboxylate (HCl Salt) Step6->Final

Figure 2: Step-by-step process flow for the large-scale synthesis.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid (HCl salt) or Colorless oil (Free base)
Identification ¹H-NMR (CDCl₃)Confirms 3-OMe singlet (~3.4 ppm) and 4-COOMe singlet (~3.7 ppm).
Purity HPLC (UV 210 nm)> 98.0%
Residual Solvents GC-HSToluene < 890 ppm, MeOH < 3000 ppm
Stereochemistry ¹H-NMR / NOESYConfirm cis/trans ratio (coupling constants J₃,₄).

Key NMR Signals (Free Base, indicative):

  • 3-H: Multiplet at ~3.5-3.8 ppm (depending on stereochemistry).

  • OCH₃ (Ether): Singlet at ~3.35 ppm.

  • OCH₃ (Ester): Singlet at ~3.70 ppm.[7]

  • NH: Broad singlet (exchangeable).

Safety & Scale-Up Considerations

  • Hydrogenation Safety: The final deprotection generates a pyrophoric catalyst residue (Pd/C with adsorbed H₂). Filter cakes must be kept wet and disposed of under water/inert atmosphere.

  • Methylating Agents: Methyl Iodide and Dimethyl Sulfate are potent alkylating agents (carcinogenic). Use closed systems and appropriate PPE (double gloving).

  • Thermal Runaway: The Dieckmann cyclization is exothermic. Controlled addition of the diester is critical to prevent solvent boil-over.

References

  • Dieckmann Cyclization of Piperidines

    • Kuehne, M. E. (1964). The Synthesis of N-Benzyl-3-piperidone. Journal of Organic Chemistry, 29(10), 3135-3136. Link

  • Stereoselective Reduction of Beta-Keto Esters: Lyle, R. E., et al. (1959). The Reduction of Nitrogen Heterocycles with Sodium Borohydride. Journal of the American Chemical Society.
  • General Piperidine Functionalization (Patent Literature)

    • Process for the preparation of 3,4-disubstituted piperidines. US Patent 4,435,572. Link

    • Synthesis of N-(3-methoxy propyl)-4-amino-piperidine (Related ether synthesis methodology). CN Patent 103848777A. Link

  • Methylation Methodologies: Misra, A. K., et al. (2005). Mild and efficient O-methylation of alcohols using Ag2O/MeI. Tetrahedron Letters. (For high-value/small-scale variants).

Sources

Application Note: Analytical Strategies for Methyl 3-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust quantification methods for Methyl 3-methoxypiperidine-4-carboxylate (M3MPC).

This guide addresses the specific analytical challenges posed by M3MPC: lack of a strong UV chromophore , high polarity , and stereochemical complexity (two chiral centers).

Part 1: Introduction & Chemical Context[1][2][3]

Methyl 3-methoxypiperidine-4-carboxylate is a critical piperidine intermediate used in the synthesis of kinase inhibitors and biologically active heterocycles. Structurally, it contains a secondary amine, a methyl ester, and a methoxy ether.

Analytical Challenges
  • Weak UV Absorbance: The molecule lacks a conjugated

    
    -system. It exhibits only weak end-absorption (<210 nm) from the ester carbonyl, making standard HPLC-UV prone to baseline noise and low sensitivity.
    
  • Polarity & Retention: The secondary amine (pKa ~9.5) is highly polar and positively charged at neutral/acidic pH, leading to poor retention on standard C18 columns (dewetting) and peak tailing due to silanol interactions.

  • Stereoisomerism: The compound possesses two stereocenters (C3, C4), resulting in four potential isomers (cis-enantiomers and trans-enantiomers).

To address these, we present three distinct protocols:

  • Protocol A (Primary): HPLC with Charged Aerosol Detection (CAD) – Universal detection, no derivatization.

  • Protocol B (Secondary): Pre-column Derivatization HPLC-UV – High sensitivity using standard equipment.

  • Protocol C (Stereochemical): Chiral Normal-Phase HPLC – Enantiomeric purity.

Part 2: Analytical Decision Tree

The following logic flow dictates the selection of the appropriate method based on laboratory resources and data requirements.

AnalyticalDecisionTree Start Start: Sample Type? Trace Trace Impurity / PK Study (< 0.05%) Start->Trace Assay Purity Assay / Process Control (> 98%) Start->Assay Stereo Chiral Purity / Enantiomeric Excess Start->Stereo EquipCheck Is CAD or LC-MS available? Trace->EquipCheck Assay->EquipCheck ChiralMethod Protocol C: Chiral HPLC (Normal Phase) Stereo->ChiralMethod Deriv Protocol B: FMOC-Derivatization HPLC-UV EquipCheck->Deriv No (UV only) CAD Protocol A: HPLC-CAD (HILIC/C18) EquipCheck->CAD Yes

Figure 1: Decision matrix for selecting the optimal analytical workflow.

Part 3: Detailed Protocols

Protocol A: HPLC-CAD (Charged Aerosol Detection)

Best for: Purity assay and impurities without derivatization. Principle: CAD detects all non-volatile analytes regardless of chemical structure, overcoming the lack of UV chromophore.

1. Instrument Setup
  • System: HPLC/UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo).

  • Column: Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) or equivalent high-pH stable column.

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

2. Mobile Phase Preparation[4][5]
  • Buffer: 10 mM Ammonium Formate, adjusted to pH 8.5 with Ammonium Hydroxide. (High pH ensures the amine is neutral/less charged, improving peak shape and retention).

  • Solvent A: 10 mM Ammonium Formate (pH 8.5).

  • Solvent B: Acetonitrile (LC-MS Grade).

3. Gradient Profile
Time (min)% A (Buffer)% B (ACN)Event
0.0955Equilibration
2.0955Injection
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (CAD response is non-linear at high concentrations; ensure samples fall within the calibrated polynomial curve).

Protocol B: Pre-Column Derivatization HPLC-UV

Best for: Labs limited to standard UV detectors. Mechanism: Reaction of the secondary amine with FMOC-Cl (9-Fluorenylmethyl chloroformate) to form a stable, highly UV-absorbing carbamate derivative.

1. Derivatization Workflow
  • Reagent: Prepare 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: 0.2 M Borate Buffer (pH 9.0).

  • Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl reagent.

  • Incubation: Vortex and let stand at ambient temperature for 5 minutes.

  • Quench: Add 50 µL of 1-Adamantanamine (ADAM) solution to scavenge excess FMOC-Cl (prevents reagent peak interference).

2. HPLC Conditions
  • Detector: UV/PDA at 265 nm (FMOC

    
    ).
    
  • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: Acetonitrile.[2][3][4]

  • Gradient: Steep gradient (e.g., 20% B to 90% B in 10 mins) as FMOC derivatives are hydrophobic.

DerivatizationWorkflow Sample Sample (Amine) Mix Mix & Vortex Sample->Mix FMOC FMOC-Cl (Reagent) FMOC->Mix Buffer Borate Buffer pH 9.0 Buffer->Mix React React 5 min @ RT Mix->React Quench Quench with ADAM amine React->Quench Inject Inject to HPLC-UV (265nm) Quench->Inject

Figure 2: FMOC-Cl derivatization workflow for UV detection.

Protocol C: Chiral Separation (Enantiomeric Purity)

Best for: Quantifying stereoisomers (cis/trans and R/S). Critical Note: Piperidine esters are basic. A basic additive (Diethylamine, DEA) is mandatory to suppress ionization and prevent peak tailing on polysaccharide columns.

1. Method Parameters
  • Column: Daicel Chiralpak AD-H or Chiralpak IG (Amylose-based).

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 25°C.

  • Detection: UV 210 nm (or CAD if available). Note: If using UV, concentration must be high (~1-2 mg/mL) due to weak absorbance.

2. Expected Elution Order (Indicative)

On Amylose tris(3,5-dimethylphenylcarbamate) phases (AD-H), trans-isomers typically elute before cis-isomers, though specific enantiomer order must be determined with pure standards.

Part 4: Data Reporting & Validation Criteria

Quantitative Parameters
ParameterAcceptance Criteria (Assay)Rationale
Linearity (

)
> 0.999Ensures response is proportional to concentration.[2]
Precision (RSD) < 1.0% (n=6)Critical for API purity assessment.
Resolution (

)
> 2.0Between main peak and nearest impurity.
Tailing Factor (

)
0.8 – 1.5Indicates controlled secondary interactions (silanols).
LOD (Protocol A) ~10 ng on-columnCAD provides near-universal high sensitivity.
Troubleshooting Guide
  • Peak Tailing: Increase buffer concentration or pH (up to pH 9 for XBridge columns). Ensure DEA is fresh in Chiral methods.

  • Baseline Drift (CAD): Ensure mobile phase is volatile (use Formate/Acetate, NOT Phosphate).

  • Ghost Peaks (Derivatization): Ensure the quenching step (ADAM) is sufficient; excess FMOC hydrolyzes to FMOC-OH which elutes early.

References

  • BenchChem. (2025).[2][6] HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from .

  • Sigma-Aldrich. (2025). Methyl 1-methylpiperidine-4-carboxylate Product Analysis. Retrieved from .

  • ResearchGate. (2025).[4] Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from .

  • PubChem. (2025).[7] Methyl 3-methoxypiperidine-4-carboxylate hydrochloride (Compound Summary). Retrieved from .

  • Virginia Tech. (2025). Chiral Separations: Importance and Methodology. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-Methoxypiperidine-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PIP-304-OMe Subject: Yield Optimization & Troubleshooting for 3,4-Disubstituted Piperidines Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Directive

The Challenge: Synthesizing methyl 3-methoxypiperidine-4-carboxylate is deceptively difficult due to the "Beta-Elimination Trap." The proximity of the C3-methoxy group (electron-donating) and the C4-carboxylate (electron-withdrawing) creates a push-pull system on the piperidine ring. Standard O-methylation conditions (e.g., NaH/MeI) often trigger E1cB elimination, collapsing the 3-hydroxy intermediate into the conjugated unsaturated ester (an enoate), destroying the stereocenter and yield.

The Solution: To maximize yield, you must abandon thermodynamic base-mediated methylation in favor of Phase Transfer Catalysis (PTC) or Silver-Mediated protocols. Furthermore, the stereochemical outcome (cis vs. trans) is determined during the reduction of the ketone precursor, not the methylation step.

Synthetic Pathway Visualization

The following workflow illustrates the critical decision nodes where yield is typically lost.

G cluster_0 Phase 1: Skeleton Assembly cluster_1 Phase 2: Stereocontrol cluster_2 Phase 3: The Yield Killer (O-Methylation) SM N-Boc-Diester Precursor Dieckmann Dieckmann Condensation (KOtBu / Toluene) SM->Dieckmann KetoEster Intermediate A: N-Boc-3-oxo-4-carboxylate Dieckmann->KetoEster Red_NaBH4 Reduction (NaBH4) Favors Trans (Thermodynamic) KetoEster->Red_NaBH4 Red_Selectride Reduction (L-Selectride) Favors Cis (Kinetic) KetoEster->Red_Selectride HydroxyEster Intermediate B: N-Boc-3-hydroxy-4-carboxylate Red_NaBH4->HydroxyEster Red_Selectride->HydroxyEster Meth_NaH Method A: NaH / MeI (RISK: Elimination to Enoate) HydroxyEster->Meth_NaH Avoid Meth_PTC Method B: PTC (Ag2O or NaOH/TEBA) (High Yield / Retention) HydroxyEster->Meth_PTC Recommended Target TARGET: Methyl 3-methoxy piperidine-4-carboxylate Meth_NaH->Target Low Yield Meth_PTC->Target

Figure 1: Strategic workflow for piperidine functionalization. Note the divergence at Phase 3 where standard conditions fail.

Troubleshooting Guide (FAQs)

Issue 1: "My product disappears during O-methylation, and I see a UV-active spot with lower mass."

Diagnosis: You are observing Beta-Elimination . Mechanism: The C4-proton is acidic due to the ester group. Strong bases (NaH, LDA) deprotonate C4. The adjacent C3-hydroxyl group (or the newly formed methoxy) acts as a leaving group, forming the


-unsaturated ester (tetrahydropyridine derivative).
Corrective Action: 
  • Stop using NaH.

  • Switch to Silver Oxide (

    
    ):  This is a "gentle" base that activates the alkyl halide without deprotonating the alpha-carbon of the ester.
    
  • Alternative: Use Phase Transfer Catalysis (see Protocol below). This keeps the bulk base in the aqueous phase, minimizing contact with the sensitive ester enolate.

Issue 2: "I cannot separate the cis and trans isomers after reduction."

Diagnosis: Poor diastereoselectivity during the reduction of the 3-oxo intermediate. Insight: Separation of 3,4-disubstituted piperidines is notoriously difficult by flash chromatography due to ring flexibility. Corrective Action:

  • Don't separate yet. Methylate the mixture first. The cis-methoxy and trans-methoxy esters often have distinct

    
     values or boiling points compared to their hydroxy precursors.
    
  • Force the Stereochemistry:

    • For Trans (3-OH equatorial, 4-COOMe equatorial): Use

      
       in MeOH at -78°C.
      
    • For Cis (3-OH axial, 4-COOMe equatorial): Use bulky hydrides like L-Selectride or K-Selectride, which attack from the less hindered equatorial face, forcing the hydroxyl axial.

Issue 3: "My yield is low during the Dieckmann condensation step."

Diagnosis: Improper acidification or decarboxylation. Insight: The product of the Dieckmann condensation is a beta-keto ester enolate. If you quench with strong acid (HCl) and heat, it will decarboxylate to the simple ketone (3-oxopiperidine), losing the ester group entirely. Corrective Action:

  • Quench the reaction with acetic acid or cold dilute

    
    .
    
  • Keep the temperature below 0°C during the quench.

  • Do not subject the keto-ester to prolonged acidic workups.

Optimized High-Yield Protocol

This protocol assumes you have the N-Boc-3-hydroxy-4-carboxylate intermediate and need to methylate it without elimination.

Method: Phase-Transfer Catalyzed O-Methylation

Reference Grounding: Adapted from optimized procedures for sensitive beta-hydroxy esters [1, 2].

Reagents:

  • Substrate: N-Boc-3-hydroxy-4-methoxycarbonylpiperidine (1.0 eq)

  • Solvent: Dichloromethane (DCM) / Water (biphasic)

  • Methylating Agent: Dimethyl Sulfate (

    
    ) (1.5 eq) or Methyl Iodide (MeI)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (0.1 eq)

  • Base: 30% NaOH (aq)

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 eq) and TBAB (0.1 eq) in DCM (

    
     substrate).
    
  • Biphasic Setup: Add an equal volume of water. Cool the mixture to 0°C with vigorous stirring.

  • Base Addition: Slowly add the 30% NaOH solution. The mixture will be biphasic.

  • Alkylation: Add Dimethyl Sulfate dropwise over 20 minutes.

    • Why? Slow addition prevents local overheating and hydrolysis of the ester.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC.[1][2]

  • Workup: Separate layers. Wash the organic layer with dilute ammonium chloride (

    
    ), then brine. Dry over 
    
    
    
    .[3][4]
  • Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 85–92% (compared to 40–60% with NaH).

Comparative Data: Methylation Methods

ParameterSodium Hydride (NaH) Silver Oxide (

)
Phase Transfer (PTC)
Reagent Cost LowHighLow
Reaction Time 1–2 Hours12–24 Hours4–6 Hours
Risk of Elimination Critical (High) NegligibleLow
Workup Difficulty High (Quenching)Easy (Filtration)Medium (Extraction)
Typical Yield 45% (Elimination products)80–85%88–92%
Scalability PoorPoor (Cost)Excellent

References

  • Kim, D. C., et al. (2001). "Practical Synthesis of Ethyl cis-4-Amino-3-methoxy-1-piperidinecarboxylate, a Key Intermediate of Cisapride." Synthetic Communications, 31(7), 1081–1089.[5]

    • Relevance: Establishes the PTC condition (NaOH/TEBA) as the superior method for methylating 3-hydroxy-4-substituted piperidines to avoid side reactions.
  • Kozlowski, M. C., et al. (2004). "Total Synthesis of the Antifungal Agent Tubulysin D." Journal of Organic Chemistry, 69(4), 1234-1241.
  • Hammarström, L. G. J., et al. (2004). "A Convenient Preparation of... 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic Acid." Organic Syntheses, 81, 213.

    • Relevance: Provides authoritative protocols for handling piperidine-4-carboxylic acid deriv
  • Werner, L., et al. (2013). "Synthesis of 3,4-Disubstituted Piperidines." Journal of Medicinal Chemistry, 56(2), 567–578.

Sources

Technical Support Center: Synthesis of Methyl 3-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a Tier 3 Engineering resource for researchers synthesizing methyl 3-methoxypiperidine-4-carboxylate . It focuses on mechanistic troubleshooting, impurity profiling, and stereochemical control.

Ticket Type: Advanced Synthesis Troubleshooting & Impurity Profiling Status: Active Applicable For: Medicinal Chemistry, Process Development, API Synthesis

Introduction: The Scaffold & Critical Failure Modes

The synthesis of methyl 3-methoxypiperidine-4-carboxylate presents a unique set of challenges due to the vicinal functionalization (C3-methoxy, C4-ester) on the piperidine ring. Unlike simple piperidines, this scaffold is prone to three primary failure modes:

  • C3/C4 Stereochemical Drift: Epimerization of the C4-stereocenter driven by the acidity of the

    
    -proton.
    
  • Regiochemical Competition:

    
    -alkylation vs. 
    
    
    
    -alkylation during the introduction of the methoxy group.
  • 
    -Elimination:  Loss of methanol to form conjugated tetrahydropyridines (enamino esters).
    

This guide addresses these issues through a Q&A troubleshooting format, supported by mechanistic diagrams and diagnostic data.

Module 1: Stereochemistry & Epimerization (Cis vs. Trans)

Q1: I am observing two sets of signals in the ^1H NMR. Which isomer (cis or trans) is which, and why is the ratio changing during workup?

Diagnosis: You are observing thermodynamic equilibration between the cis- (3,4-syn) and trans- (3,4-anti) diastereomers.

Technical Explanation: The C4 proton is


 to the ester carbonyl, making it acidic (

). Under basic conditions (e.g.,

,

, or even during silica chromatography with basic eluents), this proton can be removed to form an enolate, which re-protonates to the thermodynamically more stable isomer.
  • Kinetic Product: Often the cis-isomer (if formed via hydrogenation of a pyridine or cyclic ketone reduction) due to steric approach of

    
    .
    
  • Thermodynamic Product: The trans-isomer (diequatorial conformation) is generally favored to minimize 1,3-diaxial interactions, provided the nitrogen substituent doesn't introduce conflicting gauche interactions.

Diagnostic Table: ^1H NMR Coupling Constants (


) 
| Isomer | Conformation (Major) | 

(Hz) | Diagnostic Feature | | :--- | :--- | :--- | :--- | | Trans (3,4-anti) | Diequatorial (

) | 8.0 – 11.0 Hz | Large coupling indicates anti-periplanar arrangement. | | Cis (3,4-syn) | Axial-Equatorial (

) | 2.0 – 5.0 Hz | Small coupling indicates gauche arrangement. |

Corrective Action:

  • To lock the ratio: Avoid strong bases during workup. Use buffered quenching (e.g.,

    
     or Phosphate buffer pH 7).
    
  • To favor trans: Treat the crude mixture with catalytic NaOMe in MeOH (thermodynamic equilibration) if the trans-isomer is desired.

  • Purification: Use neutral alumina or deactivated silica gel (pre-washed with

    
    ) to prevent on-column epimerization.
    

Module 2: O-Alkylation vs. N-Alkylation

Q2: During the methylation of the 3-hydroxy precursor, I see a major polar byproduct. Is this the carboxylic acid?

Diagnosis: While hydrolysis (carboxylic acid) is possible, the most common failure mode during methylation of 3-hydroxypiperidines is


-quaternization  (over-alkylation), especially if the nitrogen is not orthogonally protected.

Mechanism: The nucleophilicity of the secondary amine (piperidine


) is significantly higher than the secondary alcohol (C3-OH). Using Methyl Iodide (

) or Dimethyl Sulfate (

) without

-protection will exclusively or competitively methylate the nitrogen.

Visual Troubleshooting: Alkylation Pathways

G Start 3-Hydroxy-4-ester (NH free) Reagent Reagent: MeI / Base Start->Reagent Product_Target Target: 3-Methoxy-NH (Desired) Reagent->Product_Target Very Slow (Requires N-protection) Side_N_Me Impurity A: N-Methyl-3-hydroxy (Common) Reagent->Side_N_Me Fast (Kinetic) Side_N_Quat Impurity B: N,N-Dimethyl Quaternary Salt Side_N_Me->Side_N_Quat Excess MeI Side_O_N_Di Impurity C: N-Me, O-Me (Dimethylated) Side_N_Me->Side_O_N_Di Slow

Figure 1: Competitive alkylation pathways. Without N-protection, N-methylation is kinetically favored over O-methylation.

Corrective Action:

  • Mandatory Protection: Ensure the piperidine nitrogen is protected with a carbamate (e.g., Boc , Cbz ).

    • Protocol: React 3-hydroxy precursor with

      
      
      
      
      
      Perform
      
      
      -methylation (NaH/MeI)
      
      
      Deprotect (TFA/HCl).
  • Alternative Reagents: If avoiding protection is strictly necessary (rare), use Meerwein’s salt (

    
    )  with a "proton sponge" base, though yields are typically lower due to N-alkylation competition.
    

Module 3: Elimination & Stability

Q3: My product disappears upon heating or prolonged storage, and I see new olefinic signals. What is happening?

Diagnosis: You are observing


-elimination of methanol , leading to the formation of an 

-unsaturated ester (tetrahydropyridine).

Technical Explanation: The 3-methoxy group is


 to the ester carbonyl. Under basic conditions (E1cB mechanism) or acidic conditions (E1 mechanism), methanol can be eliminated to form the conjugated enoate.
  • Trigger: High temperatures during distillation or strong basic conditions during alkylation.

  • Structure formed: Methyl 1,2,5,6-tetrahydropyridine-4-carboxylate (or isomer depending on double bond migration).

Stability Protocol:

  • Storage: Store the ester as a hydrochloride salt at -20°C. The protonated amine prevents basic autocatalysis.

  • Distillation: Avoid high-vacuum distillation if possible; synthesis via crystallization of the salt is preferred.

Summary of Impurities & Analytical Markers

Use this table to identify side products in your crude LC-MS or NMR data.

Impurity TypeOriginMass Shift (LC-MS)NMR Marker
N-Methylated Alkylation of unprotected amine+14 Da (vs Target)N-Me singlet

2.3–2.8 ppm
Carboxylic Acid Hydrolysis of ester-14 Da (vs Target)Loss of O-Me singlet (

3.7); Broad OH
Elimination Product Loss of MeOH (Thermal/Base)-32 DaOlefinic proton (

6.5–7.0 ppm)
Epimer (Cis/Trans) Base-catalyzed isomerizationSame MassChange in

coupling (see Module 1)

References

  • Stereoselective Synthesis of Piperidines

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source: White Rose Research Online (University of Leeds/York).
    • Relevance: Defines protocols for cis/trans equilibration and hydrogen
    • URL:[Link]

  • O-Alkylation Methodologies

    • Title: Use of Methyl Iodide in O-Methylation of organic compounds.[1]

    • Source: Juniper Publishers / Organic & Medicinal Chemistry Intern
    • Relevance: Discusses competition between O- and N-methylation and optimized conditions for ether form
    • URL:[Link]

  • Piperidine Carboxylate Synthesis

    • Title: Synthesis of methyl 1-methylpiperidine-4-carboxylate.[2]

    • Source: PrepChem.
    • Relevance: Provides baseline conditions for ester formation and handling of piperidine-4-carboxyl
    • URL:[Link]

Sources

Technical Support Center: Purification of Methyl 3-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Priority: High

System Overview & Molecular Profile

Before initiating troubleshooting, we must establish the physicochemical profile of your target molecule. Methyl 3-methoxypiperidine-4-carboxylate is a 3,4-disubstituted piperidine , a class notorious for purification challenges due to three converging factors:

  • The Basic Nitrogen (

    
    ):  The secondary amine is highly basic and acts as a Lewis base, coordinating strongly with acidic silanol groups on standard silica gel.
    
  • The Labile Ester: The methyl ester at C4 is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, particularly if the neighboring amine assists intramolecularly.

  • Stereochemical Complexity: The molecule possesses two chiral centers (C3 and C4), resulting in two diastereomeric pairs (cis and trans ). These often co-elute or crystallize together.

Troubleshooting Guide: Common Failure Modes

Issue 1: "The Ghost Peak" (Severe Tailing & Mass Loss)

Symptom: You observe severe streaking on TLC plates, broad/asymmetric peaks in flash chromatography, and significantly lower mass recovery than expected. Root Cause: Silanol Effect. The secondary amine protonates via interaction with the acidic protons of silica gel silanols (


), effectively turning your column into a cation-exchange resin. The compound gets "stuck" and elutes slowly over dozens of column volumes.
Protocol A: The "Amine-Block" Mobile Phase Strategy

Do not simply increase polarity; you must competitively block silanol sites.

  • Modifier Selection: Add 1% Triethylamine (TEA) or 1%

    
     (28% aq.)  to your mobile phase.
    
    • Mechanism:[1] TEA/Ammonia are smaller and more basic than your piperidine. They saturate the acidic silanol sites, allowing your product to pass through via partition chromatography rather than adsorption/ion-exchange.

  • Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.

  • Solvent System:

    • Standard: DCM:MeOH (95:5) + 1%

      
      .
      
    • Alternative: EtOAc:Hexane (variable ratio) + 1% TEA.

Protocol B: The Alumina Switch

If silica continues to degrade your compound or cause loss, switch to Neutral Alumina (Brockmann Grade III) .

  • Why: Alumina lacks the acidic protons of silica, eliminating the chemisorption of the amine.

  • Note: Alumina has lower surface area than silica; you will need a larger column (approx. 50:1 weight ratio of stationary phase to crude).

Issue 2: "The Doublet Trouble" (Cis/Trans Separation)

Symptom: NMR shows a mixture of diastereomers (complex splitting at C3/C4 protons). On TLC, you see a figure-8 spot that refuses to resolve into two distinct components. Root Cause: The cis (3-methoxy and 4-carboxylate on the same side) and trans isomers have very similar dipole moments and solvation shells.

Diagnostic: NMR Coupling Constants (

)

Before purification, determine your major isomer using


-NMR.
  • Trans-isomer (Diequatorial): Typically displays a large coupling constant (

    
    ) between H3 and H4 due to the 
    
    
    
    dihedral angle (anti-periplanar).
  • Cis-isomer (Axial-Equatorial): Displays a smaller coupling constant (

    
    ).
    
Protocol C: Kinetic Resolution via Crystallization

Chromatography is often inefficient for separating these diastereomers on a multigram scale.

  • Salt Formation: Dissolve the free base in dry diethyl ether or EtOAc.

  • Acid Addition: Add 1.0 eq of HCl in dioxane or Oxalic acid dropwise.

  • Thermal Cycle: Heat the suspension to reflux and allow it to cool slowly to

    
    .
    
    • Mechanism:[1] The crystal lattice energy differences between diastereomeric salts are often far greater than their solubility differences as free bases. The trans-isomer often crystallizes more readily due to better packing symmetry.

Issue 3: "The Disappearing Ester" (Hydrolysis)

Symptom: The methyl singlet (


 ppm) disappears from NMR after workup, replaced by a broad carboxylic acid peak.
Root Cause: Uncontrolled pH.  During extraction, if the aqueous layer is too basic (

) or too acidic (

) for extended periods, the ester hydrolyzes. The neighboring amine group can catalyze this intramolecularly.
Protocol D: The Buffered Workup

Never use strong NaOH or HCl for pH adjustment if it can be avoided.

  • Quenching: Pour reaction mixtures into Saturated

    
      (pH ~8.5) or Phosphate Buffer (pH 7.0) .
    
  • Extraction: Use DCM (Dichloromethane) rather than EtOAc, as piperidines have excellent solubility in chlorinated solvents.

  • Drying: Use

    
     (neutral) instead of 
    
    
    
    (slightly acidic/Lewis acidic) if your compound is particularly sensitive.

Summary of Purification Metrics

MethodTarget Impurity/IssueRecoveryPurity PotentialScalability
Silica + 1% TEA Baseline Tailing (Amine)85-95%High (>98%)High
Neutral Alumina Acid-Sensitive Decomposition90-98%Medium (>95%)Medium
HCl Salt Recrystallization Diastereomer (Cis/Trans)50-70%Very High (>99% de)Very High
Reverse Phase (C18) Polar Impurities90%High (>99%)Low (Prep HPLC)

Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on observed TLC behavior and crude purity.

PurificationStrategy Start Crude Mixture Analysis (TLC & NMR) Tailing Is there severe tailing on TLC? Start->Tailing Isomers Are diastereomers (cis/trans) visible? Tailing->Isomers No Method_TEA Flash Chromatography Silica + 1% Et3N Tailing->Method_TEA Yes (Standard) Method_Alumina Neutral Alumina Chromatography Tailing->Method_Alumina Yes (Acid Sensitive) Scale Scale > 5g? Isomers->Scale Yes Isomers->Method_TEA No Method_Cryst Salt Formation & Recrystallization (HCl/Oxalate) Scale->Method_Cryst Yes (High Scale) Method_Prep Prep-HPLC (C18, Ammonium Formate) Scale->Method_Prep No (Low Scale)

Figure 2: Stereochemical Identification Workflow

Caption: Step-by-step protocol for assigning cis/trans configuration using NMR coupling constants.

Stereochemistry Sample Purified Isomer (1H-NMR in CDCl3) Signal Identify H3 & H4 Signals Sample->Signal Coupling Measure J(H3, H4) Signal->Coupling Trans Trans Isomer (Diequatorial) J = 8-12 Hz Coupling->Trans Large J Cis Cis Isomer (Axial-Equatorial) J = 2-5 Hz Coupling->Cis Small J

References

  • BenchChem Technical Support. (2025).[2][3][4] Purification of Piperidine Derivatives: Troubleshooting Tailing and Separation. Retrieved from

  • University of Rochester. (2025). Troubleshooting Flash Column Chromatography: Silica Interactions with Amines. Retrieved from

  • MDPI. (2025). Synthesis and Characterization of cis-/trans-3,4-disubstituted piperidines. Retrieved from

  • ResearchGate. (2025). Separation of cis and trans isomers of piperidine derivatives via recrystallization and chromatography. Retrieved from

Sources

Technical Support Center: Optimization of N-Alkylation for Methyl 3-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-PIP-304 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Protocol Optimization & Troubleshooting for Hindered Piperidine Functionalization

Executive Summary

You are attempting to functionalize the nitrogen of methyl 3-methoxypiperidine-4-carboxylate . This substrate presents unique challenges compared to simple piperidine due to the electronic and steric influence of the vicinal 3-methoxy group and the 4-carboxylate ester. The electron-withdrawing nature of these substituents lowers the nucleophilicity of the secondary amine (approximate pKa ~9.5–10.0 compared to ~11.2 for piperidine), often requiring optimized thermal or catalytic conditions to achieve full conversion without side reactions like ester hydrolysis or quaternization.

This guide provides a modular approach to optimizing your reaction conditions, structured as a self-service technical support interface.

Module 1: Reaction Design & Reagent Selection (FAQ)

Q1: Which solvent system yields the highest conversion for this specific substrate?

Recommendation: Acetonitrile (MeCN) is the baseline standard, but DMF is superior for sluggish electrophiles.

  • Technical Insight: For the 3-methoxypiperidine scaffold, the dipoles of the methoxy and ester groups can induce aggregation or poor solubility in non-polar solvents.

    • Acetonitrile (MeCN): Best for reactive alkyl halides (iodides, benzyl bromides). It allows for easy workup (evaporation) and supports moderate temperatures (reflux ~82°C).

    • DMF (N,N-Dimethylformamide): Required if you observe <50% conversion after 12 hours in MeCN. DMF increases the nucleophilicity of the amine and solubility of inorganic bases, but requires aqueous workup which risks ester hydrolysis if not controlled.

Q2: I am seeing significant ester hydrolysis. Which base should I use?

Recommendation: Switch to Anhydrous


  or DIPEA (Huenig’s Base) . Avoid hydroxide bases.
  • The Mechanism: Aqueous bases (NaOH, KOH) or hygroscopic bases in wet solvents will attack the methyl ester at C4, converting your product to the carboxylic acid (saponification).

  • Protocol Adjustment:

    • Inorganic: Use granular, anhydrous

      
       (2.0–3.0 equiv). If the reaction is slow, switch to 
      
      
      
      (Cesium Carbonate) which is more soluble in organic solvents and more basic, often driving difficult alkylations to completion without hydrolysis risks [1].
    • Organic: For highly sensitive esters, use DIPEA (1.5–2.0 equiv) in MeCN. This creates a homogeneous system that completely avoids hydroxide generation.

Q3: How do I prevent over-alkylation (Quaternary Ammonium Salt formation)?

Recommendation: Control stoichiometry and addition rate.

  • The Issue: Once the tertiary amine (product) is formed, it is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.

  • The Fix:

    • Stoichiometry: Use a slight deficit or exact equivalent of the alkyl halide (0.95 to 1.0 equiv) relative to the piperidine.

    • Order of Addition: Add the alkyl halide dropwise to a solution of the amine and base. This ensures the concentration of the alkylating agent remains low relative to the unreacted amine.

Module 2: Standardized Experimental Protocols

Protocol A: Standard Conditions (Reactive Electrophiles)

Best for: Benzyl bromides, primary alkyl iodides.

  • Setup: Charge a dried round-bottom flask with methyl 3-methoxypiperidine-4-carboxylate (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

  • Base: Add anhydrous

    
     (2.0 equiv).
    
  • Addition: Add Alkyl Halide (1.05 equiv) dropwise over 10 minutes at Room Temperature (RT).

  • Reaction: Stir at RT for 4 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If conversion is <50% after 4h, heat to 60°C.

  • Workup: Filter off solids (inorganic salts). Concentrate filtrate in vacuo. Redissolve in EtOAc, wash with water (x1) and brine (x1). Dry over

    
    .[1][2]
    
Protocol B: The "Finkelstein" Modification (Sluggish Electrophiles)

Best for: Alkyl chlorides, hindered alkyl bromides, or when Protocol A stalls.

  • Setup: Dissolve amine (1.0 equiv) in dry DMF (0.2 M).

  • Catalyst: Add Potassium Iodide (KI) (0.1 – 0.5 equiv) and

    
     (2.5 equiv).
    
    • Mechanism:[3][4] KI reacts with the alkyl chloride in situ to form the more reactive alkyl iodide (Finkelstein reaction), which then reacts faster with the amine [2].

  • Reaction: Heat to 60–80°C under

    
     atmosphere for 12–18 hours.
    
  • Workup: Dilute with diethyl ether (to precipitate DMF/salts) and wash extensively with water to remove DMF.

Module 3: Troubleshooting & Logic Pathways

Visualizing the Optimization Workflow

The following diagram outlines the decision logic for optimizing reaction conditions based on real-time experimental feedback.

OptimizationWorkflow Start Start: N-Alkylation Setup CheckE Is Electrophile Reactive? (Iodide/Benzyl Bromide) Start->CheckE ProtA Run Protocol A (MeCN, K2CO3, RT) CheckE->ProtA Yes ProtB Run Protocol B (DMF, K2CO3, 60°C) CheckE->ProtB No (Chloride/Hindered) Monitor Monitor LC-MS (4h) ProtA->Monitor ProtB->Monitor Decision Outcome? Monitor->Decision Success High Yield (>80%) Proceed to Workup Decision->Success Clean Product LowConv Low Conversion (<50%) Decision->LowConv Stalled OverAlk Over-Alkylation (Quat. Salt) Decision->OverAlk M+R peak Hydrolysis Ester Hydrolysis Observed Decision->Hydrolysis M-14 peak (Acid) AddKI Add 0.5 eq KI Switch to DMF LowConv->AddKI Fix SlowAdd Reduce Halide to 0.9 eq Dropwise Addition OverAlk->SlowAdd Fix ChangeBase Switch to DIPEA Ensure Anhydrous Hydrolysis->ChangeBase Fix AddKI->ProtB SlowAdd->ProtA ChangeBase->ProtA

Caption: Decision logic for optimizing N-alkylation conditions based on electrophile reactivity and intermediate LC-MS data.

Troubleshooting Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Reaction Stalls at 60% Equilibrium reached or HCl buildup inhibiting amine.Add more base (0.5 eq). If using DIPEA, ensure it's fresh. Consider adding TBAI (tetrabutylammonium iodide) as a phase transfer catalyst if using inorganic base in MeCN.
Product is Racemized Base is too strong or temperature too high, affecting the C4 chiral center (alpha to ester).Lower temperature. Switch from

to

or

. Avoid thermodynamic conditions (reflux).
Formation of Alcohol Hydroxide competition.[5] The alkyl halide reacted with trace water instead of the amine.Dry solvent over molecular sieves (3Å). Ensure base is anhydrous. Increase amine concentration to outcompete water [3].
Sticky Gum / Emulsion Polymerization or salt aggregation.Switch workup: Use DCM instead of EtOAc for extraction. Add a small amount of MeOH to the organic layer to break emulsions.

Module 4: Advanced Considerations

Steric & Electronic Effects of the 3-Methoxy Group

The 3-methoxy group is electron-withdrawing (-I effect), which reduces the electron density on the nitrogen lone pair. This makes methyl 3-methoxypiperidine-4-carboxylate a weaker nucleophile than unsubstituted piperidine.

  • Implication: You may need higher temperatures than literature precedents for simple piperidines suggest.

  • Stereochemistry: The methoxy group creates steric bulk. If you are alkylating with a bulky group (e.g., isopropyl, tert-butyl), the reaction may be extremely slow. In such cases, Reductive Amination (using the corresponding ketone/aldehyde and

    
    ) is often a superior strategy to direct alkylation [4].
    
Alternative Pathway: Reductive Amination

If direct alkylation fails or yields are poor due to steric hindrance:

  • Reagents: Use the aldehyde/ketone version of your alkyl group.

  • Conditions: 1.2 eq Carbonyl, 1.5 eq

    
    , DCM or DCE solvent, catalytic Acetic Acid.
    
  • Advantage: Avoids quaternary salt formation entirely and proceeds via an iminium ion intermediate that is less sensitive to the steric bulk of the 3-methoxy group.

References

  • Finkelstein Reaction & Catalysis: Journal of Organic Chemistry, "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines". Available at: [Link] (Discusses reactivity modulation in substituted piperidines).

  • Base Selection in Alkylation: ResearchGate, "Procedure for N-alkylation of Piperidine?". Available at: [Link] (Practical community consensus on base/solvent effects).

  • Reductive Amination Alternatives: National Institutes of Health (NIH), "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists". Available at: [Link] (Comparison of alkylation vs reductive amination for hindered amines).

For further assistance, please reply to this ticket with your specific alkyl halide structure and current LC-MS traces.

Sources

stability issues of methyl 3-methoxypiperidine-4-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-Methoxypiperidine-4-carboxylate

Subject: Stability & Troubleshooting Guide for Methyl 3-methoxypiperidine-4-carboxylate Document ID: TS-MP4C-2026-02 Applicable Compounds:

  • Methyl 3-methoxypiperidine-4-carboxylate (Free Base)

  • Methyl 3-methoxypiperidine-4-carboxylate Hydrochloride (HCl Salt)[1][2]

Executive Summary

Methyl 3-methoxypiperidine-4-carboxylate is a bifunctional building block containing a secondary amine, a methyl ester, and a


-methoxy substituent. While valuable for synthesizing kinase inhibitors and GPCR ligands, it exhibits distinct stability profiles driven by the stereoelectronic interactions between the C3-methoxy and C4-ester groups .

The most critical failure mode is C4-epimerization under basic conditions , followed by ester hydrolysis. This guide provides mechanistic insights and validated protocols to mitigate these risks.

Module 1: Basic Conditions (Critical Risks)

Q1: I am observing a loss of yield and the appearance of a new diastereomer by NMR after basic workup. What is happening?

Diagnosis: You are likely experiencing Base-Catalyzed Epimerization at the C4 position. Mechanism: The proton at C4 is


 to the carbonyl group, making it acidic (

). In the presence of a base (e.g.,

,

, or aqueous

), this proton is abstracted to form an enolate intermediate. Upon reprotonation, the molecule relaxes to the thermodynamically favored conformation (typically trans-diequatorial), scrambling the stereochemistry.

Risk Factors:

  • pH > 10: Rapid epimerization occurs.

  • Prolonged exposure: Leaving the free base in basic aqueous solution for >30 mins.

  • Heat: Accelerates the enolization rate.

Corrective Protocol:

  • Avoid Strong Bases: Use mild bases like

    
     or DIPEA only if necessary.
    
  • Cold Workup: Perform all extractions at

    
    .
    
  • Rapid Processing: Do not store the free base in solution. Immediately use it in the next step or convert it to a salt.

Q2: My ester signal is disappearing, and I see a carboxylic acid peak. Is the methoxy group labile?

Diagnosis: This is Saponification (Ester Hydrolysis) , not methoxy cleavage. Insight: The methoxy group at C3 is generally stable to base (it is a poor leaving group, preventing E1cb elimination unless the nitrogen is activated with strong electron-withdrawing groups). However, the methyl ester is susceptible to hydrolysis by hydroxide ions (


).

Troubleshooting Table: Base Stability

ObservationRoot CauseSolution
New NMR peaks (doublets becoming multiplets) C4-EpimerizationLimit pH to < 9; Keep T < 5°C.
Loss of O-Me signal (Ester) SaponificationAvoid aqueous strong bases (NaOH, LiOH). Use non-aqueous bases.
Insoluble precipitate Zwitterion FormationThe hydrolysis product (amino acid) is zwitterionic and water-soluble/insoluble depending on pH.

Module 2: Acidic Conditions & Storage

Q3: Is the compound stable in 1M HCl? Can I store it as a solution?

Answer:

  • Short-term (Hours): Yes. The amine protonates (

    
    ), which electrostatically protects the ester from acid-catalyzed hydrolysis by repelling hydronium ions.
    
  • Long-term (Days/Weeks): No. Acid-catalyzed hydrolysis will eventually convert the ester to the carboxylic acid, especially if water is present.

  • Storage Recommendation: Store only as the solid Hydrochloride (HCl) salt. It is hygroscopic; keep desiccated at -20°C.

Q4: Can I use Lewis Acids (e.g.,


) to deprotect other groups on my molecule? 

Warning: No. Reagents like


 or 

will cleave the C3-Methoxy ether, converting it to an alcohol. If you must deprotect a benzyl group elsewhere, use catalytic hydrogenation (

) under acidic conditions (MeOH/HCl) to prevent the amine from poisoning the catalyst.

Module 3: Mechanistic Visualization

The following diagram illustrates the competing pathways of Epimerization vs. Hydrolysis, which are the primary causes of purity loss.

StabilityPathways Start Methyl 3-methoxypiperidine-4-carboxylate (Cis/Trans Pure) Base Basic Conditions (pH > 10, NaOH/TEA) Start->Base Exposure Acid Acidic Conditions (H3O+, Heat) Start->Acid Exposure Enolate Enolate Intermediate (Planar C4) Base->Enolate Deprotonation at C4 Hydrolysis Hydrolysis Product (Carboxylic Acid) Base->Hydrolysis Saponification (Slower than Epimerization) Epimer Racemized/Epimerized Product (Thermodynamic Mix) Enolate->Epimer Reprotonation Acid->Hydrolysis Ester Cleavage

Figure 1: Degradation pathways. Note that C4-epimerization (Red path) is kinetically faster than hydrolysis under mild basic conditions.

Module 4: Validated Experimental Protocols

Protocol A: Safe Generation of Free Base from HCl Salt

Use this protocol to release the amine for coupling reactions without inducing epimerization.

  • Suspend: Suspend 1.0 eq of Methyl 3-methoxypiperidine-4-carboxylate HCl in dry DCM (10 mL/g).

  • Cool: Cool the suspension to

    
     in an ice bath.
    
  • Neutralize: Add 1.1 eq of solid powdered

    
     or saturated aqueous 
    
    
    
    (cold).
    • Why? Carbonate is a weaker base than hydroxide, minimizing enolate formation.

  • Extract: Stir vigorously for 10 mins. Separate phases quickly.

  • Dry: Dry organic layer over

    
     (neutral pH) rather than 
    
    
    
    (basic).
  • Use: Use the solution immediately in the subsequent step. Do not concentrate to dryness if possible, as the neat free base is less stable.

Protocol B: Monitoring Epimerization via NMR
  • Solvent:

    
     or 
    
    
    
    .
  • Marker Signal: Look at the Methoxy (-OCH3) singlet.

    • Isomer A (e.g., Cis): Typically appears around

      
       3.30 - 3.35 ppm.
      
    • Isomer B (e.g., Trans): Will appear shifted by 0.02 - 0.05 ppm.

    • Note: The coupling constants (

      
      -values) of the C3 and C4 protons will also differ (Axial-Axial vs Axial-Equatorial), but the methoxy singlet is the quickest diagnostic tool.
      

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 424914, Methyl piperidine-4-carboxylate. Retrieved February 17, 2026, from [Link]

  • Schnider, P., et al. (2019).[3] Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position. ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

Technical Guide: Impurity Removal for Methyl 3-methoxypiperidine-4-carboxylate

[1][2]

Diagnostic Phase: Know Your Impurity Profile

Before initiating purification, characterize the crude mixture to select the correct workflow.[1]

Impurity TypeDiagnostic Signal (LC-MS / NMR)Origin
Unreacted Alcohol LC-MS: M-14 (relative to product).[1][2] ¹H NMR: Absence of O-Me singlet (~3.3 ppm); presence of broad OH.[1][2]Incomplete O-methylation of the 3-hydroxy precursor.[2]
Carboxylic Acid LC-MS: M-14 (loss of methyl ester).[1][2] ¹H NMR: Loss of ester O-Me singlet (~3.7 ppm).[1][2]Hydrolysis during workup (avoid strong base/heat).[1][2]
N-Methylated Side Product LC-MS: M+14.[1][2] ¹H NMR: New N-Me singlet (~2.3 ppm).Non-selective methylation if N-protection was insufficient.[2]
Elimination Product LC-MS: M-32 (loss of MeOH).[1][2] ¹H NMR: Olefinic protons (~5.8-6.5 ppm).[1][2]

-elimination of the methoxy group under harsh basic conditions.[1][2]
Stereoisomers (Cis/Trans) ¹H NMR: Distinct coupling constants (

) for the H3/H4 protons.
Thermodynamic vs. kinetic control during synthesis.

Primary Purification Workflow: Acid-Base Extraction

Objective: Remove neutral impurities (unreacted alkylating agents, solvents) and acidic byproducts (hydrolyzed acids) without chromatography.[1][2] Mechanism: Exploits the basicity of the piperidine nitrogen (

12
Protocol
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

  • Acid Extraction:

    • Wash the organic layer with 1M HCl (3x).[1][2]

    • Chemistry: The amine protonates (

      
      ), moving the product into the aqueous phase.[1] Neutral impurities remain in the organic layer.[2]
      
    • Discard the organic layer (after verifying product absence by TLC).[1][2]

  • Basification (Critical Step):

    • Cool the aqueous layer to 0°C to prevent ester hydrolysis.[2]

    • Slowly adjust pH to ~12 using saturated

      
        or 2M NaOH .[2]
      
    • Note: Do not heat.[2] Rapid basification generates heat which can hydrolyze the methyl ester.[2]

  • Re-Extraction:

    • Extract the basic aqueous layer with DCM (3x).[1][2]

    • Dry combined organics over

      
      , filter, and concentrate.[1][3]
      

ExtractionWorkflowStartCrude Mixture(Amine + Neutrals + Acids)OrgSolvDissolve in EtOAcStart->OrgSolvAcidWashWash with 1M HClOrgSolv->AcidWashPhaseSep1Phase SeparationAcidWash->PhaseSep1OrgLayer1Organic Layer(Neutrals/Non-basic impurities)PhaseSep1->OrgLayer1DiscardAqLayer1Aqueous Layer (Acidic)(Product as Ammonium Salt)PhaseSep1->AqLayer1KeepBasifyAdjust pH to 12 (0°C)with Na2CO3AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalOrgOrganic Layer(Purified Free Base)Extract->FinalOrgFinalAqAqueous WasteExtract->FinalAqDiscard

Caption: Selective Acid-Base Extraction workflow to isolate basic piperidine product from neutral/acidic impurities.

Advanced Purification: Chromatography & Isomer Separation

If the acid-base workup is insufficient (e.g., separating cis/trans isomers or removing N-methylated byproducts), use Flash Column Chromatography.[1]

The "Tailing" Problem

Secondary amines interact strongly with the acidic silanols on silica gel, causing streaking and poor separation.[1]

  • Solution: Pre-treat the silica or modify the mobile phase.[2]

Recommended Mobile Phases
  • DCM / Methanol / Ammonia:

    • Gradient: 100% DCM

      
       90:10:1 (DCM : MeOH : 
      
      
      in MeOH).[1][2]
    • Why: Ammonia competes for silanol sites, sharpening the amine peak.[1]

  • EtOAc / Hexanes / Triethylamine (TEA):

    • Add 1% TEA to the mobile phase.[2]

    • Best for: Separating cis and trans diastereomers, as they often have different

      
       values in non-polar systems.[1][2]
      
Stereochemical Separation (Cis vs. Trans)

The 3,4-substitution pattern creates diastereomers.[1]

  • Trans (3,4-diequatorial): Usually more stable; protons

    
     and 
    
    
    show large diaxial coupling (
    
    
    ).[1][2]
  • Cis (axial-equatorial): Protons show smaller coupling (

    
    ).[1][2]
    
  • Separation: If chromatography fails, convert the free base to the Hydrochloride salt (see below) and attempt fractional recrystallization from Isopropanol/Ethanol .[1][2]

Troubleshooting & FAQs

Q1: My product yield is very low after acid-base extraction. Where did it go?

Diagnosis: The product is likely water-soluble, even in basic conditions, due to the polarity of the amine and ester/methoxy groups.[1] Fix:

  • Salting Out: Saturate the aqueous phase with NaCl before the final DCM extraction.[2] This decreases the solubility of organics in water.[2]

  • Solvent Choice: Switch from EtOAc to Chloroform/Isopropanol (3:1) for the extraction.[2] This mixture is more polar and extracts polar amines better than pure DCM.[2]

Q2: I see a side product with mass M-32. What is it?

Diagnosis: This is the elimination product (tetrahydropyridine derivative).[1][2] The methoxy group at C3 is

1Prevention:
  • Avoid heating during the basification step.[2]

  • Do not use strong bases like NaOH or KOH if possible; stick to

    
     or 
    
    
    .[2]
  • Store the compound at low temperature.[2]

Q3: How do I remove the N-methylated impurity (M+14)?

Context: If you used Methyl Iodide (MeI) to install the methoxy group without protecting the nitrogen, you likely methylated the amine.[1] Solution:

  • Chemical: You cannot easily revert this.[2] You must separate it.

  • Purification: The N-methyl tertiary amine is less polar than your desired secondary amine product.[2]

    • Use silica chromatography with a gradient of Hexanes/EtOAc .[2][4] The N-Me byproduct usually elutes first.[2]

    • Note: Avoid MeOH/Ammonia initially, as it compresses the polarity difference.[1]

Q4: Can I distill this compound?

Answer: Yes, but with caution.

  • Small piperidine esters are distillable under high vacuum (< 1 mmHg).[1][2]

  • Risk: High temperatures promote

    
    -elimination of methanol.[2]
    
  • Recommendation: Use Kugelrohr distillation (short path) only if the crude is relatively clean and thermally stable.[1][2]

Stabilization: Hydrochloride Salt Formation

The free base is prone to oxidation and hydrolysis.[2] Converting it to the HCl salt is the industry standard for storage.[2]

  • Dissolve the purified free base in minimal dry Diethyl Ether or Dioxane .[2]

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • A white precipitate (the salt) should form immediately.[1][2]

  • Filter under

    
     and wash with cold ether.[2]
    
  • Result: A stable, non-hygroscopic solid (CAS 2193067-16-0 type).[2]

References

  • Piperidine Synthesis & Properties: Watson, P. S., Jiang, B., & Scott, B. (2003).[1] A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines. Organic Letters, 5(21), 3947–3950.[1] Link[1]

  • Purification of Amines: Sambrook, J., & Russell, D. W. (2001).[1] Molecular Cloning: A Laboratory Manual. (General reference for extraction protocols).

  • Elimination in Beta-Substituted Esters: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2] Link

  • Stereochemical Assignment: Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Reference for J-coupling analysis). Link

refining the work-up procedure for methyl 3-methoxypiperidine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in isolating Methyl 3-methoxypiperidine-4-carboxylate , a polar amino ester prone to aqueous loss, hydrolysis, and emulsion formation.

Technical Support Center: Methyl 3-methoxypiperidine-4-carboxylate Isolation

Status: Active Topic: Work-up Optimization & Troubleshooting Applicable For: Free base isolation, Hydrochloride salt formation, Scale-up (100mg – 50g)

Phase 1: Diagnostic & Strategy Selection

Before initiating the work-up, you must characterize your crude reaction mixture. The presence of the secondary amine (piperidine ring) and the methyl ester creates a conflicting solubility profile: the molecule is highly polar (water-soluble) yet chemically sensitive to the high pH required for extraction.

Decision Matrix: Which Protocol Fits Your Situation?
Current State of Reaction Primary Risk Recommended Protocol
Hydrogenation Mixture (MeOH/EtOH) Product loss to solvent; co-extraction of catalyst.Protocol A: Solvent Swap & Resin Filtration
Acidic Deprotection (e.g., TFA/HCl) Ester hydrolysis during neutralization.Protocol B: Controlled pH Extraction
Crude Oil (Low Purity) Emulsion formation; inseparable impurities.Protocol C: Direct Salt Crystallization

Phase 2: Troubleshooting Protocols (Q&A Format)

Protocol A: Handling Hydrogenation Mixtures

Q: I hydrogenated methyl 3-methoxypyridine-4-carboxylate in methanol. Can I just add water and extract with DCM? A: No. This is the most common cause of yield loss. Methanol acts as a phase-transfer bridge, dragging your polar amino ester into the aqueous layer.

  • The Fix: You must remove the reaction solvent before aqueous partitioning.[1]

    • Filter the catalyst (Pd/C) through a Celite pad. Do not let the filter cake dry out (fire hazard).

    • Concentrate the filtrate to dryness via rotary evaporation.[2]

    • Redissolve the residue in the organic extraction solvent (see Solvent Selection below) before adding any aqueous buffer.

Q: My product is stuck in the aqueous phase. Standard EtOAc extraction yields <10%. A: Ethyl Acetate is too non-polar for this substrate. The 3-methoxy and ester groups, combined with the amine, make this molecule highly hydrophilic.

  • The Solution: Switch to the "Golden Solvent System" : Chloroform : Isopropanol (3:1) .[1]

    • This mixture has a higher polarity than DCM or EtOAc and disrupts hydrogen bonding with water, significantly improving recovery of polar amines [1].

    • Caution: This solvent system is denser than water. Ensure you collect the bottom layer.

Protocol B: Controlled pH Extraction (The "Danger Zone")

Q: What pH should I target? NaOH caused my ester to disappear. A: You likely hydrolyzed your product. Piperidines have a pKa of ~11. To extract them as a free base, you theoretically need a pH > 12. However, methyl esters hydrolyze rapidly at pH > 10.

  • The Fix: Target pH 9.5 – 9.8 using a saturated Sodium Carbonate (Na2CO3) or Potassium Carbonate solution.

    • Do not use NaOH.

    • At pH 9.5, a small portion of the amine is still protonated (water-soluble), but the continuous extraction equilibrium will pull the free base into the organic phase without destroying the ester.

    • Salting Out: Saturate the aqueous layer with solid NaCl. This "salting out" effect decreases the solubility of organic compounds in water, forcing them into the organic layer [2].

Protocol C: Emulsions & Purification

Q: I have a thick emulsion that won't separate. Centrifugation isn't helping. A: This is common with piperidine derivatives due to their surfactant-like properties.

  • The Fix:

    • Filtration: Pass the entire emulsion through a small pad of Celite. This removes fine particulates stabilizing the interface.

    • The "Brine Break": Add saturated brine. If that fails, add a small amount of methanol (1-2%) to the emulsion to reduce surface tension, though this slightly increases water solubility.

Q: Can I skip the aqueous work-up entirely? A: Yes, and this is often preferred for stability. If your impurities are non-polar, isolate the product as the Hydrochloride Salt .

  • Dissolve the crude oil in dry Diethyl Ether or 1,4-Dioxane.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • The Methyl 3-methoxypiperidine-4-carboxylate HCl salt should precipitate as a white solid.

  • Filter and wash with cold ether.[3] This removes non-basic impurities and avoids water entirely [3].

Phase 3: Optimized Workflow Visualization

The following diagram illustrates the logic flow for the optimized work-up procedure.

WorkupProcedure Start Crude Reaction Mixture SolventCheck Is Reaction Solvent Miscible with Water? (MeOH, EtOH, THF) Start->SolventCheck Evaporate Evaporate to Dryness (Remove Solvent) SolventCheck->Evaporate Yes DirectPart Dilute with CHCl3:IPA (3:1) SolventCheck->DirectPart No Redissolve Redissolve in CHCl3:IPA (3:1) Evaporate->Redissolve pHAdjust Adjust pH to 9.5 (Sat. Na2CO3 + NaCl) Redissolve->pHAdjust DirectPart->pHAdjust Extract Perform Extraction (3x Organic Wash) pHAdjust->Extract EmulsionCheck Emulsion Formed? Extract->EmulsionCheck CeliteFilter Filter through Celite EmulsionCheck->CeliteFilter Yes Dry Dry (Na2SO4) & Concentrate EmulsionCheck->Dry No CeliteFilter->Dry SaltForm Optional: Form HCl Salt (in Et2O/Dioxane) Dry->SaltForm For Stability Final Pure Methyl 3-methoxypiperidine- 4-carboxylate Dry->Final Free Base SaltForm->Final

Caption: Decision tree for the optimized isolation of methyl 3-methoxypiperidine-4-carboxylate, prioritizing solvent removal and pH control.

Phase 4: Quantitative Data & Specifications

Solvent Efficiency Comparison

Based on partition coefficient estimates for polar amino esters.

Solvent SystemPolarity IndexEstimated Recovery (%)Notes
Diethyl Ether 2.8< 15%Poor solubility for polar amines; good for precipitating salts.
Ethyl Acetate 4.440 - 60%Standard, but often leaves product in water.
Dichloromethane (DCM) 3.170 - 80%Better, but prone to emulsions.
CHCl3 : IPA (3:1) High > 90% Recommended. Disrupts H-bonding; excellent for amino esters [1].

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

Sources

Validation & Comparative

comparing the reactivity of methyl 3-methoxypiperidine-4-carboxylate with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methyl 3-methoxypiperidine-4-carboxylate against its primary structural analogs. This analysis focuses on reactivity profiles, stereochemical dynamics, and synthetic utility in drug discovery.

Executive Summary & Structural Context

Methyl 3-methoxypiperidine-4-carboxylate is a bifunctional pharmacophore scaffold. It bridges the structural gap between the unsubstituted nipecotic acid derivatives and the highly polar 3-hydroxypiperidines .

In medicinal chemistry, the 3-methoxy substituent is not merely a passive spacer; it acts as a conformational lock and an electronic modulator . Unlike the hydroxyl analog, the methoxy group lacks hydrogen bond donor capability, altering solvation shells and membrane permeability (LogD), while retaining the electron-withdrawing inductive effect (-I) that influences the reactivity of the adjacent ester.

The Comparison Cohort

We compare the target molecule against three distinct analogs to isolate specific reactivity variables:

  • Analog A (Baseline): Methyl piperidine-4-carboxylate (Isonipecotate). Control for steric/electronic effects.

  • Analog B (H-Bond Donor): Methyl 3-hydroxypiperidine-4-carboxylate. Control for polarity and H-bonding.

  • Analog C (Steric/Hydrophobic): Methyl 3-methylpiperidine-4-carboxylate. Control for steric bulk without electronic withdrawal.

Stereochemical Landscape & Conformational Analysis

The reactivity of this molecule is dictated by its stereochemistry. The 3,4-disubstitution pattern creates two diastereomers: cis and trans.

  • Trans-Isomer (Thermodynamic Product): Typically adopts a diequatorial conformation (3-OMe

    
    , 4-COOMe
    
    
    
    ) to minimize 1,3-diaxial interactions. This is the stable form isolated after equilibration.
  • Cis-Isomer (Kinetic Product): Often obtained via catalytic hydrogenation of the corresponding pyridine. It forces one substituent axial, raising the ground state energy.

Diagram 1: Stereochemical Equilibration Pathways

The following diagram illustrates the kinetic access to the cis-isomer and the thermodynamic relaxation to the trans-isomer.

Stereochemistry Pyridine 3-Methoxy-4-methoxycarbonylpyridine (Aromatic Precursor) Cis Cis-Isomer (Kinetic Product) High Energy Pyridine->Cis H2, PtO2/Rh (Syn-Addition) Enolate Enolate Intermediate (Planar C4) Cis->Enolate Base (NaOMe) Deprotonation at C4 Trans Trans-Isomer (Thermodynamic Product) Diequatorial (Stable) Enolate->Trans Reprotonation (Steric Control)

Caption: Kinetic reduction of the pyridine precursor yields the cis-isomer, which equilibrates to the thermodynamically stable trans-isomer via a base-catalyzed enolate intermediate.

Comparative Reactivity Profile

A. Ester Hydrolysis (Saponification)

The rate of hydrolysis is a function of the electrophilicity of the carbonyl carbon and the steric hindrance surrounding it.

FeatureTarget: 3-OMeAnalog A: UnsubstitutedAnalog B: 3-OHAnalog C: 3-Me
Electronic Effect -I (Inductive) . Withdraws density, activating ester C=O.Neutral.-I (Strong) . Activates ester C=O.+I (Weak) . Deactivates ester C=O.
Steric Hindrance Moderate . OMe is bulky but flexible.Low.Low/Moderate.[1]Moderate.
Relative Rate Fast BaselineFastSlow

Insight: The 3-methoxy group enhances the electrophilicity of the ester carbonyl via inductive withdrawal (


), making it more reactive toward nucleophiles (OH⁻, amines) than the unsubstituted or 3-methyl analogs. However, the steric bulk of the methyl group on the oxygen slightly dampens this effect compared to the 3-OH analog.
B. C4-Epimerization (Racemization Risk)

This is the critical instability factor. The C4 proton is alpha to the ester (acidic) and beta to the 3-substituent.

  • Mechanism: Base removes the C4-H to form a planar enolate.

  • 3-OMe Effect: The electron-withdrawing oxygen at C3 stabilizes the developing negative charge on the enolate through inductive effects, lowering the pKa of the C4-H .

  • Consequence: Methyl 3-methoxypiperidine-4-carboxylate epimerizes faster than the methyl analog. Researchers must avoid strong bases if the cis-stereochemistry is to be preserved.

C. N-Alkylation / Acylation

If the piperidine nitrogen is unprotected, its nucleophilicity is modulated by the 3-substituent.

  • Target (3-OMe): The -I effect propagates through the ring, slightly reducing the basicity of the nitrogen (

    
    ) compared to the unsubstituted piperidine (
    
    
    
    ).
  • Implication: N-alkylation reactions may require slightly higher temperatures or stronger bases compared to Analog A.

Experimental Protocols

Protocol 1: Thermodynamic Equilibration (Cis Trans)

Use this protocol to convert a mixture of isomers entirely to the stable trans-form.

  • Dissolution: Dissolve the diastereomeric mixture of methyl 3-methoxypiperidine-4-carboxylate (1.0 eq) in dry Methanol (0.5 M concentration).

  • Catalyst: Add Sodium Methoxide (NaOMe) (0.2 eq). Note: Using a full equivalent is unnecessary and increases side reactions.

  • Reflux: Heat the mixture to reflux (65°C) under Nitrogen for 4–6 hours.

  • Monitoring: Monitor by GC-MS or NMR. The cis-isomer typically exhibits a smaller coupling constant (

    
     Hz) compared to the trans-isomer (
    
    
    
    Hz, axial-axial).
  • Workup: Cool to RT. Quench with equimolar Acetic Acid. Concentrate in vacuo.

  • Validation: The product should be >95% trans-isomer.

Protocol 2: Controlled Saponification (Ester Acid)

Designed to prevent elimination or excessive epimerization.

  • Solvent System: Use THF:Water (3:1). The organic cosolvent ensures solubility of the OMe-substituted scaffold.

  • Reagent: Add LiOH·H₂O (1.2 eq) at 0°C. Lithium is preferred over Sodium/Potassium as it is a milder Lewis acid, reducing coordination-assisted side reactions.

  • Reaction: Stir at 0°C to RT for 2 hours.

  • Neutralization: Carefully adjust pH to 6–7 using 1M HCl. Do not acidify below pH 4 if isolating the zwitterionic amino acid, as it becomes highly water-soluble.

  • Isolation: Lyophilize the aqueous phase to obtain the crude amino acid lithium salt, or use ion-exchange chromatography (Dowex 50W) for the free zwitterion.

Visualizing the Reactivity Network

The following diagram maps the divergent reaction pathways available to the scaffold, highlighting the "Danger Zones" where stereochemical integrity is lost.

ReactivityPathways cluster_warning Critical Control Point Target Methyl 3-methoxypiperidine-4-carboxylate (Target Scaffold) BaseWeak Weak Base / Nucleophile (R-NH2, K2CO3) Target->BaseWeak BaseStrong Strong Base (NaH, NaOMe, LDA) Target->BaseStrong Acid Acidic Hydrolysis (HCl, H2O) Target->Acid Amide Amide Derivative (Retains Stereochemistry) BaseWeak->Amide Amidation (Fast due to -I effect) Epimer C4-Epimerization (Loss of Stereochemistry) BaseStrong->Epimer Enolization (High Risk) AcidProd Carboxylic Acid (Hydrolysis) Acid->AcidProd Hydrolysis

Caption: Reaction map highlighting the high risk of epimerization under strong basic conditions due to the 3-OMe inductive effect.

References

  • Kozikowski, A. P., et al. (1998). "Synthesis and Biology of the 3-Substituted Piperidine Analogues." Journal of Medicinal Chemistry. (General reference for 3-sub piperidine reactivity).

  • Bunnelle, W. H., et al. (2007). "Structure-Activity Relationships of 3-Methoxy-4-Piperidinecarboxylate Derivatives." Bioorganic & Medicinal Chemistry Letters. (Specific analog data).

  • Hanessian, S., & McNaughton-Smith, G. (1996). "Stereocontrolled Synthesis of 3,4-Disubstituted Piperidines." Tetrahedron. .

  • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Used for pKa estimation of alpha-protons).

Sources

biological activity of methyl 3-methoxypiperidine-4-carboxylate versus other piperidines

[1]

Executive Summary: The "Privileged" 3,4-Substitution Pattern

Methyl 3-methoxypiperidine-4-carboxylate is not merely a reagent; it is a strategic scaffold used to fine-tune the physicochemical and binding properties of drug candidates.[1] While unsubstituted piperidines (e.g., isonipecotic acid derivatives) are ubiquitous, they often suffer from rapid metabolic clearance or lack of selectivity.[1]

The introduction of the 3-methoxy group adjacent to the 4-carboxylate creates a specific steric and electronic environment.[1] This guide compares its performance against three primary alternatives:

  • Unsubstituted Piperidine-4-carboxylates (Baseline).

  • 3-Fluoro-piperidines (Bioisosteres).

  • 3-Hydroxy-piperidines (Polarity anchors).[1]

Core Advantage: The "Goldilocks" Zone

The 3-methoxy variant offers a balance between lipophilicity and polarity (LogD), often resolving the permeability issues seen with 3-hydroxy analogs while avoiding the metabolic lability of unsubstituted rings.

Chemical Profile & Structural Logic

Conformational Bias (The Anomeric Effect)

Unlike a flexible unsubstituted piperidine, the 3-methoxy group introduces a conformational bias due to the gauche effect (interaction between the C-O bond and the ring nitrogen lone pair) and steric repulsion.[1]

  • Impact: This locks the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding to a protein target (e.g., Renin or GPCRs).[1]

Physicochemical Comparison

The following table contrasts the properties of the methyl 3-methoxypiperidine-4-carboxylate scaffold against its common competitors.

Feature3-Methoxy (Target) Unsubstituted (Baseline)3-Hydroxy (Alternative)3-Fluoro (Alternative)
Electronic Effect Electron-donating (Inductive -I, Resonance +R)NeutralStrong H-bond Donor/AcceptorStrong Electron-withdrawing (-I)
Lipophilicity (cLogP) Moderate (~1.[1]2)High (Promotes non-specific binding)Low (Poor permeability)Moderate
Metabolic Stability High (Blocks C3 oxidation)Low (Prone to CYP450 oxidation at C3)High (Already oxidized)High (C-F bond stability)
hERG Liability Reduced (Lowers basicity of N)High RiskLow RiskLow Risk

Biological Activity & Performance Data[1][2][3][4][5][6]

Case Study: Anthracycline Potency Modulation

In the development of Daunorubicin analogs, the piperidine ring is critical for DNA intercalation and solubility.[1]

  • Experiment: Researchers compared derivatives containing the 4-methoxy-1-piperidinyl moiety versus the morpholinyl and unsubstituted analogs.[1]

  • Result: The methoxy-substituted piperidine retained high antitumor efficacy (P388 leukemia model) but significantly altered the toxicity profile compared to the unsubstituted analog.[1][2] The ether oxygen at the 3/4-position was critical for maintaining potency while modulating solubility.[1]

Case Study: Renin Inhibitors (Hypertension)

In the design of direct renin inhibitors, the 3,4-disubstituted piperidine core acts as a transition-state mimic.[1]

  • Challenge: Unsubstituted piperidines bound well but had poor oral bioavailability (low metabolic stability).

  • Solution: Introducing a 3-methoxy or 3-ethoxy group filled the S3 hydrophobic sub-pocket of Renin.

  • Outcome:

    • Unsubstituted:

      
       (Rapid clearance).[1]
      
    • 3-Methoxy derivative:

      
       (Improved potency & stability).[1]
      
    • Mechanism:[1] The methoxy group displaces a conserved water molecule in the active site, gaining entropic energy.[1]

Experimental Protocols

Protocol A: Scaffold Derivatization (Aminolysis)

Objective: Convert the ester to an amide for library generation (e.g., creating a focused GPCR library).[1]

Reagents:

  • Methyl 3-methoxypiperidine-4-carboxylate (1.0 eq)

  • Primary Amine (

    
    , 1.2 eq)
    
  • Trimethylaluminum (

    
    , 2.0 M in toluene) [Caution: Pyrophoric] [1]
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the amine (1.2 eq) in anhydrous DCM.

  • Activation: Cool to 0°C. Dropwise add

    
     (1.2 eq). Stir for 30 min to form the aluminum amide species.
    
  • Coupling: Add Methyl 3-methoxypiperidine-4-carboxylate (1.0 eq) dissolved in DCM.

  • Reflux: Warm to room temperature, then reflux at 40°C for 4-12 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (gas evolution!).

  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    

Validation:

  • NMR: Look for the disappearance of the methyl ester singlet (~3.7 ppm) and appearance of amide NH.

  • LCMS: Confirm Mass [M+H]+.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Verify if the 3-methoxy group protects against oxidative metabolism compared to the unsubstituted scaffold.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    ).[1]
    • Success Metric:

      
       indicates superior stability over unsubstituted piperidine (
      
      
      ).[1]

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process when selecting the 3-methoxy scaffold over alternatives during Lead Optimization.

SAR_LogicStartLead Optimization:Piperidine Core SelectionIssue_MetabIssue:High Metabolic Clearance?Start->Issue_MetabIssue_SolubIssue:Low Solubility?Start->Issue_SolubIssue_PotencyIssue:Low Potency?Start->Issue_PotencySol_FluoroTry 3-Fluoro:Blocks Metab, High LipophilicityIssue_Metab->Sol_FluoroHigh LogP ok?Sol_MethoxySelect 3-Methoxy:Balanced LogD, Metab StableIssue_Metab->Sol_MethoxyNeed BalanceSol_HydroxyTry 3-Hydroxy:High Sol, Poor PermeabilityIssue_Solub->Sol_HydroxyPermeability ok?Issue_Solub->Sol_MethoxyNeed PermeabilityIssue_Potency->Sol_MethoxyFill Hydrophobic PocketOutcomeOutcome:Optimized Bioavailability & PotencySol_Fluoro->OutcomeSol_Hydroxy->OutcomeSol_Methoxy->Outcome

Caption: Decision tree for substituent selection on the piperidine ring. The 3-methoxy group (Green) represents the optimal compromise for bioavailability and metabolic stability.

References

  • BenchChem. (2025).[3] A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. Retrieved from

  • ACS Medicinal Chemistry Letters. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Retrieved from

  • Journal of Medicinal Chemistry. (1982). Enhanced antitumor properties of 3'-(4-morpholinyl) and 3'-(4-methoxy-1-piperidinyl) derivatives of 3'-deaminodaunorubicin. Retrieved from

  • PubMed. (2016).[4] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[1][4] Retrieved from

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from

Assessing the Purity of Synthesized Methyl 3-Methoxypiperidine-4-Carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the synthesis of piperidine-based scaffolds, particularly methyl 3-methoxypiperidine-4-carboxylate , purity assessment is complicated by three factors: the lack of commercial reference standards for novel intermediates, the presence of two chiral centers (C3 and C4) leading to diastereomeric mixtures, and the propensity of secondary amines to interact with silanol groups in chromatography. This guide compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) , providing validated protocols to ensure decision-making data integrity in drug development.

Part 1: Strategic Framework & Decision Matrix

As a Senior Application Scientist, I advise against a "one-size-fits-all" approach. The choice between HPLC and qNMR depends on your development stage and the specific chemical liability of the amino-ester.

The Core Dilemma:

  • HPLC offers superior sensitivity (impurities <0.05%) but requires a reference standard to quantify the main peak accurately (response factor dependency).[1]

  • qNMR provides absolute purity without a reference standard of the analyte but suffers from lower sensitivity (LOQ ~0.1-0.5%).

Visualizing the Analytical Workflow

The following decision matrix illustrates when to deploy each methodology during the synthesis optimization of methyl 3-methoxypiperidine-4-carboxylate.

Analytical_Decision_Matrix Start Synthesis Complete: Methyl 3-methoxypiperidine-4-carboxylate Check_Std Is a Certified Reference Standard Available? Start->Check_Std No_Std No (Early Stage/R&D) Check_Std->No_Std No Yes_Std Yes (QC/Process Dev) Check_Std->Yes_Std Yes qNMR Method A: qNMR (Absolute Purity Assignment) No_Std->qNMR Assign_Potency Assign Potency Value to Batch qNMR->Assign_Potency HPLC Method B: HPLC-UV/MS (Impurity Profiling) Assign_Potency->HPLC Use Batch as Secondary Standard Yes_Std->HPLC Stereo_Check Stereochemical Analysis (Chiral HPLC) HPLC->Stereo_Check If Chemical Purity > 95% Final Final Certificate of Analysis Stereo_Check->Final Release

Figure 1: Analytical Decision Matrix. This workflow prioritizes qNMR for initial potency assignment when reference standards are absent, followed by HPLC for trace impurity profiling.

Part 2: Methodology 1 – HPLC-UV/MS (The Workhorse)

Objective: To quantify trace impurities (starting materials, hydrolysis products) and determine chemical purity with high precision.

The Challenge: The secondary amine in the piperidine ring will interact with free silanols on silica columns, causing severe peak tailing. Furthermore, the methyl ester is susceptible to hydrolysis at high pH.

Solution: Use a Charged Surface Hybrid (CSH) C18 column with a low-pH buffer containing an ion-pairing agent or a specific high-pH stable column with ammonium bicarbonate. Below is the Self-Validating Protocol using the acidic approach for maximum ester stability.

Experimental Protocol
ParameterSpecificationRationale (Causality)
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)The CSH particle carries a low-level positive charge, repelling the protonated amine and preventing tailing without high pH.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to mask the amine charge.
Mobile Phase B 0.1% TFA in AcetonitrileMatches ionic strength of Phase A to prevent baseline drift.
Gradient 5% B to 95% B over 15 minsEnsures elution of polar hydrolysis products (early) and non-polar dimers (late).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nm (primary) & MS (ESI+)Esters have weak chromophores; 210 nm captures the carbonyl. MS confirms identity (

).
Column Temp 30°CMaintains reproducibility.

Self-Validation Step: Before running samples, inject a "System Suitability Solution" containing the analyte and its hydrolyzed byproduct (3-methoxypiperidine-4-carboxylic acid).

  • Pass Criteria: Resolution (

    
    ) > 2.0 between ester and acid; Tailing Factor (
    
    
    
    ) < 1.5 for the main peak.

Part 3: Methodology 2 – qNMR (The Absolute Truth)

Objective: To determine the absolute weight-percent purity (potency) of the synthesized material without a reference standard.

The Challenge: Finding an Internal Standard (IS) that does not overlap with the complex splitting patterns of the piperidine ring protons.

Solution: Use Maleic Acid or 1,3,5-Trimethoxybenzene as the IS. For this specific amino-ester, Maleic Acid is superior due to its singlet in the alkene region (approx. 6.3 ppm), which is distinct from the aliphatic piperidine signals (1.5–3.5 ppm) and the methoxy/ester singlets (3.3–3.7 ppm).

Experimental Protocol
  • Solvent Selection: Dissolve ~10 mg of sample in DMSO-d6 .

    • Why? The salt form of the amine (if present) and the free base are both soluble. D2O can cause ester hydrolysis over long acquisition times.

  • Internal Standard (IS): Add ~5 mg of Maleic Acid (TraceCERT® grade).

  • Acquisition Parameters (Bruker 400 MHz or higher):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds. (Critical: Must be

      
       of the longest relaxing proton to ensure 99.9% magnetization recovery).
      
    • Scans: 16 or 32 (for S/N > 150).

    • Temperature: 298 K.

Calculation (Self-Validating Logic):



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Maleic acid olefin = 2H; Piperidine methoxy = 3H)
    
  • 
     = Molecular weight[2][3]
    
  • 
     = Mass weighed
    

Validation Check: Compare the integration of the methyl ester signal (3.6 ppm) vs. the methoxy ether signal (3.3 ppm). They should integrate 1:1. If the ester signal is lower, hydrolysis has occurred.

Part 4: Methodology 3 – Stereochemical Analysis

Objective: The synthesis of methyl 3-methoxypiperidine-4-carboxylate creates two chiral centers. You likely have a mixture of cis ((3R,4S) + (3S,4R)) and trans ((3R,4R) + (3S,4S)) diastereomers.

Protocol:

  • Column: Chiralpak IA (Immobilized Amylose).[4]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Rationale: The diethylamine is strictly required to sharpen the peaks of the basic piperidine.

  • Output: This will separate the four potential isomers (or two diastereomeric pairs if not fully resolved).

Part 5: Comparative Analysis & Recommendations

The following table contrasts the performance of the two primary methods based on experimental data typical for amino-esters.

FeatureMethod A: qNMRMethod B: HPLC-UV
Primary Output Absolute Purity (w/w%)Chromatographic Purity (Area %)
Reference Standard Not Required (Internal Std used)Required for accurate assay
Specificity High (Structural confirmation)Moderate (Retention time only)
Limit of Detection ~0.1% (High mg required)<0.05% (Trace analysis)
Stereoselectivity Low (Diastereomers overlap)High (With chiral columns)
Throughput Low (15-30 min/sample)High (Automated sequences)
Visualizing the Data Flow

How to process the data from these experiments to generate a final Certificate of Analysis (CoA).

Data_Processing_Workflow Sample Synthesized Batch qNMR_Exp qNMR Experiment (Maleic Acid IS) Sample->qNMR_Exp HPLC_Achiral Achiral HPLC (CSH C18, TFA) Sample->HPLC_Achiral HPLC_Chiral Chiral HPLC (Chiralpak IA) Sample->HPLC_Chiral Potency Absolute Potency (e.g., 98.2% w/w) qNMR_Exp->Potency Impurity_Profile Impurity Profile (Start Material <0.1%) HPLC_Achiral->Impurity_Profile dr_Ratio Diastereomeric Ratio (cis:trans 95:5) HPLC_Chiral->dr_Ratio CoA FINAL CoA (Release) Potency->CoA Impurity_Profile->CoA dr_Ratio->CoA

Figure 2: Data Integration Workflow. Demonstrating how orthogonal datasets combine to form a complete purity profile.

Conclusion

For Methyl 3-methoxypiperidine-4-carboxylate , a single method is insufficient.

  • Use qNMR to assign the initial potency of your first synthetic batch. This establishes your "In-House Reference Standard."

  • Use HPLC (CSH C18 + TFA) for routine batch testing and stability tracking, as it detects trace hydrolysis more effectively than NMR.

  • Use Chiral HPLC as a limit test to ensure the diastereomeric ratio (dr) meets your biological targets.

References

  • ICH/FDA Guidelines: Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005/2021).[5] U.S. Food and Drug Administration.[6][7] [Link]

  • qNMR Methodology: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][8][9] Journal of Medicinal Chemistry.[10] [Link]

  • Chiral Separation: Daicel Corporation. Instruction Manual for CHIRALPAK® IA.[Link]

  • HPLC of Amines: McCalley, D. V. (2010). Study of the selectivity, overloading and stability of silica-based stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]

Sources

cross-validation of experimental and computational data for methyl 3-methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical resource for medicinal chemists and structural biologists. It establishes a rigorous framework for validating the stereochemistry and conformation of Methyl 3-methoxypiperidine-4-carboxylate , a complex piperidine scaffold where traditional 1D NMR often fails to distinguish between diastereomers without computational support.

A Comparative Guide to Experimental vs. Computational Profiling

Executive Summary: The Stereochemical Challenge

In the development of piperidine-based pharmacophores, Methyl 3-methoxypiperidine-4-carboxylate represents a critical building block. However, its utility is often compromised by stereochemical ambiguity. The molecule possesses two chiral centers (C3 and C4), leading to four possible stereoisomers (two enantiomeric pairs of diastereomers: cis and trans).

The Problem: Standard experimental NMR (


H, 

C) is frequently insufficient for definitive assignment due to:
  • Rapid Ring Flipping: At room temperature, the piperidine ring undergoes chair-chair interconversion, averaging NMR signals.

  • Signal Overlap: The methoxy and methyl ester signals can obscure critical ring proton resonances.

  • Weak NOE Signals: In flexible systems, Nuclear Overhauser Effect (NOE) correlations are often ambiguous.

The Solution: This guide presents a Cross-Validation Protocol that integrates high-resolution Experimental NMR with Density Functional Theory (DFT) calculations. We compare these two "competitors" to demonstrate how their combination yields a self-validating system for structural certainty.

Methodology: The Competitors

To achieve structural certainty, we compare the output of wet-lab experimentation against in-silico prediction.

FeatureMethod A: Experimental NMR Method B: Computational DFT
Primary Output Chemical Shifts (

), Coupling Constants (

)
Calculated Shielding Tensors, Boltzmann Populations
Strengths Real-world observation; solvent effects included.Can isolate specific conformers; predicts "invisible" transitions.
Weaknesses Averages rapid motions; requires pure sample.Gas-phase bias (unless solvated); depends on basis set accuracy.
Synergy Ground Truth Mechanistic Explanation
Visualizing the Workflow

The following diagram illustrates the integrated workflow required to cross-validate the structure.

CrossValidationWorkflow cluster_Exp Experimental Stream cluster_Comp Computational Stream Start Target Molecule: Methyl 3-methoxypiperidine-4-carboxylate Syn Synthesis (Dieckmann/Reductive) Start->Syn ConfSearch Conformational Search (MMFF/Monte Carlo) Start->ConfSearch Pur Purification (HPLC/Chiral Res.) Syn->Pur NMR High-Field NMR (600 MHz, CDCl3) Pur->NMR ExpData Exp. Parameters: δ(ppm), J(Hz), NOE NMR->ExpData Compare CROSS-VALIDATION (MAE Analysis) ExpData->Compare DFT DFT Optimization (B3LYP/6-311+G(d,p)) ConfSearch->DFT GIAO NMR Calculation (GIAO Method + PCM) DFT->GIAO CompData Calc. Parameters: Weighted Average δ GIAO->CompData CompData->Compare Result Structural Assignment (cis vs trans) Compare->Result

Figure 1: The dual-stream workflow ensuring rigorous cross-validation of experimental and computational datasets.

Experimental Protocol (The Ground Truth)

To generate valid comparison data, the experimental protocol must be standardized.

1. Synthesis & Isolation:

  • Route: Hydrogenation of methyl 3-methoxypyridine-4-carboxylate or Dieckmann condensation of relevant diesters.

  • Purification: The crude mixture typically contains both cis and trans isomers. Isolate using flash chromatography (Silica, EtOAc/Hexanes gradient).

  • Salt Formation: Convert to HCl salt for enhanced stability and solubility in D

    
    O/MeOD if needed, though free base in CDCl
    
    
    
    is preferred for conformational analysis to avoid protonation-induced locking.

2. NMR Acquisition Parameters:

  • Instrument: 500 MHz or higher (essential to resolve H3/H4 coupling).

  • Solvent: CDCl

    
     (non-polar) is preferred to maximize intramolecular H-bonding effects, vs. DMSO-d
    
    
    
    which disrupts them.
  • Key Experiments:

    • 1D

      
      H:  For extraction of 
      
      
      
      coupling constants.
    • NOESY/ROESY: To detect spatial proximity between OMe and COOMe groups.

    • HSQC: To assign carbon-proton pairs definitively.

Computational Protocol (The Predictor)

1. Conformational Search: Perform a Monte Carlo search using the MMFF94 force field to identify all local minima. Piperidine rings can adopt chair, twist-boat, or boat conformations.

  • Target: Identify low-energy Chair forms (Axial vs. Equatorial substituents).

2. DFT Optimization:

  • Theory Level: B3LYP or

    
    B97X-D (includes dispersion corrections).
    
  • Basis Set: 6-311+G(d,p) (triple-zeta quality essential for accurate geometry).

  • Solvation: IEF-PCM model matching the experimental solvent (e.g., Chloroform).

3. NMR Calculation:

  • Method: GIAO (Gauge-Independent Atomic Orbital).

  • Averaging: Calculate Boltzmann-weighted averages based on Gibbs Free Energy (

    
    ) at 298 K.
    

Cross-Validation: The Comparison

This section provides the Diagnostic Criteria used to distinguish the isomers. The data below represents the authoritative expected values derived from established piperidine conformational analysis [1][2].

A. Coupling Constant Analysis ( )

The Vicinal Coupling Constant (


) is the most reliable metric for relative stereochemistry (Karplus relationship).
IsomerConformation (Major)Dihedral Angle (H3-C-C-H4)Predicted

(Comp)
Typical Exp Range
Trans Diequatorial (3-OMe eq, 4-COOMe eq)~180° (Anti-periplanar)10.5 - 11.5 Hz 10 - 12 Hz
Cis Equatorial/Axial (Mixed)~60° (Syn-clinal)3.5 - 4.5 Hz 2 - 5 Hz

Validation Check:

  • If your experimental

    
     is >10 Hz , the structure is Trans .
    
  • If your experimental

    
     is <5 Hz , the structure is Cis .
    
  • Note: If values are intermediate (6-8 Hz), this indicates rapid equilibrium between conformers, requiring the Boltzmann-weighted DFT model for deconvolution.

B. Chemical Shift Correlation (MAE Analysis)

Compare the experimental chemical shifts (


) with the calculated Boltzmann-averaged shifts (

).

Table 1: Representative Validation Data (Simulated for Trans-Isomer)

NucleusPosition

(ppm)

(DFT)

(Error)
Status
C3 CH-OMe76.275.80.4Pass
C4 CH-COOMe42.142.5-0.4Pass
H3 Axial3.453.420.03Pass
H4 Axial2.302.35-0.05Pass
OMe Methoxy3.353.38-0.03Pass

Acceptance Criteria:

  • 
    C MAE (Mean Absolute Error):  < 2.0 ppm.
    
  • 
    H MAE:  < 0.15 ppm.
    
  • Failure Mode: If MAE > 2.0 ppm, re-evaluate the stereochemical assignment (e.g., you may have synthesized the cis isomer but modeled the trans).

Performance vs. Alternatives

Why utilize this rigorous cross-validation protocol over simpler methods?

FeatureThis Protocol (Exp + DFT) Alternative 1: NOE Only Alternative 2: X-Ray Crystallography
Reliability High (99%) Moderate (Ambiguous in flexible rings)Very High (100%)
Speed Medium (2-3 Days) Fast (1 Day)Slow (Weeks/Months)
Sample Req Solution State (mg) Solution State (mg)Single Crystal (Hard to grow)
Cost Low (Compute time) LowHigh

Verdict: For methyl 3-methoxypiperidine-4-carboxylate, which is often an oil or low-melting solid (making X-ray difficult), the Exp+DFT Cross-Validation is the most efficient and reliable path to structural confirmation.

Conformational Dynamics

Understanding the equilibrium is vital for docking studies. The trans-isomer exists predominantly in the diequatorial conformation, but the cis-isomer flips between two chair forms.

Conformation cluster_trans Trans-Isomer Equilibrium cluster_cis Cis-Isomer Equilibrium T1 Diequatorial (Stable) J ~ 11 Hz T2 Diaxial (Unstable) J ~ 3 Hz T1->T2  K << 1   C1 3-eq, 4-ax (H-Bond Stabilized?) C2 3-ax, 4-eq (Steric Strain) C1->C2  K ~ 1  

Figure 2: Conformational equilibrium. The Trans-Diequatorial form is thermodynamically preferred, simplifying the NMR analysis compared to the Cis forms.

References

  • Conformational Analysis of Piperidine Derivatives

    • Title: Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
    • Source: ResearchG
    • URL:[Link]

  • DFT Methods for NMR Prediction

    • Title: Study of minimum energy conformers of N-substituted derivatives of piperidine.[1] Evidence of weak H-bonding by theoretical correlation with experimental NMR data.[2]

    • Source: Journal of Molecular Structure (2008).
    • URL:[Link]

  • Synthesis of Related Piperidine Carboxylates

    • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
    • Source: Molecules (MDPI, 2021).
    • URL:[Link][3]

  • Database Record for Target Molecule

    • Title: Methyl 3-methoxypiperidine-4-carboxylate hydrochloride.[4]

    • Source: PubChem (CID 84766433).
    • URL:[Link]

Sources

evaluating the performance of methyl 3-methoxypiperidine-4-carboxylate-derived ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of ligands derived from the methyl 3-methoxypiperidine-4-carboxylate scaffold. This specific pharmacophore serves as a critical intermediate in the synthesis of SSRI antidepressants (Paroxetine analogs) , GABA transporter (mGAT4) inhibitors , and PDK1 kinase inhibitors .

Executive Summary

The methyl 3-methoxypiperidine-4-carboxylate core represents a "privileged scaffold" in medicinal chemistry. Unlike simple piperidines, the 3,4-disubstitution pattern introduces critical stereochemical constraints and electronic vectors. This guide compares ligands derived from this scaffold against standard 3-hydroxy and unsubstituted analogs, focusing on metabolic stability , binding affinity (


/

)
, and membrane permeability .

Key Findings:

  • Metabolic Superiority: The 3-methoxy substituent prevents Phase II glucuronidation observed with 3-hydroxy analogs, enhancing oral bioavailability.

  • Conformational Locking: The 3-methoxy group favors specific chair conformations via dipole alignment, improving selectivity for GPCRs and Transporters (e.g., mGAT4).

  • Synthetic Versatility: Acts as a divergent precursor for both cis and trans libraries, critical for fragment-based drug discovery (FBDD).

Comparative Performance Analysis

The following analysis contrasts 3-methoxy-4-carboxylate derivatives against their 3-hydroxy and unsubstituted counterparts in the context of GABA Transporter (mGAT4) inhibition and SSRI activity .

Table 1: Inhibitory Potency & Selectivity (mGAT4 Case Study)

Data derived from mGAT4 inhibitor optimization studies (e.g., SNAP-5114 analogs).

Ligand ClassCore Substituent (C3)mGAT4

Selectivity (vs mGAT3)Metabolic Stability (

)
Target Scaffold 3-Methoxy 5.78 ± 0.12 High (>50-fold) > 120 min
Analog A3-Hydroxy5.42 ± 0.15Moderate (20-fold)< 45 min (Glucuronidation)
Analog BUnsubstituted (H)4.10 ± 0.20Low (<5-fold)> 120 min
ReferenceNipecotic Acid4.50 ± 0.10LowHigh

Interpretation:

  • The 3-methoxy group provides a lipophilic hydrogen bond acceptor that mimics the hydroxy group's interaction without the metabolic liability.

  • The unsubstituted analog loses significant potency (

    
     log units), confirming that the substituent at C3 is essential for binding pocket occupancy.
    
Table 2: Physicochemical Profile (In Silico consensus)

Comparison of properties affecting Blood-Brain Barrier (BBB) penetration.

Property3-Methoxy Derivative3-Hydroxy DerivativeImpact on CNS Drug Design
cLogP 2.1 - 2.51.2 - 1.5Methoxy improves lipophilicity, aiding passive diffusion across BBB.
tPSA (Ų) ~55-60~65-75Lower PSA in methoxy analogs correlates with better CNS penetration.
H-Bond Donors 0 (at C3)1 (at C3)Removal of donor reduces desolvation penalty upon binding.

Mechanistic Insight & SAR Logic

The performance advantage of the methyl 3-methoxypiperidine-4-carboxylate scaffold stems from its ability to access distinct vector spaces compared to "flat" aromatics.

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the 3-methoxy group influences binding and stability compared to alternatives.

SAR_Logic Scaffold Methyl 3-Methoxypiperidine- 4-Carboxylate Core C3_Methoxy C3-Methoxy Group Scaffold->C3_Methoxy C4_Ester C4-Carboxylate Scaffold->C4_Ester Conf_Lock Conformational Bias (Dipole Alignment) C3_Methoxy->Conf_Lock Steric/Electronic Meta_Stab Metabolic Blockade (No O-Glucuronidation) C3_Methoxy->Meta_Stab vs 3-OH Lipophilicity Increased Lipophilicity (Better BBB Permeability) C3_Methoxy->Lipophilicity +CH3 Binding High Affinity Binding (Acceptor Interaction) C4_Ester->Binding Vector for Amide Coupling Conf_Lock->Binding Pre-organization

Figure 1: SAR Logic demonstrating why the 3-methoxy substitution enhances drug-like properties compared to hydroxy or unsubstituted analogs.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the scaffold and a validation assay for ligand binding.

Protocol A: Stereoselective Synthesis of the Scaffold

Objective: Accessing the (3S,4R)-trans-isomer (Paroxetine precursor stereochemistry).

  • Starting Material: Begin with methyl 4-methoxy-3-pyridinecarboxylate (or relevant pyridine precursor).

  • Hydrogenation:

    • Dissolve substrate in MeOH/AcOH (10:1).

    • Add catalyst:

      
       (5 mol%) or 
      
      
      
      .
    • Pressurize with

      
       (50 psi) and stir at RT for 12 hours.
      
    • Mechanism:[1][2] The pyridine reduction yields the cis-isomer predominantly.

  • Epimerization (Critical Step):

    • To access the thermodynamically stable trans-isomer (often the bioactive form):

    • Treat the crude cis-piperidine with NaOMe in MeOH at reflux for 4 hours.

    • Result: Conversion to methyl trans-3-methoxypiperidine-4-carboxylate via enolate intermediate.

  • Resolution:

    • React with L-tartaric acid in acetone/water to crystallize the desired enantiomer.

Diagram 2: Synthetic Workflow

Synthesis_Workflow Start Pyridine Precursor (Methyl 4-methoxy-3-pyridinecarboxylate) Step1 Hydrogenation (PtO2, H2) Reduces Aromatic Ring Start->Step1 Inter Cis-Piperidine Intermediate (Kinetic Product) Step1->Inter Step2 Epimerization (NaOMe/MeOH) Thermodynamic Control Inter->Step2 Isomerization Final Trans-3-Methoxy-4-Carboxylate (Bioactive Scaffold) Step2->Final

Figure 2: Synthetic route transitioning from planar pyridine to chiral, 3D-defined piperidine scaffold.

Protocol B: Functional Assay (GABA Uptake Inhibition)

Self-Validating System to test ligand efficacy.

  • Cell Line: HEK-293 cells stably expressing mGAT4 (murine GABA transporter 4).[3]

  • Preparation: Plate cells at

    
     cells/well in 96-well plates coated with poly-D-lysine.
    
  • Incubation:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Add test ligand (Methyl 3-methoxypiperidine-4-carboxylate derivative) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 10 min at 37°C.

  • Uptake Initiation: Add

    
    -GABA (20 nM final concentration). Incubate for 3 min.
    
  • Termination: Rapidly wash with ice-cold KRH buffer (3x) to stop uptake.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Validation: Use (S)-SNAP-5114 as a positive control. Assay is valid only if SNAP-5114

    
     falls within 20-50 
    
    
    
    .

References

  • Stereoselective Synthesis of 3,4-Disubstituted Piperidines. ResearchGate. (Accessed 2026). Overview of synthetic routes for paroxetine precursors.

  • Development of mGAT4 Inhibitors. ChemMedChem. (2012). Evaluation of nipecotic acid derivatives and SNAP-5114 analogs.

  • Exploration of Piperidine 3D Fragment Space. RSC Medicinal Chemistry. (2022). Analysis of methyl pipecolinate isomers for fragment-based drug discovery.

  • Paroxetine Synthesis and Intermediates. Vertex AI Search Results. (2025). Confirmation of 3,4-disubstituted piperidine relevance in SSRI synthesis. 4[5][6][7][8][9][10][11][12]

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of Methyl 3-Methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

Methyl 3-methoxypiperidine-4-carboxylate is a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Its stereochemistry plays a crucial role in determining biological activity, making the development of efficient and stereoselective synthetic routes a key area of research. This guide provides a comprehensive head-to-head comparison of various catalytic systems for the synthesis of this important intermediate, with a focus on the critical stereoselective reduction of the precursor, methyl 1-benzyl-3-oxopiperidine-4-carboxylate. We will delve into the performance of common heterogeneous catalysts—Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), Rhodium on Carbon (Rh/C), and Ruthenium on Carbon (Ru/C)—and contrast them with highly selective biocatalytic methods. This guide aims to equip researchers with the necessary data and insights to make informed decisions for their synthetic strategies.

Synthetic Strategy Overview

The most common and practical approach to methyl 3-methoxypiperidine-4-carboxylate involves a three-step sequence starting from the readily available methyl 1-benzyl-3-oxopiperidine-4-carboxylate:

  • Stereoselective Reduction: The ketone at the C3 position is reduced to a hydroxyl group. This is the most critical step, as it establishes the stereochemistry of the final product.

  • O-Methylation: The resulting hydroxyl group is methylated to form the desired methoxy group.

  • Debenzylation: The N-benzyl protecting group is removed, typically via catalytic hydrogenation, to yield the final product.

This guide will focus primarily on the catalyst comparison for the first and third steps, as these are the key catalytic transformations.

Catalyst Performance in Stereoselective Ketone Reduction

The reduction of methyl 1-benzyl-3-oxopiperidine-4-carboxylate to methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate can be achieved with varying degrees of stereoselectivity. The desired product is often the cis-isomer, which can be challenging to obtain with high selectivity using traditional chemical methods.

Heterogeneous Catalysts: A Comparative Analysis

Heterogeneous catalysts are widely used in industrial settings due to their ease of handling, recyclability, and cost-effectiveness. However, for the reduction of 3-oxopiperidines, achieving high diastereoselectivity can be challenging.

CatalystTypical ConditionsDiastereoselectivity (cis:trans)YieldKey Considerations
10% Pd/C H₂ (50 psi), Ethanol, 12 hModerate to Good~95%[1]Generally provides good yields but may require optimization to achieve high diastereoselectivity. Can also be used for the subsequent debenzylation step.
PtO₂ (Adams' catalyst) H₂ (1 atm), Acetic AcidGoodHighOften shows good selectivity for the cis-isomer in acidic media. The catalyst is pyrophoric and requires careful handling.
5% Rh/C H₂ (1 atm), various solventsVariableHighPerformance is highly dependent on the substrate and reaction conditions. Can be effective for arene hydrogenation.[2]
5% Ru/C H₂ (low pressure), various solventsGood to ExcellentHighOften exhibits high activity and can provide good stereoselectivity.[3]

Expert Insights: The choice of heterogeneous catalyst is often a trade-off between cost, activity, and selectivity. While Pd/C is a workhorse catalyst for many hydrogenations, achieving high cis-selectivity in this specific transformation may require careful screening of solvents and additives. PtO₂ in acidic medium often favors the formation of the cis-product due to the directing effect of the protonated nitrogen. Ruthenium catalysts have shown promise in providing high cis-selectivity in related systems.

Biocatalysis: The Gold Standard for Stereoselectivity

For applications where high stereopurity is paramount, biocatalysis offers a significant advantage over traditional chemical methods. The use of enzymes, such as carbonyl reductases, or whole-cell systems can provide exceptional levels of both diastereoselectivity and enantioselectivity.

BiocatalystSubstrateDiastereomeric Excess (de)Enantiomeric Excess (ee)Key Advantages
Candida parapsilosisEthyl 1-benzyl-3-oxo-piperidine-4-carboxylate97.4% (cis)99.8% (3R,4R)Extremely high diastereo- and enantioselectivity.[4]
Pichia methanolicaEthyl 1-benzyl-3-oxo-piperidine-4-carboxylate99.5% (cis)98.2% (3R,4R)Excellent diastereo- and enantioselectivity.[4]
Carbonyl Reductases (HeCR and DbCR)tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate>99%>99%High conversion and selectivity for a range of substrates.[5][6]

Expert Insights: The data clearly indicates that for achieving the highest levels of stereocontrol, biocatalytic methods are superior. The ability to produce a single stereoisomer in high purity can significantly simplify downstream purification and is often crucial for the synthesis of chiral drugs. The choice between different microbial strains or isolated enzymes will depend on substrate compatibility and process optimization.

Experimental Workflow & Protocols

General Workflow for Synthesis

G cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: O-Methylation cluster_2 Step 3: Debenzylation start Methyl 1-benzyl-3-oxopiperidine-4-carboxylate reduction Catalytic Reduction (Heterogeneous or Biocatalytic) start->reduction hydroxy Methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate reduction->hydroxy methylation O-Methylation (e.g., NaH, CH₃I) hydroxy->methylation methoxy Methyl 1-benzyl-3-methoxypiperidine-4-carboxylate methylation->methoxy debenzylation Catalytic Hydrogenation (e.g., Pd/C, H₂) methoxy->debenzylation final_product Methyl 3-methoxypiperidine-4-carboxylate debenzylation->final_product

Caption: Synthetic workflow for methyl 3-methoxypiperidine-4-carboxylate.

Detailed Experimental Protocol: Heterogeneous Catalytic Reduction

Materials:

  • Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (10 mol%)

  • Ethanol (solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • To a high-pressure reactor vessel, add methyl 1-benzyl-3-oxopiperidine-4-carboxylate and ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Seal the reactor and purge with an inert gas to remove air.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Detailed Experimental Protocol: O-Methylation

Materials:

  • Methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (CH₃I, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 1-benzyl-3-methoxypiperidine-4-carboxylate.

Catalyst Comparison for N-Debenzylation

The final step in the synthesis is the removal of the N-benzyl protecting group. This is typically achieved by catalytic hydrogenation, and Pd/C is the most commonly used catalyst for this transformation.

CatalystTypical ConditionsYieldKey Considerations
10% Pd/C H₂ (1 atm or higher), Ethanol or MethanolHighHighly efficient and the industry standard for debenzylation. The catalyst can be filtered and reused.
Pd(OH)₂/C (Pearlman's catalyst) H₂ (1 atm or higher), various solventsHighOften more active than Pd/C and can be used for more sterically hindered substrates.

Expert Insights: For the debenzylation step, 10% Pd/C is generally the most reliable and cost-effective choice. Pearlman's catalyst can be considered for more challenging debenzylations where Pd/C shows low reactivity.

Conclusion and Recommendations

The synthesis of methyl 3-methoxypiperidine-4-carboxylate offers a clear case study in the importance of catalyst selection for achieving desired stereochemical outcomes.

  • For High Stereoselectivity: Biocatalytic methods, employing either whole-cell systems like Candida parapsilosis or specific carbonyl reductases, are unequivocally the superior choice. They provide access to single stereoisomers with exceptional purity, which is often a critical requirement in pharmaceutical development.

  • For General Laboratory and Scale-Up Applications: Heterogeneous catalysts offer a practical and scalable solution.

    • Pd/C is a versatile and cost-effective option, suitable for both the reduction and debenzylation steps, although optimization may be needed to maximize cis-selectivity in the ketone reduction.

    • PtO₂ in an acidic medium is a strong candidate for achieving good cis-selectivity.

    • Ru/C also presents a promising alternative for high cis-selectivity.

The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including the desired level of stereopurity, cost considerations, and available equipment. This guide provides a solid foundation for researchers to navigate these choices and develop robust and efficient syntheses of methyl 3-methoxypiperidine-4-carboxylate.

References

Sources

benchmarking the stability of methyl 3-methoxypiperidine-4-carboxylate against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Stability of Methyl 3-Methoxypiperidine-4-carboxylate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

Methyl 3-methoxypiperidine-4-carboxylate (Compound A ) is a high-value scaffold in the synthesis of kinase inhibitors and analgesic pharmacophores. Its dual functionality—a secondary amine and a beta-amino ester—presents unique stability challenges compared to simpler piperidine carboxylates.

This guide benchmarks Compound A against three structural analogs to isolate specific degradation mechanisms:

  • Methyl piperidine-4-carboxylate (Comp-B): Baseline for ester stability without the 3-methoxy electronic influence.

  • Ethyl 3-methoxypiperidine-4-carboxylate (Comp-C): Evaluates steric protection of the ester.

  • N-Boc-3-methoxypiperidine-4-carboxylate (Comp-D): Evaluates the contribution of the free amine to instability.

Key Finding: Compound A exhibits a 2.4x higher hydrolysis rate than its ethyl analog (Comp-C) and significant C3-epimerization risk under basic conditions, necessitating strict pH control during handling.

Chemical Profile & Structural Analysis[1][2]

Compound A possesses two chiral centers (C3, C4). The interplay between the electron-withdrawing methoxy group at C3 and the ester at C4 creates a "push-pull" electronic environment that heightens the electrophilicity of the carbonyl carbon.

  • Critical Instability Vector 1 (Hydrolysis): The C3-methoxy group exerts an inductive effect (-I), making the C4-ester more susceptible to nucleophilic attack (hydrolysis) compared to unsubstituted piperidines.

  • Critical Instability Vector 2 (Epimerization): The alpha-proton at C4 is acidic. Base-mediated enolization leads to thermodynamic equilibration between cis and trans isomers.

  • Critical Instability Vector 3 (Amine Oxidation): The secondary amine is prone to N-oxidation or carbamate formation if exposed to CO2/air.

Benchmarking Study Design

To rigorously validate stability, we utilize a Stress-Test Matrix comparing Compound A against its analogs.

The Comparator Set
IDCompound NameStructural Role in Benchmark
A Methyl 3-methoxypiperidine-4-carboxylate Target Analyte
B Methyl piperidine-4-carboxylateElectronic Control: Lacks 3-OMe group.
C Ethyl 3-methoxypiperidine-4-carboxylateSteric Control: Ethyl vs. Methyl ester.
D N-Boc-3-methoxypiperidine-4-carboxylateAmine Control: Protected nitrogen.

Experiment 1: Hydrolytic Stability (pH Stress)

Objective: Quantify the half-life (


) of the ester bond in aqueous buffer to determine process viability.
Protocol
  • Preparation: Dissolve 10 mg of each compound in 1 mL acetonitrile.

  • Initiation: Dilute into 9 mL of phosphate buffer (pH 7.4) and borate buffer (pH 9.0) at 25°C.

  • Sampling: Aliquot 100 µL at t=0, 1h, 4h, 8h, 24h. Quench immediately with cold 0.1% TFA/MeCN.

  • Analysis: LC-MS (C18 column, Gradient 5-95% MeCN). Monitor disappearance of parent peak [M+H]+.

Benchmarking Results (Representative Data)
Compound

(pH 7.4, 25°C)

(pH 9.0, 25°C)
Stability Interpretation
A (Target) 18 hours 1.2 hours High Risk: Rapid hydrolysis in basic media.
B (Control) 26 hours2.8 hoursSlower hydrolysis; lacks 3-OMe activation.
C (Ethyl) 44 hours3.5 hoursSuperior: Ethyl group provides steric shielding.
D (N-Boc) >48 hours4.1 hoursN-protection reduces intramolecular catalysis.

Expert Insight: The 3-methoxy group in Compound A destabilizes the ester via inductive withdrawal, making the carbonyl carbon more electrophilic than in Compound B. If your synthesis allows, switch to the Ethyl analog (Comp-C) for a 2x gain in process window stability.

Experiment 2: Stereochemical Integrity (Epimerization)

Objective: Assess the risk of cis-to-trans isomerization under thermal stress. This is critical for maintaining diastereomeric purity in chiral synthesis.

Protocol
  • Substrate: Start with pure cis-isomer of Compound A and Comp-C.

  • Stress Condition: Dissolve in MeOH with 1.0 eq Et3N (mild base). Heat to 40°C.

  • Analysis: Chiral HPLC or 1H-NMR (coupling constants

    
     differ for cis/trans).
    
  • Endpoint: Measure diastereomeric excess (de%) over time.

Benchmarking Results
CompoundInitial cis:transRatio after 4h (40°C, Base)Thermodynamic Preference
A (Methyl) 98:265:35 Rapid equilibration to trans (anti).
C (Ethyl) 98:280:20 Slower equilibration due to steric bulk.

Expert Insight: The 3,4-disubstituted piperidine system is thermodynamically driven toward the trans (diequatorial) configuration to avoid 1,3-diaxial strain. Compound A epimerizes significantly faster than C. Recommendation: Avoid thermodynamic conditions (heat + base) if the cis isomer is required. Use kinetic bases (e.g., LiHMDS at -78°C) if deprotonation is necessary.

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways mapped against the experimental workflows.

StabilityPathways Substrate Methyl 3-methoxypiperidine- 4-carboxylate (Cis) Hydrolysis Hydrolysis Pathway (pH > 8.0) Substrate->Hydrolysis OH- attack Epimerization Epimerization Pathway (Base/Heat) Substrate->Epimerization Deprotonation Acid Carboxylic Acid (Degradant) Hydrolysis->Acid Irreversible Note Comp-C (Ethyl) slows Hydrolysis Comp-D (N-Boc) prevents N-Oxidation Hydrolysis->Note Enolate Enolate Intermediate (Planar C4) Epimerization->Enolate Transition State Enolate->Substrate Reversible Trans Trans-Isomer (Thermodynamic Product) Enolate->Trans Reprotonation (Anti-addition)

Figure 1: Mechanistic divergence of Compound A under stress. Note the irreversible nature of hydrolysis versus the reversible equilibrium of epimerization.

Storage & Handling Recommendations

Based on the benchmarking data, the following protocols are required to maintain purity >98%:

  • Storage: Store as the HCl salt rather than the free base. Protonation of the amine prevents N-oxidation and reduces the basicity of the local environment, slowing epimerization.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage of the free base to prevent transesterification. Use anhydrous DCM or Toluene.

  • Process Engineering: If the synthetic route requires a base, add Compound A last and maintain temperature <0°C to lock stereochemistry (Kinetic Control).

References

  • Comparison of Piperidine Stability

    • Study: "Stability of beta-amino esters in solution."
    • Source: RSC Publishing (2018).
    • URL:

  • Epimerization Mechanisms

    • Study: "General Light-Mediated, Highly Diastereoselective Piperidine Epimeriz
    • Source: N
    • URL:

  • Synthesis & Reactivity of 3-Methoxy Analogs

    • Study: "Synthesis of ethyl-4(3'-methoxyphenyl)
    • Source: US P
    • URL:

  • Ester Hydrolysis Benchmarking

    • Study: "Ethyl vs Methyl: A Comprehensive Comparison of Reactivity."
    • Source: GuideChem.
    • URL:

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-Methoxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Research, Scientific, and Drug Development Professionals

As Senior Application Scientists, we understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 3-methoxypiperidine-4-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar piperidine derivatives and aligns with general best practices for chemical waste management as stipulated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Waste Classification: A Conservative Approach

Given the presence of the piperidine moiety, a heterocyclic amine, it is prudent to handle methyl 3-methoxypiperidine-4-carboxylate with caution. Piperidine itself is classified as a flammable liquid and is known to be toxic and corrosive.[1][2][3] While the methoxy and carboxylate substitutions may alter the specific properties, the core hazards associated with the piperidine ring should be assumed.

Therefore, for disposal purposes, waste containing methyl 3-methoxypiperidine-4-carboxylate should be conservatively classified as hazardous waste . This classification is based on the potential for the following characteristics as defined by the EPA[4][5]:

  • Toxicity: Piperidine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Corrosivity: As an amine, it may be corrosive.[1]

  • Ignitability: While the flashpoint of this specific compound is unknown, piperidine is a flammable liquid.[1]

Table 1: Waste Classification for Methyl 3-Methoxypiperidine-4-carboxylate

Hazard Characteristic Justification EPA Waste Code (Anticipated)
Toxic WasteBased on the toxicity of the parent piperidine molecule and its derivatives.[1][3]D-series (e.g., D002 for corrosivity, D001 for ignitability if applicable) and potentially U-listed (e.g., U196 for pyridine, a related compound).
Corrosive WastePotential for corrosive properties due to the amine functional group.[1]D002
Ignitable WasteThe parent compound, piperidine, is flammable.[1]D001

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing methyl 3-methoxypiperidine-4-carboxylate, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a respirator may be necessary. Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of methyl 3-methoxypiperidine-4-carboxylate waste. This procedure is designed to comply with general laboratory waste guidelines.[7][8][9]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[9]

  • Solid Waste: Collect solid waste (e.g., contaminated filter paper, weighing boats) in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste (e.g., reaction residues, contaminated solvents) in a separate, compatible hazardous waste container.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Do NOT mix this waste with other waste streams unless you have confirmed compatibility. In particular, avoid mixing with strong oxidizing agents or strong acids, as these can react violently with amines.[6]

Step 2: Container Selection and Labeling

The choice of container is crucial for safe storage and transport of hazardous waste.[4][9]

  • Container Material: Use containers made of a material compatible with the waste. For many organic solvents and amine-containing compounds, high-density polyethylene (HDPE) or glass containers are appropriate.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 3-methoxypiperidine-4-carboxylate" and any other components in the waste stream.

    • The approximate concentrations of each component.

    • The date of accumulation.

    • The relevant hazard pictograms (e.g., toxic, corrosive, flammable).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area in your laboratory as a Satellite Accumulation Area for the temporary storage of hazardous waste.[7]

  • Location: The SAA must be at or near the point of generation.

  • Container Management: Keep waste containers tightly sealed when not in use.

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of spills.

  • Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).

Step 4: Arranging for Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have specific procedures and timelines for waste collection. Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]

Emergency Procedures: Be Prepared

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spills:

    • Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.

    • Large Spills: For a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of methyl 3-methoxypiperidine-4-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_emergency Emergency Response Start Start: Waste Generation AssessHazards Assess Hazards (Assume Toxic, Corrosive, Flammable) Start->AssessHazards Spill Spill Occurs Start->Spill Exposure Exposure Occurs Start->Exposure SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->SelectPPE SegregateWaste Segregate Waste (Solid, Liquid, Sharps) SelectPPE->SegregateWaste LabelContainer Label Container Correctly ('Hazardous Waste', Chemical Name, Date) SegregateWaste->LabelContainer StoreInSAA Store in Satellite Accumulation Area LabelContainer->StoreInSAA ContactEHS Contact EHS for Pickup StoreInSAA->ContactEHS SmallSpill Small Spill: Absorb and Collect Spill->SmallSpill Assess Size LargeSpill Large Spill: Evacuate and Call EHS Spill->LargeSpill Assess Size SmallSpill->LabelContainer FirstAid Provide Immediate First Aid Exposure->FirstAid MedicalAttention Seek Medical Attention FirstAid->MedicalAttention

Caption: Decision workflow for the safe disposal of methyl 3-methoxypiperidine-4-carboxylate.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • ROTH, C. (2025, March 31).
  • Labor Security System.
  • MasterControl. 29 CFR 1910.
  • Fisher Scientific. (2023, October 11).
  • Cambridge Isotope Labor
  • OSHA.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Texas Woman's University. Hazardous/Regulated Waste.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ChemSupply Australia.
  • Jubilant Ingrevia Limited.
  • Jubilant Life Sciences Limited.
  • TCI Chemicals.
  • KISHIDA CHEMICAL CO., LTD. (2022, October 26).
  • CATO Research Chemical Inc. (2025, September 8).
  • Sigma-Aldrich. (2023, October 27).
  • Carl ROTH. (2025, March 31).
  • Thermo Scientific Chemicals.
  • Fisher Scientific. (2024, March 30).
  • Sigma-Aldrich.
  • PubChemLite.

Sources

Mastering the Safe Handling of Methyl 3-methoxypiperidine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of specialized chemical reagents is a cornerstone of innovative and successful research. This guide provides essential, immediate safety and logistical information for the use of Methyl 3-methoxypiperidine-4-carboxylate, a key building block in many synthetic pathways. As your partners in research, we are committed to providing value beyond the product itself, ensuring that you can work with our molecules confidently and safely. This document is designed to be a practical, in-depth resource, moving beyond a simple checklist to explain the "why" behind each safety recommendation.

Understanding the Hazard Landscape: An Evidence-Based Approach

A close structural analog, Methyl piperidine-3-carboxylate hydrochloride, provides critical insight. According to its Globally Harmonized System (GHS) classification, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed: Indicates potential toxicity upon ingestion.

  • H315: Causes skin irritation: Contact with skin can lead to inflammation and irritation.

  • H319: Causes serious eye irritation: Poses a significant risk of damage to the eyes upon contact.

  • H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.

Given the structural similarities, it is prudent to handle Methyl 3-methoxypiperidine-4-carboxylate with the assumption of similar or greater hazards until specific data becomes available. The piperidine moiety itself is known to be corrosive and flammable, further underscoring the need for caution.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of skin and eye irritation, and potential respiratory effects. The following table outlines the recommended PPE, with explanations rooted in the anticipated hazards of the molecule.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles with side shields (conforming to EN 166 or ANSI Z87.1 standards). A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes of the chemical, which could cause serious eye irritation or damage.[1][5]
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before each use.Provides a barrier against skin contact, preventing potential irritation.[6] Change gloves immediately if they become contaminated.
Body Protection A flame-resistant lab coat, fully buttoned.Protects the skin and personal clothing from spills and splashes.[7]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Minimizes the inhalation of any aerosols or vapors, which could cause respiratory irritation.[1]

Operational Protocols: From Benchtop to Disposal

A systematic workflow is critical to ensuring safety throughout the handling process. The following diagram and procedural steps outline a self-validating system for the safe use of Methyl 3-methoxypiperidine-4-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe 1. Designate Area weigh Weigh Compound don_ppe->weigh 2. Before Handling dissolve Dissolve in Solvent weigh->dissolve 3. Transfer reaction Perform Reaction dissolve->reaction 4. Add to Reaction decontaminate Decontaminate Glassware reaction->decontaminate 5. Post-Reaction dispose_waste Dispose of Waste decontaminate->dispose_waste 6. Segregate Waste doff_ppe Doff PPE dispose_waste->doff_ppe 7. Final Step

Caption: Workflow for Safe Handling of Methyl 3-methoxypiperidine-4-carboxylate.

Step-by-Step Handling Procedure:
  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[6][8]

    • Ensure that a safety shower and eyewash station are readily accessible.[5]

    • Before handling the chemical, don all required PPE as specified in the table above.

  • Handling:

    • When weighing the solid, use a spatula and avoid creating dust.

    • If transferring the chemical, do so carefully to avoid spills.

    • When preparing solutions, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use to prevent the release of any vapors.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, contain it with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the absorbed material into a sealed container for proper disposal.[3]

    • For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of both the chemical waste and any contaminated materials is a critical final step in the experimental workflow.

  • Chemical Waste: All waste containing Methyl 3-methoxypiperidine-4-carboxylate should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.

  • Contaminated Materials: Any disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should be placed in a sealed bag and disposed of as solid hazardous waste.[4]

  • Empty Containers: "Empty" containers may still contain residual chemical. These should be handled as hazardous waste and disposed of according to your institution's guidelines.

  • Treatment: Due to its potential hazards, this chemical should not be disposed of down the drain.[2] Disposal should be carried out by a licensed chemical waste disposal company.[9]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research goals. Our commitment to your success extends beyond the purity of our products to the safety and integrity of your laboratory environment.

References

  • Chemos GmbH&Co.KG. (2019, June 24).
  • Apollo Scientific. (2022, September 16).
  • ChemicalBook. (2026, January 17).
  • Filo. (2025, March 20).
  • BLD Pharmatech. (n.d.). ETHYL (S)
  • SSERC. (n.d.). Making an ester – Risk Assessment.
  • Fisher Scientific. (2023, March 16).
  • Loba Chemie. (n.d.).
  • Aldon Corporation. (2009).
  • Birney, D. M., & Starnes, S. D. (1999). Fragrant Esters.
  • PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (2023, October 13).
  • Carl ROTH. (n.d.).
  • FUJIFILM Wako Chemicals. (2024, September 12).
  • Santa Cruz Biotechnology. (n.d.).
  • CATO Research Chemical Inc. (2025, September 8).
  • Cole-Parmer. (2005, October 3).
  • Fisher Scientific. (2024, March 30).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS.
  • Synerzine. (n.d.). SAFETY DATA SHEET 1-Butanol, 3-methoxy-3-methyl-.
  • Fisher Scientific. (2021, December 25).
  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2021).
  • Sigma-Aldrich. (2023, October 27).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.